DM1-Peg4-dbco
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C63H80ClN5O16 |
|---|---|
Molecular Weight |
1198.8 g/mol |
IUPAC Name |
[(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
InChI |
InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13+,41-15+/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |
InChI Key |
KNGFBSMTZQRQKS-UXUCKKCRSA-N |
Isomeric SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DM1-Peg4-dbco: A Core Component in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM1-Peg4-dbco is a pre-formed drug-linker conjugate that plays a pivotal role in the construction of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, detailing its core components, physicochemical properties, and its application in the targeted delivery of cytotoxic agents to cancer cells. This document includes detailed experimental protocols for ADC synthesis and characterization, alongside visualizations of key mechanisms and workflows to support researchers in the field of targeted therapeutics.
Introduction
Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that connects them. This compound is an advanced drug-linker system that combines a well-characterized cytotoxic agent with a versatile and biocompatible linker system, streamlining the development of novel ADCs.
This guide will dissect the individual components of this compound, providing a rationale for their selection and function. Furthermore, it will serve as a practical resource for the laboratory, offering detailed methodologies for the conjugation of this compound to azide-modified antibodies and the subsequent characterization of the resulting ADC.
Core Components of this compound
This compound is a heterobifunctional molecule comprised of three key moieties: the cytotoxic drug DM1, a hydrophilic polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation.[2][3]
DM1: The Cytotoxic Payload
DM1, a derivative of maytansine, is a highly potent microtubule-targeting agent.[2] It exerts its cytotoxic effect by inhibiting the assembly of tubulin into microtubules, essential components of the cytoskeleton.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). The high cytotoxicity of DM1 makes it an effective anti-cancer agent, but its systemic toxicity necessitates targeted delivery, a role fulfilled by its conjugation to a tumor-targeting antibody.
Peg4: The Hydrophilic Linker
The PEG4 linker is a short, discrete polyethylene glycol chain consisting of four ethylene glycol units. This hydrophilic spacer plays a crucial role in the overall properties of the resulting ADC. The inclusion of a PEG linker can:
-
Enhance Hydrophilicity: The PEG chain increases the water solubility of the often-hydrophobic payload, which can help prevent aggregation of the final ADC product.
-
Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life.
-
Provide Steric Hindrance: The flexible PEG spacer can create distance between the antibody and the cytotoxic drug, which may be beneficial for maintaining the antibody's binding affinity and for facilitating the drug's interaction with its intracellular target upon release.
DBCO: The Bioorthogonal Handle
DBCO (dibenzocyclooctyne) is a key component for modern bioconjugation. It is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." This reaction is highly efficient and bioorthogonal, meaning it proceeds under mild, physiological conditions without interfering with biological processes. The key advantages of using DBCO for ADC synthesis include:
-
Copper-Free Reaction: Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules like antibodies.
-
High Specificity: The DBCO group reacts specifically with azides, ensuring precise and controlled conjugation.
-
Stability: The resulting triazole linkage formed between the DBCO and azide is highly stable, preventing premature release of the drug in circulation.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its constituent parts. It is important to note that some data is derived from supplier technical datasheets for the specific molecule, while other data for analogous compounds is provided for reference.
| Property | Value | Source |
| Chemical Formula | C63H80ClN5O16 | |
| Molecular Weight | 1198.78 g/mol | |
| Appearance | Solid | |
| Purity | >98% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, protect from light |
Table 1: Physicochemical Properties of this compound.
| Property | Value | Source |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, Desiccate |
Table 2: General Properties of DBCO-Peg4-NHS Ester (an analogous linker).
Mechanism of Action of a this compound-based ADC
The therapeutic effect of an ADC constructed with this compound is a multi-step process that begins with targeted binding and culminates in cancer cell death.
-
Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the lysosome, the antibody is degraded by proteases, leading to the release of the DM1 payload.
-
Microtubule Disruption: The released DM1 binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network is the primary cytotoxic mechanism.
-
Cell Cycle Arrest and Apoptosis: The interference with microtubule function leads to cell cycle arrest at the G2/M phase, ultimately inducing programmed cell death (apoptosis).
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of an ADC using this compound. These protocols are intended as a guide and may require optimization for specific antibodies and applications.
Synthesis of an ADC with this compound
The synthesis of an ADC using this compound is a two-step process: first, the antibody is modified to introduce azide groups, and second, the this compound is conjugated to the azide-modified antibody via a copper-free click reaction.
Protocol 5.1.1: Antibody Azide Modification
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or centrifugal filter.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Azide Modification Reaction:
-
Prepare a fresh 10 mM stock solution of an amine-reactive azide linker (e.g., NHS-PEG4-Azide) in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted NHS-PEG4-Azide using a desalting column or by repeated buffer exchange with PBS (pH 7.4) in a centrifugal filter unit.
-
Protocol 5.1.2: Conjugation of this compound to Azide-Modified Antibody
-
Reaction Setup:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the purified azide-modified antibody.
-
-
Click Chemistry Reaction:
-
Incubate the reaction mixture overnight at 4°C or for 4-8 hours at room temperature with gentle agitation.
-
-
Purification of the Final ADC:
-
Purify the ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC).
-
Characterization of the ADC
Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and aggregation state.
Protocol 5.2.1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR of ADCs. The addition of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Column: A HIC column (e.g., Butyl-NPR) is typically used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing DAR.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.
Protocol 5.2.2: Mass Spectrometry for ADC Characterization
Mass spectrometry (MS) is an essential tool for the detailed structural characterization of ADCs.
-
Intact Mass Analysis: Native MS can be used to determine the mass of the intact ADC and confirm the distribution of drug-loaded species. This provides a direct measurement of the DAR.
-
Subunit Analysis: The ADC can be reduced to separate the light and heavy chains. LC-MS analysis of the reduced subunits can provide information on the distribution of the drug on each chain.
-
Peptide Mapping: The ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This technique can be used to identify the specific conjugation sites on the antibody.
Signaling Pathways
The disruption of microtubule dynamics by DM1 initiates a cascade of signaling events that ultimately lead to apoptosis.
Key events in this pathway include:
-
Activation of the Spindle Assembly Checkpoint (SAC): The disruption of the mitotic spindle activates the SAC, a cellular surveillance mechanism that halts the cell cycle until all chromosomes are properly attached to the spindle.
-
Modulation of Apoptotic Regulators: Prolonged mitotic arrest leads to changes in the activity of key apoptotic proteins. For example, the anti-apoptotic protein Bcl-2 is inactivated by phosphorylation, while pro-apoptotic pathways involving JNK (c-Jun N-terminal kinase) are activated.
-
Inhibition of NF-κB: Microtubule disruption has also been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival.
-
Caspase Activation: These upstream signals converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis, leading to the dismantling of the cell.
Conclusion
This compound represents a sophisticated and highly valuable tool for the development of antibody-drug conjugates. Its design thoughtfully integrates a potent cytotoxic agent with a linker system that enhances biocompatibility and enables precise, bioorthogonal conjugation. This in-depth technical guide has provided a comprehensive overview of the core attributes of this compound, from its fundamental components to detailed protocols for its application in ADC synthesis and characterization. By understanding the principles and methodologies outlined herein, researchers can better leverage this powerful drug-linker to advance the development of novel and effective targeted cancer therapies.
References
DM1-Peg4-dbco: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth guide to the structure, properties, and applications of the antibody-drug conjugate linker, DM1-Peg4-dbco.
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and functional characteristics of this compound, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted cancer therapeutics.
Introduction
This compound is a heterobifunctional linker-payload conjugate designed for the development of ADCs. It incorporates three key components:
-
DM1 (Mertansine): A highly potent maytansinoid derivative that acts as a microtubule-disrupting agent. Upon internalization into cancer cells, DM1 induces mitotic arrest and apoptosis.
-
Peg4 (Tetraethylene Glycol): A hydrophilic polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC. The PEG linker can help to reduce aggregation and improve the overall stability of the conjugate.
-
DBCO (Dibenzocyclooctyne): A strained alkyne moiety that enables covalent conjugation to azide-modified antibodies or other targeting ligands via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" approach offers high efficiency and biocompatibility.
The strategic combination of these elements makes this compound a valuable tool for creating site-specific and stable ADCs with optimized therapeutic windows.
Structure and Physicochemical Properties
The chemical structure of this compound is presented below.
Caption: Schematic representation of the this compound structure.
Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₅H₈₂ClN₅O₁₇S | BroadPharm |
| Molecular Weight | 1272.9 g/mol | BroadPharm |
| Purity | >98% (typically analyzed by HPLC) | BroadPharm, MCE |
| Appearance | White to off-white solid | General knowledge from chemical suppliers |
| Storage Conditions | -20°C, protect from light | MCE (MedChemExpress) |
| Solubility | Soluble in DMSO, DMF | BroadPharm, MCE |
Functional Properties and Mechanism of Action
The functionality of this compound is intrinsically linked to its three core components.
Caption: Signaling pathway of an ADC created with this compound.
DM1: The Cytotoxic Payload
DM1 is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
DBCO: The Conjugation Handle
The DBCO group facilitates the covalent attachment of the linker-payload to an azide-modified antibody or other targeting moiety. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with biological processes. Key features of the DBCO-azide reaction include:
-
Copper-Free: Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for bioconjugation.
-
High Reaction Kinetics: The inherent ring strain of the DBCO molecule leads to rapid reaction kinetics, even at low concentrations.
-
Stability: The resulting triazole linkage is highly stable under physiological conditions.
Experimental Protocols
This section provides representative experimental protocols for the synthesis, purification, and characterization of this compound, as well as a general protocol for its conjugation to an azide-modified antibody.
Representative Synthesis of this compound
Disclaimer: The following is a representative protocol based on general chemical principles for the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Caption: A representative workflow for the synthesis of this compound.
Materials:
-
DM1-SH (Mertansine with a free thiol group)
-
DBCO-PEG4-NHS ester (or other activated form of the DBCO-PEG4 linker)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: Dissolve DM1-SH (1.0 eq) in anhydrous DMF. To this solution, add DBCO-PEG4-NHS ester (1.1 eq) dissolved in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture to facilitate the reaction between the thiol group of DM1 and the activated ester of the linker.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.
-
Purification: Purify the crude product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
General Protocol for Antibody Conjugation
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Conjugation: To the azide-modified antibody solution, add the desired molar excess of the this compound solution (typically 3-10 fold molar excess). The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle mixing.
-
Purification: Remove the excess, unreacted this compound and any organic solvent using a suitable method such as size exclusion chromatography (e.g., Sephadex G-25 column) or tangential flow filtration (TFF), exchanging the buffer to a formulation buffer.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Data Interpretation and Quality Control
HPLC Analysis
RP-HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the conjugation reaction. A typical chromatogram of the purified product should show a single major peak.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized this compound. The observed mass should correspond to the calculated theoretical mass. For the final ADC, mass spectrometry can be used to determine the distribution of drug-to-antibody ratios.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound by identifying the characteristic chemical shifts of the protons and carbons in the DM1, PEG, and DBCO moieties.
Applications in Research and Drug Development
This compound is primarily used in the development of antibody-drug conjugates for targeted cancer therapy. The modular nature of this linker-payload allows for its conjugation to a wide variety of azide-modified targeting ligands, including:
-
Monoclonal antibodies
-
Antibody fragments (e.g., Fabs, scFvs)
-
Other proteins and peptides
-
Nanoparticles
The resulting ADCs can be evaluated in preclinical studies for their efficacy, toxicity, and pharmacokinetic profiles.
Conclusion
This compound is a well-defined and versatile chemical entity that plays a pivotal role in the construction of advanced antibody-drug conjugates. Its potent cytotoxic payload, hydrophilicity-enhancing PEG spacer, and efficient copper-free conjugation chemistry make it an attractive choice for the development of targeted therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a foundation for the successful implementation of this compound in ADC research and development programs.
Mechanism of Action and Technical Guide for DM1-Peg4-dbco
This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and relevant data for the payload-linker construct, DM1-Peg4-dbco. This construct is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Introduction to this compound in ADC Development
An Antibody-Drug Conjugate (ADC) is a tripartite therapeutic agent composed of a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects them. The mAb provides specificity for a target antigen expressed on the surface of cancer cells, enabling the targeted delivery of the cytotoxic payload. This compound is a state-of-the-art payload-linker construct designed for site-specific conjugation to an antibody via copper-free click chemistry.
-
DM1 (Emtansine): A potent anti-mitotic agent and a maytansinoid derivative that inhibits the assembly of microtubules, a critical component of the cytoskeleton. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
-
Peg4 (Polyethylene glycol, 4 units): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC. The PEG linker can also help to reduce aggregation and improve the overall stability of the conjugate.
-
dbco (Dibenzocyclooctyne): A strained alkyne moiety that enables highly efficient and specific covalent bond formation with an azide-modified antibody through a bioorthogonal reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry."
The combination of these three components creates a versatile tool for the construction of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing the therapeutic window.
Step-wise Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is achieved through a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to its target antigen on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is degraded by proteases. This degradation releases the DM1 payload, still attached to the linker and the amino acid residue from the antibody to which it was conjugated.
-
Intracellular Activity: The released DM1-linker metabolite can then diffuse or be transported from the lysosome into the cytoplasm. Once in the cytoplasm, the DM1 payload exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics. This leads to mitotic arrest and initiates the apoptotic cascade, resulting in cell death.
Caption: The general mechanism of action for an ADC utilizing the this compound construct.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the development and characterization of an ADC using a this compound linker-payload. The data presented here is a representative compilation from various studies involving similar constructs.
| Parameter | Typical Value/Range | Method of Determination | Significance |
| Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 or 3.8 - 4.2 | Hydrophobic Interaction Chromatography (HIC), Mass Spec | Defines the potency and pharmacokinetic profile of the ADC. |
| In Vitro Cytotoxicity (IC50) | 0.1 - 50 nM | Cell-based viability assays (e.g., CellTiter-Glo®) | Measures the potency of the ADC against target-expressing cancer cell lines. |
| Plasma Half-life (t1/2) | 50 - 150 hours | ELISA, LC-MS/MS | Indicates the stability and circulation time of the ADC in vivo. |
| Tumor Growth Inhibition (TGI) | > 80% | Xenograft mouse models | Demonstrates the in vivo efficacy of the ADC in a preclinical setting. |
| Binding Affinity (KD) | 0.1 - 10 nM | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry | Confirms that the conjugation process does not impair antibody binding to its target. |
Key Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ADCs. Below are protocols for key experiments.
This protocol describes the generation of an ADC using an azide-modified antibody and the this compound payload-linker via copper-free click chemistry.
-
Antibody Preparation:
-
Start with a monoclonal antibody engineered to contain a specific site for azide incorporation (e.g., a non-canonical amino acid or an enzymatic modification site).
-
If using enzymatic modification (e.g., with transglutaminase), incubate the antibody (typically 1-5 mg/mL) with an azide-containing substrate (e.g., an azide-amine) and the enzyme in a suitable buffer (e.g., PBS, pH 7.4) for 2-4 hours at 37°C.
-
Remove the excess azide substrate and enzyme using a desalting column or tangential flow filtration, exchanging the buffer to a conjugation-compatible buffer (e.g., PBS).
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).
-
Add a 3- to 5-fold molar excess of the this compound stock solution to the azide-modified antibody solution.
-
Gently mix and incubate the reaction at room temperature or 4°C for 12-24 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted payload-linker and solvent using size-exclusion chromatography (SEC) or protein A chromatography.
-
Characterize the final ADC product to determine the DAR (using HIC or mass spectrometry), aggregation (by SEC), and endotoxin levels.
-
Caption: Experimental workflow for the site-specific conjugation of this compound to an antibody.
This protocol outlines a method to determine the IC50 value of the ADC in target-antigen-expressing cancer cells.
-
Cell Plating:
-
Culture the target cancer cells to ~80% confluency.
-
Harvest the cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution series of the ADC, a non-targeted control ADC, and free DM1 in complete growth medium. The concentration range should span from picomolar to micromolar.
-
Remove the medium from the plated cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: The intracellular mechanism of action of DM1 leading to apoptosis.
Conclusion
The this compound construct represents a sophisticated and highly effective component for the development of modern antibody-drug conjugates. Its potent cytotoxic payload, favorable pharmacokinetic properties conferred by the PEG linker, and capacity for precise, site-specific conjugation via copper-free click chemistry allow for the creation of homogeneous and highly effective targeted therapies. The experimental protocols and data presented in this guide provide a framework for the robust development and characterization of ADCs utilizing this advanced technology.
The Role of DM1 in Antibody-Drug Conjugates: A Technical Guide
Abstract
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. Among the most successful payloads is DM1, a synthetic maytansinoid that acts as a potent microtubule inhibitor.[1][2] This technical guide provides an in-depth examination of the role of DM1 in ADCs, intended for researchers, scientists, and drug development professionals. It covers the fundamental mechanism of action, conjugation chemistry, preclinical and clinical efficacy, and mechanisms of resistance. Furthermore, this document furnishes detailed experimental protocols for the evaluation of DM1-based ADCs and utilizes visualizations to clarify complex biological pathways and workflows.
Introduction to DM1
Chemical Properties and Structure of Maytansinoids
Maytansine is a natural ansa macrolide that inhibits tubulin assembly, arresting cells in mitosis.[1] Its significant systemic toxicity, however, limited its therapeutic potential in early clinical trials.[3] This challenge spurred the development of synthetic derivatives, known as maytansinoids, designed for targeted delivery to overcome systemic toxicity.[1] These derivatives, including DM1 (also known as mertansine or emtansine), are engineered to be conjugatable to antibodies while retaining their potent cytotoxic activity.
DM1: A Potent Tubulin Inhibitor for Targeted Delivery
DM1 is a thiol-containing maytansinoid derivative specifically designed for antibody conjugation. By linking DM1 to a tumor-targeting monoclonal antibody, its potent cell-killing activity can be localized to cancer cells that overexpress the target antigen, thereby widening the therapeutic window. The most prominent example of a DM1-based ADC is Ado-trastuzumab emtansine (T-DM1, Kadcyla®), which targets the HER2 receptor and is approved for the treatment of HER2-positive breast cancer.
Mechanism of Action of DM1-based ADCs
The efficacy of a DM1-based ADC relies on a sequential, multi-step process that ensures the targeted release and activation of the cytotoxic payload within the cancer cell.
ADC Binding, Internalization, and Trafficking
The process begins when the antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell (e.g., trastuzumab binding to the HER2 receptor). Following binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
Lysosomal Processing and Payload Release
Once internalized, the vesicle containing the ADC-antigen complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is subjected to proteolytic degradation. For ADCs utilizing a stable, non-cleavable linker like the thioether linker in T-DM1, this degradation is the critical step that liberates the cytotoxic payload. The released product is typically a DM1 molecule still attached to the linker and a single amino acid residue (e.g., lysine-MCC-DM1).
Molecular Interaction with Tubulin and Mitotic Arrest
The active DM1-containing metabolite is then released from the lysosome into the cytoplasm, where it exerts its cytotoxic effect. DM1 binds to tubulin, a key component of microtubules. Specifically, it binds to the tips of microtubules, suppressing their dynamic instability—the essential process of alternating between growth and shortening. This "microtubule end poisoning" prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during cell division. The disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and triggers programmed cell death, or apoptosis.
Conjugation Chemistry
The method used to attach DM1 to the antibody is crucial for the ADC's stability, efficacy, and pharmacokinetic profile.
Linker Technology for DM1 Conjugation
DM1 is typically conjugated to antibodies via a non-cleavable linker, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This linker forms a stable thioether bond, which minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity. The stability of this linker ensures that the DM1 payload is released primarily after lysosomal degradation of the antibody inside the target cell.
The Conjugation Process: From Antibody to ADC
The conjugation process generally involves a two-step reaction. First, the ε-amino groups of lysine residues on the antibody are reacted with the SMCC linker. In the second step, the thiol group on the DM1 molecule reacts with the maleimide group of the antibody-bound linker, forming the stable thioether linkage. This random conjugation to surface-exposed lysines results in a heterogeneous mixture of ADC molecules.
Drug-to-Antibody Ratio (DAR) and its Implications
The random nature of lysine conjugation results in a distribution of ADCs with different numbers of DM1 molecules per antibody, a property known as the drug-to-antibody ratio (DAR). For T-DM1, the average DAR is approximately 3.5. The DAR is a critical quality attribute that influences the ADC's potency, stability, and pharmacokinetic properties. While a higher DAR can increase potency, it can also lead to aggregation and faster clearance from circulation. Recent research has explored novel linkers, such as dimaleimide-based linkers, to achieve a higher and more uniform DAR.
In Vitro and In Vivo Efficacy
The therapeutic potential of DM1-based ADCs has been extensively validated in numerous preclinical and clinical studies.
Cytotoxicity and Potency
DM1 is a highly potent cytotoxic agent, demonstrating anti-proliferative activity at sub-nanomolar concentrations against various cancer cell lines. When conjugated to an antibody, its targeted delivery leads to potent and specific killing of antigen-expressing cells.
Table 1: In Vitro Cytotoxicity of DM1 and DM1-Conjugates
| Compound | Cell Line | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| SMCC-DM1 | HCC1954 | (Free Drug-Linker) | 17.2 | |
| SMCC-DM1 | MDA-MB-468 | (Free Drug-Linker) | 49.9 | |
| T-DM1 | BT-474-M1 | HER2 | ~0.5-1.0* | Estimated from multiple sources |
| T-DM1 | SK-BR-3 | HER2 | ~1.0-5.0* | Estimated from multiple sources |
| Anti-CD22-MCC-DM1 | Various NHL B-cell lines | CD22 | Potent Inhibition |
Note: Exact IC50 values for T-DM1 can vary significantly based on assay conditions and duration.
The Bystander Effect: A Key Consideration
The bystander effect refers to the ability of a released ADC payload to diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This is a crucial mechanism for treating heterogeneous tumors. T-DM1, with its non-cleavable linker, exhibits a very limited bystander effect. This is because the primary lysosomal metabolite, lysine-MCC-DM1, is positively charged and membrane-impermeable, trapping it within the target cell. In contrast, ADCs with cleavable linkers that release uncharged, lipophilic payloads often demonstrate a powerful bystander effect.
Preclinical and Clinical Data Summary
T-DM1 has shown significant antitumor activity in both preclinical xenograft models and clinical trials. Clinical studies, such as the pivotal EMILIA trial, demonstrated that T-DM1 significantly improved progression-free survival and overall survival in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.
Table 2: Summary of Key Clinical Findings for T-DM1
| Clinical Trial | Indication | Comparator | Key Outcome | Reference |
|---|---|---|---|---|
| EMILIA | HER2+ Metastatic Breast Cancer | Lapatinib + Capecitabine | Improved Progression-Free Survival (9.6 vs 6.4 months); Improved Overall Survival (30.9 vs 25.1 months) |
| KATHERINE | HER2+ Early Breast Cancer (with residual invasive disease) | Trastuzumab | Reduced risk of recurrence or death by 50% | |
Mechanisms of Resistance to DM1-based ADCs
Despite the clinical success of DM1-based ADCs, both intrinsic and acquired resistance can occur. Understanding these mechanisms is vital for developing next-generation therapies.
-
Target-Related Resistance: Downregulation or loss of the target antigen (e.g., HER2) on the tumor cell surface prevents the ADC from binding and being internalized.
-
Impaired Intracellular Processing: A key mechanism of resistance involves defects in the lysosomal pathway. This can include an increase in lysosomal pH or reduced proteolytic activity, which prevents the degradation of the antibody and the release of the DM1 payload.
-
Altered Trafficking: Changes in the endocytic pathway, such as a shift to caveolae-mediated endocytosis, can divert the ADC away from the lysosomal degradation pathway, thus preventing payload release.
-
Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein, can potentially pump the payload out of the cell, although the charged lysine-MCC-DM1 metabolite is a relatively poor substrate for these pumps.
Key Experimental Protocols
Evaluating the efficacy and characteristics of novel DM1-based ADCs requires a suite of standardized in vitro assays.
In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of an ADC against antigen-positive and antigen-negative cell lines.
-
Materials: Antigen-positive and antigen-negative cancer cell lines, complete cell culture medium, 96-well plates, ADC, control antibody, cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo®).
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and unconjugated control antibody in complete medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plates for a standard period (typically 72 to 120 hours) at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
-
Method 1: Co-Culture Assay
-
Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).
-
Co-culture a mixture of antigen-positive and labeled antigen-negative cells in 96-well plates.
-
Treat the co-culture with serial dilutions of the ADC.
-
After incubation (e.g., 96-120 hours), measure the viability of the total cell population and specifically the fluorescent antigen-negative population using high-content imaging or flow cytometry.
-
A reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.
-
-
Method 2: Conditioned Medium Transfer Assay
-
Plate antigen-positive cells and treat them with a relevant concentration of the ADC for 48-72 hours.
-
Plate antigen-negative cells in a separate 96-well plate.
-
Collect the cell culture supernatant (conditioned medium) from the ADC-treated antigen-positive cells.
-
Transfer the conditioned medium to the antigen-negative cells.
-
After 72 hours of incubation, assess the viability of the antigen-negative cells. A decrease in viability indicates the presence of a cell-permeable, active payload in the medium.
-
ADC Internalization Assay
This assay confirms that the ADC is internalized by target cells, which is a prerequisite for payload release.
-
Materials: Fluorescently labeled ADC (e.g., using an Alexa Fluor™ dye), target cells, control cells, flow cytometer or high-content imaging system.
-
Protocol:
-
Treat antigen-positive and antigen-negative cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 2, 6, 24 hours).
-
At each time point, wash the cells thoroughly with cold PBS to remove non-bound ADC.
-
For flow cytometry, detach cells and analyze the fluorescence intensity. For imaging, fix the cells and acquire images.
-
Quantify the increase in mean fluorescence intensity over time, which corresponds to the extent of ADC internalization.
-
Plasma Stability Assay
This assay assesses the stability of the linker and the rate of premature payload deconjugation in plasma.
-
Materials: ADC, human and/or mouse plasma, LC-MS/MS system.
-
Protocol:
-
Incubate the ADC at a defined concentration (e.g., 10 µM) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
Analyze the samples using LC-MS/MS to quantify the concentration of intact ADC and free DM1 over time.
-
Plot the percentage of intact ADC remaining over time to determine the plasma half-life of the conjugate.
-
Conclusion and Future Directions
DM1 has proven to be a highly effective and clinically validated cytotoxic payload for antibody-drug conjugates. Its potent mechanism of action, combined with the targeted delivery afforded by monoclonal antibodies, has led to significant advances in the treatment of HER2-positive cancers. The success of T-DM1 has paved the way for the development of numerous other DM1-based ADCs targeting different antigens. Future research is focused on overcoming resistance mechanisms, developing novel linker and payload technologies to enable bystander killing, and exploring site-specific conjugation methods to produce more homogeneous ADCs with optimized therapeutic indices. These ongoing innovations promise to further expand the role of DM1 and other maytansinoids in the landscape of targeted cancer therapy.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mertansine - Wikipedia [en.wikipedia.org]
- 3. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in DM1-ADC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This technical guide delves into the crucial function of a tetraethylene glycol (PEG4) spacer within the DM1-Peg4-dbco drug-linker, a cornerstone for the development of next-generation ADCs. Here, we provide an in-depth analysis of the PEG4 spacer's impact on the physicochemical properties and biological performance of DM1-based ADCs, supported by quantitative data, detailed experimental protocols, and visual workflows.
The this compound linker is comprised of three key components:
-
DM1: A potent maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells.
-
PEG4 Spacer: A short, hydrophilic polyethylene glycol chain that plays a multifaceted role in optimizing the ADC's properties.
-
DBCO (Dibenzocyclooctyne): A strained alkyne that facilitates copper-free "click chemistry" (strain-promoted alkyne-azide cycloaddition, SPAAC), enabling a stable and specific conjugation to azide-modified antibodies.
This guide will specifically elucidate the significant advantages conferred by the incorporation of the PEG4 spacer.
Core Functions of the PEG4 Spacer
The inclusion of a PEG4 spacer in the this compound linker addresses several critical challenges in ADC development, primarily by mitigating the hydrophobicity of both the DM1 payload and the DBCO moiety.[1][2] This leads to a cascade of beneficial effects on the conjugate's physicochemical and pharmacological properties.
1. Enhanced Solubility and Reduced Aggregation: A primary function of the PEG4 spacer is to increase the aqueous solubility of the drug-linker and the final ADC.[3] The inherent hydrophobicity of DM1 and DBCO can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), compromising manufacturing, stability, and safety.[4] The hydrophilic nature of the PEG4 spacer shields these hydrophobic components, enabling the use of aqueous buffers during conjugation and reducing the propensity for aggregation.[1] This is critical for developing stable and effective ADCs with optimal DARs.
2. Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules. The PEG4 spacer, although short, contributes to an increased hydrodynamic radius of the ADC. This "stealth" effect shields the ADC from clearance mechanisms, leading to:
-
Longer Circulation Half-Life: The rate at which the ADC is cleared from the bloodstream is reduced.
-
Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower clearance rates.
-
Increased Overall Exposure (AUC): The prolonged circulation time results in a greater area under the concentration-time curve, allowing for more sustained exposure of the tumor to the therapeutic agent.
3. Optimized Drug-to-Antibody Ratio (DAR): The improved solubility imparted by the PEG4 spacer allows for the successful conjugation of a higher number of drug molecules per antibody without inducing aggregation. This ability to achieve a higher DAR can significantly enhance the potency of the ADC, as more cytotoxic payload can be delivered to the target cancer cells per binding event.
4. Reduced Immunogenicity and Off-Target Toxicity: The PEG spacer can mask the cytotoxic payload and potentially immunogenic epitopes on the linker, reducing the risk of an immune response against the ADC. Furthermore, by improving the PK profile and reducing non-specific hydrophobic interactions, the PEG4 spacer helps to minimize the uptake of the ADC by healthy tissues, thereby reducing off-target toxicity and widening the therapeutic window.
Data Presentation: The Quantitative Impact of PEG Spacers
The advantages of PEGylation are substantiated by quantitative data from numerous studies. The following tables summarize the impact of PEG spacers on key ADC parameters.
| Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics | |||
| ADC Construct (DAR 8) | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 280 | 10,000 | 6.0 |
| Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating a clear trend of improved pharmacokinetics with increasing PEG chain length, plateauing around 8 PEG units. |
| Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of an Anti-CD30 ADC | |
| Linker | IC50 (ng/mL) in Karpas-299 cells |
| No PEG | ~10 |
| PEG2 | ~10 |
| PEG4 | ~10 |
| PEG8 | ~10 |
| PEG12 | ~10 |
| PEG24 | ~10 |
| In this particular study, the inclusion of PEG linkers of varying lengths had no significant effect on the in vitro potency of the anti-CD30 ADC. However, it is important to note that in other contexts, particularly with different antibodies or payloads, longer PEG chains have been associated with a slight reduction in immediate in vitro cytotoxicity, a trade-off for improved in vivo performance. |
| Table 3: Aggregation Profile of ADCs with and without PEG Spacers | |||||
| Biologic | Conjugation Site | Conjugation Chemistry | Avg. DAR | Spacer | Payload |
| Nimotuzumab | Lysine | NHS | 3.5 | PEG6 | DM1 |
| This table highlights the low aggregation profile of a DM1-ADC incorporating a PEG6 spacer. High-molecular-weight species (HMWS) are indicative of aggregation. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of ADCs. The following are representative protocols for key experiments related to the development of a this compound ADC.
Protocol 1: Synthesis of this compound
This protocol outlines a general synthetic route. Specific reaction conditions may require optimization.
Materials:
-
DM1 (with a reactive thiol group)
-
DBCO-PEG4-Maleimide
-
Anhydrous solvents (e.g., N,N-Dimethylformamide - DMF)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve DBCO-PEG4-Maleimide in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of DM1 in anhydrous DMF to the reaction mixture. A slight molar excess of the maleimide reagent is often used.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction if necessary.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the highly pure this compound drug-linker.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of this compound to an Azide-Modified Antibody
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the desired molar excess of the this compound solution to the azide-modified antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature or 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Once the desired DAR is achieved, purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or another suitable purification method.
-
Characterize the final ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 3: In Vitro Stability Assay
This assay assesses the stability of the ADC in plasma.
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical instruments (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Analyze the samples to determine the amount of intact ADC and the concentration of released payload.
-
ELISA: Can be used to quantify the concentration of total antibody and antibody-conjugated drug.
-
LC-MS: Can be used to quantify the free payload and characterize any linker-payload metabolites.
-
-
Calculate the stability of the ADC over time by monitoring the decrease in intact ADC or the increase in free payload.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a preclinical model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line that expresses the target antigen
-
Purified ADC, vehicle control, and any other control articles
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the human tumor cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, non-binding ADC control, ADC at various doses).
-
Administer the treatments intravenously at the specified dosing schedule.
-
Measure the tumor volume and body weight of the mice two to three times per week.
-
Continue the study until the tumors in the control group reach a predefined endpoint or for a set duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors and other tissues may be collected for further analysis (e.g., histology, target engagement).
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the development and mechanism of action of DM1-based ADCs.
Caption: Mechanism of action of a DM1-based ADC.
Caption: General workflow for ADC development and evaluation.
Conclusion
The PEG4 spacer within the this compound drug-linker is a critical design element that significantly enhances the overall performance of the resulting antibody-drug conjugate. By improving solubility, reducing aggregation, and optimizing the pharmacokinetic profile, the PEG4 spacer enables the development of more stable, potent, and safer ADCs. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance this promising class of cancer therapeutics. Careful consideration and empirical optimization of the linker chemistry, including the use of hydrophilic spacers like PEG4, are paramount to the successful clinical translation of novel ADCs.
References
An In-depth Technical Guide to DBCO Linkers for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzocyclooctyne (DBCO) linkers and their application in copper-free click chemistry, a cornerstone of modern bioconjugation. DBCO linkers are instrumental in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that enables the precise and efficient covalent ligation of molecules in complex biological environments.[1][2] This technology has become indispensable for applications ranging from live-cell imaging to the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][5]
The Core of Copper-Free Click Chemistry: The DBCO-Azide Reaction
The primary advantage of the DBCO-azide reaction lies in its bioorthogonality; it proceeds with high specificity and efficiency under physiological conditions (neutral pH, aqueous environments, and ambient or body temperature) without interfering with native biochemical processes. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it exceptionally well-suited for in vivo applications and the labeling of living cells.
The reaction's efficiency is driven by the significant ring strain of the DBCO molecule, which dramatically lowers the activation energy for the cycloaddition reaction with an azide, leading to the rapid formation of a stable triazole linkage.
Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The reaction between a DBCO linker and an azide-functionalized molecule is a type of [3+2] cycloaddition. The strained triple bond of the dibenzocyclooctyne readily reacts with the 1,3-dipole of the azide group to form a stable, covalent triazole ring. This reaction is highly specific and proceeds with rapid kinetics, often reaching completion in minutes to a few hours.
Caption: Mechanism of DBCO-Azide SPAAC Reaction.
Quantitative Data for DBCO-Mediated Bioconjugation
The efficiency and outcome of DBCO-mediated conjugations are influenced by several factors, including the molar ratio of reactants, buffer composition, pH, and temperature. The following tables summarize key quantitative parameters to aid in experimental design.
Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Conjugation to Proteins
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5 to 30-fold | Room Temperature, 30-60 min | |
| Protein Concentration | 1-10 mg/mL | Amine-free buffer (e.g., PBS) | |
| pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | |
| DMSO Concentration | < 20% (v/v) | To maintain protein integrity | |
| Quenching Agent (e.g., Tris) | 50-100 mM | Room Temperature, 15 min |
Table 2: Recommended Reaction Conditions for Copper-Free Click Chemistry (SPAAC)
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (Azide-molecule to DBCO-Antibody) | 1.5 to 4-fold | 4°C to 37°C, 2-24 hours | |
| Reaction Temperature | 4°C to 37°C | Dependent on reactants and desired speed | |
| Reaction Time | < 5 min to overnight | Dependent on concentration and reactants | |
| Optimal pH | 7.0 - 8.5 | Aqueous buffer (e.g., PBS) |
Table 3: Reaction Kinetics of DBCO with Azides
| Cyclooctyne System | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Source(s) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7), 25°C | |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7), 25°C | |
| DBCO-functionalized peptide | Azido-lysine peptide | 0.34 | HBS buffer (pH 7.4), 25°C |
Table 4: Stability of DBCO-Functionalized Biomolecules
| Molecule | Storage Conditions | Stability | Source(s) |
| DBCO-functionalized IgG | 4°C or -20°C | ~3-5% loss of reactivity over 4 weeks | |
| DBCO-NHS ester (in DMSO) | -20°C | Stable for 2-3 months |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. The following are generalized protocols for the two key stages of a typical DBCO-mediated conjugation workflow.
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
Objective: To introduce reactive DBCO groups onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody solution (in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) or other buffer exchange equipment.
Procedure:
-
Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into PBS. Adjust the antibody concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Reaction Setup: Add a 20 to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20% to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO). The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur.
Protocol 2: Copper-Free Click Chemistry Conjugation
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule (e.g., peptide, oligonucleotide, or small molecule drug).
Materials:
-
DBCO-activated antibody (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will compete with the azide-functionalized molecule.
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture. Typical incubation times range from 2 hours at room temperature to overnight at 4°C. For some applications, incubation can be extended up to 48 hours to improve efficiency.
-
Purification: After the reaction is complete, purify the final conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and the excess reactant. Common methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or dialysis.
-
Validation: The final conjugate can be validated using methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, or by mass spectrometry.
Visualizing Workflows and Relationships
General Experimental Workflow for ADC Synthesis
The synthesis of an antibody-drug conjugate (ADC) using a DBCO linker typically follows a two-step process: antibody modification followed by payload conjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Logical Relationships in Troubleshooting DBCO Conjugation
Successful conjugation depends on several interconnected factors. Low yield or product aggregation often requires systematic troubleshooting.
Caption: Troubleshooting logic for DBCO conjugation reactions.
Conclusion
DBCO linkers are powerful and versatile tools for researchers in chemistry, biology, and medicine. Their ability to facilitate rapid, high-yield, and biocompatible conjugations via copper-free click chemistry has revolutionized the synthesis of complex bioconjugates. By understanding the underlying reaction mechanism, optimizing reaction parameters based on quantitative data, and following robust experimental protocols, scientists and drug developers can effectively leverage DBCO technology to advance their research and therapeutic programs. The detailed protocols and workflow diagrams provided in this guide serve as a foundational resource for achieving precise and efficient construction of sophisticated biomolecular architectures.
References
The Power of Precision: An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has revolutionized the fields of chemical biology, drug development, and materials science.[1] As a cornerstone of bioorthogonal chemistry, this powerful ligation technique enables the covalent linking of molecules within complex biological systems without interfering with native biochemical processes.[1][2] This guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and quantitative kinetic data to empower researchers in their scientific endeavors.
At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.[1][2] The reaction's driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH. A key advantage of SPAAC over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is its ability to proceed without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The bioorthogonal nature of SPAAC is due to the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules like proteins, nucleic acids, and lipids.
Core Reaction Mechanism
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. The high ring strain of the cyclooctyne accelerates the reaction, making it a "click" reaction—a reaction that is high-yielding, stereospecific, and creates byproducts that are easily removed.
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical factor in its application, particularly for time-sensitive experiments in living systems. The reaction kinetics are typically second-order and are influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and pH. The choice of cyclooctyne is a key consideration in experimental design, as different cyclooctynes exhibit a wide range of reactivities.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Dibenzocyclooctyne | DBCO | ~0.3 | High reactivity and stability, widely used. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | Biocompatible, developed for live cell imaging. |
| Biarylazacyclooctynone | BARAC | Highly reactive | Extremely reactive, suitable for in vivo imaging. |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.
Experimental Protocols
Detailed methodologies are crucial for the successful application of SPAAC. Below are protocols for a general bioconjugation reaction and a more specific application in live-cell imaging.
General Protocol for SPAAC-Mediated Bioconjugation
This protocol outlines the general steps for labeling an azide-modified protein with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
Cyclooctyne-NHS ester (e.g., DBCO-NHS ester) dissolved in DMSO (10 mM stock)
-
Quenching reagent (optional, e.g., Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in a suitable buffer.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the cyclooctyne-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a small molecule with an azide group can be added to consume any excess cyclooctyne.
-
Purification: Remove the excess, unreacted cyclooctyne reagent and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Confirm the conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
References
The Strategic Advantage of DM1-Peg4-dbco in Next-Generation Antibody-Drug Conjugate Development
For Immediate Release
A Deep Dive into the Trifecta of Potency, Stability, and Precision Engineering for Targeted Cancer Therapy
In the rapidly evolving landscape of oncology, antibody-drug conjugates (ADCs) represent a beacon of hope, offering the promise of targeted chemotherapy with minimized systemic toxicity. The sophisticated design of these tripartite molecules—comprising a monoclonal antibody, a cytotoxic payload, and a chemical linker—is paramount to their clinical success. Among the innovative toolkits available to ADC developers, the DM1-Peg4-dbco linker-payload system has emerged as a critical enabler of next-generation ADCs, lauded for its potent anti-tumor activity, favorable pharmacokinetic profile, and streamlined conjugation chemistry. This technical guide elucidates the multifaceted benefits of employing this compound in ADC development, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core advantages, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Anatomy of a Superior Linker-Payload: Deconstructing this compound
The efficacy of the this compound system is rooted in the synergistic interplay of its three constituent components: the cytotoxic agent DM1, the hydrophilic PEG4 spacer, and the bioorthogonal DBCO conjugation handle.
1. DM1: A Validated and Potent Cytotoxic Payload
Mertansine, commonly known as DM1, is a derivative of the natural product maytansine and a potent microtubule-targeting agent.[1] By inhibiting tubulin polymerization, DM1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[2] Its high cytotoxicity, with activity in the sub-nanomolar range, makes it an ideal payload for ADCs, as only a small number of molecules are required to kill a target cancer cell.[1][3] The established clinical success of DM1-containing ADCs, such as trastuzumab emtansine (Kadcyla®), underscores its therapeutic potential.[1] However, the narrow therapeutic window of free DM1 necessitates the precision of antibody-targeted delivery to minimize off-target toxicities.
2. PEG4 Linker: Enhancing Solubility, Stability, and Pharmacokinetics
The incorporation of a short, discrete polyethylene glycol (PEG) chain, specifically a tetra-ethylene glycol (PEG4) spacer, confers several significant advantages to the ADC. Potent payloads like DM1 are often hydrophobic, which can lead to aggregation of the final ADC product, compromising its stability and leading to rapid clearance from circulation. The hydrophilic nature of the PEG4 linker mitigates this issue by increasing the overall water solubility of the ADC, thereby reducing aggregation and improving its pharmacokinetic profile. This enhanced stability allows for a higher drug-to-antibody ratio (DAR) to be achieved without sacrificing the desirable properties of the ADC. Furthermore, the PEG spacer can create a "hydrophilic cloud" that shields the ADC from uptake by the reticuloendothelial system, prolonging its circulation half-life and increasing the probability of reaching the tumor site.
3. DBCO: Enabling Precise and Efficient Bioorthogonal Conjugation
The dibenzocyclooctyne (DBCO) moiety is a key enabler of modern ADC synthesis through its participation in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific conjugation of the this compound linker-payload to an azide-functionalized antibody under mild, aqueous conditions. The absence of a cytotoxic copper catalyst, which is required in other forms of click chemistry, is a significant advantage in the manufacturing of biotherapeutics. The SPAAC reaction is rapid and high-yielding, facilitating a streamlined and reproducible conjugation process, which is critical for the development and manufacturing of a consistent drug product.
Quantitative Insights: The Impact of this compound on ADC Performance
The strategic combination of DM1, a PEG4 linker, and DBCO conjugation translates into measurable improvements in the performance of an ADC. The following tables summarize key quantitative data, drawing from general trends observed with maytansinoid ADCs and the well-documented effects of PEGylation and click chemistry.
Table 1: In Vitro Cytotoxicity of DM1-Based ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Reference |
| SK-BR-3 (Breast Cancer) | HER2 | Trastuzumab-DM1 | ~13-50 | |
| N87 (Gastric Cancer) | HER2 | Trastuzumab-DM1 | ~13-43 | |
| BT-474 (Breast Cancer) | HER2 | Trastuzumab-DM1 | ~13-50 | |
| A431 (Epidermoid Carcinoma) | EGFR | PanP-DM1 (activated) | Potent dose-dependent inhibition | |
| H292 (Lung Carcinoma) | EGFR | PanP-DM1 (activated) | Potent dose-dependent inhibition |
Note: IC50 values can vary depending on the specific antibody, DAR, and experimental conditions.
Table 2: Impact of PEGylation on ADC Pharmacokinetics and Stability
| Parameter | Effect of PEG Linker | Quantitative Trend | Reference |
| Plasma Half-Life (t½) | Increased | Moderate increase with short PEG linkers (e.g., PEG4) | |
| Clearance | Decreased | Slower clearance rates observed with PEGylated ADCs | |
| Aggregation | Decreased | Significantly reduced percentage of high molecular weight species | |
| Solubility | Increased | Enhanced hydrophilicity allows for conjugation in aqueous buffers | |
| Maximum Tolerated Dose (MTD) | Increased | PEG modification can significantly reduce off-target toxicity |
Visualizing the Core Concepts
To further illuminate the principles discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Mechanism of action of the DM1 payload.
Caption: Logical relationship of this compound ADC components.
Caption: Experimental workflow for ADC synthesis and purification.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of an ADC using the this compound system.
Protocol 1: ADC Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
1. Materials:
-
Azide-functionalized monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching reagent (optional, e.g., excess N-acetylcysteine).
2. Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer like PBS.
-
Payload Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or overnight at 4°C. The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at approximately 310 nm.
-
Quenching (Optional): If desired, the reaction can be quenched by adding an excess of a quenching reagent.
-
Purification: Proceed immediately to purification to remove unreacted linker-payload and any aggregates.
Protocol 2: ADC Purification by Size Exclusion Chromatography (SEC)
1. Materials:
-
Crude ADC conjugation mixture.
-
SEC column suitable for protein separation (e.g., Agilent AdvanceBio SEC).
-
Mobile phase: A buffer compatible with the ADC and the column, typically a physiological buffer like PBS, pH 7.4. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol or acetonitrile) to the mobile phase can improve peak shape.
-
HPLC or UPLC system with a UV detector (280 nm).
2. Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the crude ADC mixture onto the column.
-
Elution: Elute the ADC using an isocratic flow of the mobile phase. The ADC will elute as the main peak, separated from smaller molecules like the unreacted linker-payload.
-
Fraction Collection: Collect the fractions corresponding to the main ADC peak.
-
Analysis: Analyze the collected fractions to confirm the removal of impurities and determine the concentration of the purified ADC.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
1. Materials:
-
Purified ADC sample.
-
HIC column (e.g., Ether-5PW).
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
HPLC or UPLC system with a UV detector (280 nm).
2. Procedure:
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., starting with a high percentage of A).
-
Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to ensure binding to the column.
-
Sample Injection: Inject the prepared ADC sample onto the column.
-
Elution Gradient: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The different ADC species (unconjugated antibody, DAR2, DAR4, etc.) will elute at different salt concentrations based on their hydrophobicity.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species. The average DAR can be calculated by taking the weighted average of the peak areas.
Conclusion
The this compound linker-payload system offers a powerful and versatile platform for the development of highly effective and manufacturable antibody-drug conjugates. The potent cytotoxicity of DM1, combined with the favorable physicochemical properties imparted by the PEG4 linker and the precise, efficient conjugation enabled by DBCO click chemistry, provides a compelling solution to many of the challenges faced in ADC design. By leveraging this advanced technology, researchers can accelerate the development of next-generation targeted therapies with the potential to significantly improve outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioconjugation with DM1-Peg4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DM1-Peg4-DBCO, a pre-eminent drug-linker conjugate utilized in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its core components, the principles of its application in bioconjugation, detailed experimental protocols, and the mechanism of action of the resulting ADCs.
Introduction to this compound
This compound is a heterobifunctional chemical entity that plays a pivotal role in targeted cancer therapy. It is composed of three key moieties:
-
DM1 (Mertansine): A potent microtubule-disrupting agent.[1][2][3] As a maytansinoid, DM1 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of rapidly dividing cancer cells.[4]
-
Peg4 (Polyethylene Glycol-4): A short polyethylene glycol spacer. This hydrophilic linker enhances the solubility and stability of the ADC, reduces aggregation, and minimizes steric hindrance during the conjugation process.
-
DBCO (Dibenzocyclooctyne): A strained alkyne. The DBCO group is the reactive handle for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This allows for a highly specific and biocompatible conjugation to an azide-modified antibody without the need for a cytotoxic copper catalyst.
The strategic combination of these three components in a single molecule provides a powerful tool for the precise attachment of a highly cytotoxic payload to a targeting antibody, a cornerstone of modern ADC design.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C63H80ClN5O16 |
| Molecular Weight | 1198.79 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically >98% (as determined by HPLC) |
| Solubility | Soluble in DMSO (up to 100 mg/mL with ultrasonic assistance) and other organic solvents. |
| Storage Conditions | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Principles of Bioconjugation via Copper-Free Click Chemistry
The conjugation of this compound to an antibody relies on the principles of strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction offers several advantages for the synthesis of ADCs:
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH) without the need for a cytotoxic copper(I) catalyst, which can damage the antibody.
-
High Specificity: The DBCO group reacts specifically with an azide group, preventing side reactions with other functional groups present on the antibody, such as amines and thiols.
-
Favorable Kinetics: The inherent ring strain of the DBCO moiety drives the reaction forward, leading to high yields of the desired ADC.
-
Stability of the Conjugate: The resulting triazole linkage is highly stable, ensuring that the cytotoxic payload remains attached to the antibody in circulation until it reaches the target cancer cell.
The overall workflow involves two main stages: the modification of the antibody to introduce an azide group, and the subsequent "clicking" of the this compound to the azide-modified antibody.
Experimental Protocols
Preparation of Azide-Modified Antibody
Objective: To introduce azide functional groups onto the antibody surface for subsequent conjugation with DBCO.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Azido-PEG4-NHS ester (or other suitable azide-containing N-hydroxysuccinimide ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4-8.0)
Protocol:
-
Antibody Preparation: Ensure the antibody solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of Azido-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove the excess, unreacted azide reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the average number of azide groups incorporated per antibody (degree of labeling) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay following a Staudinger ligation with a phosphine-based reporter.
Conjugation of this compound to Azide-Modified Antibody
Objective: To covalently link this compound to the azide-modified antibody via copper-free click chemistry.
Materials:
-
Azide-modified antibody
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Purification equipment (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Reaction: Add a 1.5- to 5-fold molar excess of the this compound solution to the azide-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or 1-4 hours at room temperature. The optimal reaction time may need to be determined empirically based on the specific antibody and desired drug-to-antibody ratio (DAR).
-
Purification: Purify the resulting ADC from unreacted this compound and other byproducts. Size-exclusion chromatography (SEC) is commonly used to separate the ADC from smaller molecules. Hydrophobic interaction chromatography (HIC) can be employed to separate ADCs with different DARs.
-
Characterization: Characterize the final ADC product to determine:
-
Drug-to-Antibody Ratio (DAR): This can be determined by UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at a wavelength specific to the drug-linker), HIC, or mass spectrometry.
-
Purity and Aggregation: Assessed by SEC.
-
In vitro Cytotoxicity: Evaluated using relevant cancer cell lines.
-
Binding Affinity: Assessed by ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding to its target antigen.
-
Mechanism of Action of DM1-based ADCs
The therapeutic efficacy of an ADC generated with this compound is a multi-step process that begins with the specific targeting of cancer cells.
-
Binding: The antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized vesicle fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, leading to the release of the DM1-containing metabolite.
-
Microtubule Disruption: The released DM1 payload diffuses into the cytoplasm and binds to tubulin, inhibiting microtubule polymerization.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Visualizations
Signaling Pathway: Mechanism of Action of a DM1-based ADC
References
DM1-Peg4-dbco: A Technical Guide to Safety and Handling for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental application of DM1-Peg4-dbco, a key reagent in the development of next-generation antibody-drug conjugates (ADCs). As a highly potent cytotoxic agent linked to a bioorthogonal conjugation moiety, a thorough understanding of its properties is critical for its safe and effective use in research and development.
Introduction to this compound
This compound is a pre-functionalized drug-linker conjugate. It comprises three key components:
-
DM1 (Mertansine): A potent microtubule-disrupting agent and the cytotoxic payload.[1] It is a derivative of maytansine, developed to have improved properties for ADC development, including greater stability and reduced systemic toxicity compared to its parent compound.[2]
-
Peg4 (Polyethylene Glycol Spacer): A hydrophilic 4-unit polyethylene glycol spacer. This component enhances the solubility of the conjugate in aqueous media and provides spatial separation between the antibody and the cytotoxic payload, which can be crucial for efficient conjugation and biological activity.
-
DBCO (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This allows for the specific and efficient covalent attachment of the DM1-Peg4 linker to an azide-modified antibody under mild, biocompatible conditions.[3]
This combination of a potent cytotoxic drug with a versatile and efficient conjugation system makes this compound a valuable tool for the construction of ADCs for targeted cancer therapy.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C65H82ClN5O17S |
| Molecular Weight | 1272.9 g/mol |
| Appearance | Solid |
| Purity | Typically >95% (as determined by HPLC) |
| Solubility | Soluble in organic solvents such as DMSO, DMF |
| Storage Conditions | Recommended at -20°C for long-term storage.[4] Once in solution, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. |
Mechanism of Action of the DM1 Payload
The cytotoxic activity of this compound is conferred by its DM1 payload. DM1 exerts its potent anti-proliferative effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
The mechanism of action can be summarized as follows:
-
Binding to Tubulin: DM1 binds to tubulin, the protein subunit of microtubules. This binding occurs at or near the vinblastine-binding site.
-
Inhibition of Microtubule Assembly: By binding to tubulin, DM1 inhibits the polymerization of tubulin into microtubules.
-
Suppression of Microtubule Dynamics: DM1 also suppresses the dynamic instability of existing microtubules, which is the process of alternating between periods of growth and shortening. This suppression of dynamics is critical for the proper functioning of the mitotic spindle during cell division.
-
Mitotic Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle and properly segregate its chromosomes.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).
In the context of an ADC, the this compound is conjugated to an antibody that targets a specific antigen on the surface of cancer cells. Upon binding to the target, the ADC is internalized, and the DM1 payload is released within the cell, where it can then exert its cytotoxic effects.
Signaling Pathway for DM1-Induced Apoptosis
Caption: Signaling pathway of DM1-induced apoptosis following ADC internalization.
Safety and Handling Guidelines
Hazard Identification
The primary hazard associated with this compound is the high cytotoxicity of the DM1 component. Potential routes of exposure include inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
General Handling Precautions
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
Keep containers securely sealed when not in use.
-
Avoid physical damage to containers.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Accidental Release Measures
-
Minor Spills:
-
Clean up spills immediately.
-
Wear appropriate PPE.
-
Use dry clean-up procedures and avoid generating dust.
-
Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area.
-
Alert emergency services and provide the location and nature of the hazard.
-
Prevent spillage from entering drains or water courses.
-
Experimental Protocols
The following is a general protocol for the conjugation of this compound to an azide-modified antibody via a copper-free click chemistry reaction. This protocol should be optimized for specific antibodies and experimental conditions.
Materials and Reagents
-
Azide-modified monoclonal antibody (mAb-N3) in an appropriate buffer (e.g., PBS, pH 7.4). Note: Buffers should not contain azides.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amicon Ultra Centrifugal Filter Units (or similar for buffer exchange and purification)
-
UV-Vis Spectrophotometer
-
Size-Exclusion Chromatography (SEC) system for ADC purification and analysis
Experimental Workflow
Caption: Experimental workflow for antibody conjugation with this compound.
Detailed Protocol
-
Preparation of Reagents:
-
Ensure the azide-modified antibody is in an azide-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a centrifugal filter unit. Adjust the antibody concentration to 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture with gentle mixing. Incubation times and temperatures may vary, but common conditions are 1-2 hours at 37°C or overnight at 4°C.
-
-
Purification of the ADC:
-
Remove the unreacted this compound and any organic solvent by purifying the ADC. This can be achieved through size-exclusion chromatography (SEC) or by repeated buffer exchange using centrifugal filter units with an appropriate molecular weight cutoff.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the DM1 payload (if applicable) or by using Hydrophobic Interaction Chromatography (HIC).
-
Aggregation: Analyze the purified ADC by SEC to assess the level of aggregation.
-
Purity: Assess the purity of the ADC by SDS-PAGE.
-
Disposal Guidelines
Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory safety and environmental protection.
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. This container should be designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with aqueous waste or other incompatible chemical waste streams.
-
Contaminated Labware: Dispose of any materials that have come into direct contact with this compound (e.g., pipette tips, tubes, gloves) in a designated solid chemical waste container.
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed chemical waste disposal service in accordance with local, regional, and national regulations.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their efforts to develop novel and targeted cancer therapies.
References
The Application of Maytansinoid DM1 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid DM1, a potent microtubule-disrupting agent, has emerged as a critical component in the development of targeted cancer therapies. Its high cytotoxicity, combined with the specificity of monoclonal antibodies, has led to the successful development of Antibody-Drug Conjugates (ADCs), most notably Trastuzumab emtansine (T-DM1 or Kadcyla®). This technical guide provides an in-depth overview of the applications of DM1 in research, focusing on its mechanism of action, experimental protocols, and quantitative data derived from preclinical studies.
Core Concepts: Mechanism of Action of DM1-based ADCs
DM1 exerts its cytotoxic effect by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[1] When conjugated to an antibody, DM1 is selectively delivered to tumor cells expressing the target antigen on their surface. The general mechanism of a DM1-based ADC, such as T-DM1, involves a multi-step process:
-
Binding: The antibody component of the ADC binds to its specific antigen on the surface of a cancer cell.[2]
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.[4]
-
Payload Release: Inside the lysosome, the linker connecting the antibody and DM1 is cleaved, or the antibody itself is degraded, releasing the active DM1 payload into the cytoplasm.[5]
-
Microtubule Disruption: The released DM1 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
This targeted delivery minimizes systemic exposure to the highly potent DM1, thereby reducing off-target toxicities often associated with traditional chemotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetics of DM1-containing ADCs from various research studies.
Table 1: In Vitro Cytotoxicity of DM1 and DM1-based ADCs
| Cell Line | ADC/Drug | IC50 Value | Reference |
| HCC1954 (HER2+) | SMCC-DM1 | 17.2 nM | |
| MDA-MB-468 (HER2-) | SMCC-DM1 | 49.9 nM | |
| NCI-N87 (HER2+) | T-DM1 | 82 ± 10 pmol/L | |
| HCC1954 (HER2+) | T-DM1 | 33 ± 20 pmol/L |
Table 2: In Vivo Efficacy of T-DM1 in Xenograft Models
| Xenograft Model | Treatment and Dose | Outcome | Reference |
| HCI-012 (Trastuzumab-resistant) | T-DM1 (5 mg/kg) | Lack of response | |
| KMCH-1, Mz-ChA-1, KPL-4 | T-DM1 (5, 10, 20 mg/kg) | Dose-dependent tumor inhibition | |
| OCUG-1, KKU-100 | T-DM1 (10, 20 mg/kg) | Tumor inhibition | |
| N-87 and OE-19 (Gastric Cancer) | T-DM1 | Complete pathological response in OE-19 and 50% of N-87 |
Table 3: Pharmacokinetic Parameters of T-DM1 in Preclinical Models
| Species | Dose | T-DM1 Half-life | Total Trastuzumab Half-life | Reference |
| Rat | 20 mg/kg (single IV) | ~2-fold shorter than total trastuzumab | ~1.9-fold longer than T-DM1 | |
| Cynomolgus Monkey | 0.3 - 30 mg/kg | 3.74 ± 1.15 days (at MTD) | 6.47 ± 2.40 days (at MTD) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DM1-based ADCs.
Synthesis and Conjugation of DM1 to an Antibody
The conjugation of DM1 to an antibody, such as trastuzumab, is a critical process that determines the stability and efficacy of the resulting ADC. A common method involves the use of a non-cleavable linker like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Protocol for SMCC-DM1 Conjugation:
-
Antibody Modification: React the antibody with a molar excess of the SMCC linker in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) for a defined period at a controlled temperature (e.g., 20°C). This step attaches the maleimide functional group of the SMCC linker to the lysine residues of the antibody.
-
Purification: Remove the excess, unreacted SMCC linker from the modified antibody using a purification method such as size-exclusion chromatography (e.g., NAP-10 columns).
-
Conjugation with DM1: React the maleimide-functionalized antibody with a molar excess of DM1 in a buffer containing a co-solvent like DMA (dimethylacetamide) to aid in the solubility of DM1. The thiol group on DM1 reacts with the maleimide group on the linker to form a stable thioether bond. This reaction is typically performed at a slightly acidic pH (e.g., 6.5) and a controlled temperature.
-
Final Purification: Purify the resulting ADC to remove any unreacted DM1 and other impurities. This can be achieved through methods like size-exclusion chromatography.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.
Protocol using UV/Vis Spectroscopy:
-
Determine Extinction Coefficients: Measure the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the free DM1 at its maximum absorbance wavelength (λ_max_) and at 280 nm (ε_Drug_ and ε_Drug,280_).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of DM1 (A_λmax_).
-
Calculate Concentrations:
-
Calculate the concentration of the drug using the Beer-Lambert law at its λ_max_: [Drug] = A_λmax_ / ε_Drug_.
-
Calculate the concentration of the antibody using the corrected absorbance at 280 nm: [Antibody] = (A_280_ - (ε_Drug,280_ * [Drug])) / ε_Ab_.
-
-
Calculate DAR: DAR = [Drug] / [Antibody].
More advanced techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) can provide information on the distribution of different drug-loaded species.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the proliferation of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 1,000–10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the DM1-based ADC and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a DM1-based ADC in a living organism.
Protocol:
-
Cell Preparation: Grow the desired cancer cell line in culture. Harvest and resuspend the cells in a suitable medium, often mixed with an extracellular matrix like Matrigel.
-
Implantation: Inject a specific number of cells (e.g., 3.0 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50–60 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, DM1-based ADC). Administer the treatments, typically via intravenous injection, at a specified dose and schedule (e.g., 5 mg/kg once every 3 weeks).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers. The formula Volume = (width)² x length/2 is commonly used.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, the mice are euthanized, and the tumors can be excised for further analysis.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of the antibody component of the ADC to recruit and activate immune effector cells (like Natural Killer cells) to kill target cancer cells.
Protocol using Calcein AM Release:
-
Target Cell Labeling: Label the target cancer cells with Calcein AM, a fluorescent dye that is retained in live cells.
-
Co-culture: Seed the labeled target cells in a microplate. Add the DM1-based ADC at various concentrations. Then, add effector cells (e.g., peripheral blood mononuclear cells or isolated NK cells) at a specific effector-to-target (E:T) ratio (e.g., 10:1, 20:1).
-
Incubation: Incubate the co-culture for a set period (e.g., 4 hours).
-
Fluorescence Measurement: Measure the fluorescence of the supernatant. The release of Calcein AM from lysed target cells into the supernatant is proportional to the level of ADCC.
-
Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released in the presence of the ADC compared to controls.
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate important workflows and signaling pathways related to the application of DM1 in research.
Caption: Workflow for the synthesis and characterization of a DM1-based ADC.
Caption: Mechanism of action of T-DM1, a HER2-targeted DM1-ADC.
Caption: General workflow for an in vivo xenograft study of a DM1-based ADC.
Conclusion
Maytansinoid DM1 remains a cornerstone in the development of antibody-drug conjugates for cancer therapy. Its potent anti-mitotic activity, coupled with the targeting capabilities of monoclonal antibodies, provides a powerful platform for creating highly effective and selective anti-cancer agents. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with DM1 and related compounds. As our understanding of ADC biology, linker technology, and mechanisms of resistance continues to evolve, the applications of DM1 in research are poised to expand, leading to the development of next-generation ADCs with improved therapeutic indices.
References
An In-depth Technical Guide to the Core Principles of Copper-Free Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolution to Biocompatible Ligation
The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts. The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage and has been widely adopted. However, the requisite copper(I) catalyst exhibits significant cytotoxicity, limiting its application within living systems.[1][2][3] This critical drawback spurred the development of copper-free click chemistry, a suite of bioorthogonal reactions that retain the efficiency and specificity of their catalyzed counterpart but operate safely within complex biological environments.[3][4] These reactions have become indispensable tools for site-specific labeling of biomolecules, drug delivery, and in vivo imaging.
This guide provides a detailed overview of the core principles, quantitative kinetics, and experimental protocols for the most prominent copper-free click chemistry reactions used in bioconjugation.
Core Principles of Copper-Free Click Chemistry
Copper-free click reactions are driven by intrinsic molecular strain or engineered electronic demand, eliminating the need for a metal catalyst. The primary strategies employed for bioconjugation are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and the Tetrazine Ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the most widely used copper-free click reaction. It is a variation of the Huisgen 1,3-dipolar cycloaddition between an azide and a cyclic alkyne (a cyclooctyne).
Mechanism: The reaction's driving force is the significant ring strain (~18 kcal/mol) inherent to the eight-membered cyclooctyne ring, which deviates substantially from the ideal 180° bond angle of a linear alkyne. This strain is released upon the concerted [3+2] cycloaddition with an azide, forming a stable, aromatic triazole ring. This process has a significantly lower activation energy than the reaction with a linear alkyne, allowing it to proceed rapidly at physiological temperatures without a catalyst.
Figure 1. Core reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Reagents (Cyclooctynes): The evolution of SPAAC has been driven by the development of increasingly reactive and stable cyclooctynes.
-
Dibenzocyclooctyne (DBCO): Among the most popular reagents, DBCO offers a combination of high reactivity and stability.
-
Bicyclo[6.1.0]nonyne (BCN): While exhibiting slower kinetics than DBCO, BCN is smaller and less hydrophobic, which can be advantageous in certain biological contexts.
-
Difluorinated Cyclooctynes (DIFO): Incorporating electron-withdrawing fluorine atoms adjacent to the alkyne bond further activates it, increasing the reaction rate.
-
Biarylazacyclooctynone (BARAC): Exhibits exceptional reaction kinetics, making it suitable for rapid labeling at low concentrations.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
SPANC is a bioorthogonal reaction involving a strained alkyne and a nitrone, which forms a stable N-alkylated isoxazoline product. This reaction can exhibit exceptionally fast kinetics, with rates up to 60 M⁻¹s⁻¹, offering a powerful alternative to SPAAC. SPANC is versatile and can be used to modify a wide range of biomolecules, including proteins and peptides.
Figure 2. General mechanism of Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).
Tetrazine Ligation
The Tetrazine Ligation is currently the fastest known bioorthogonal reaction, with second-order rate constants that can exceed 10³ M⁻¹s⁻¹. It is an inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-poor tetrazine and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO). The reaction is extremely rapid and selective, proceeding through an initial [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the ligation irreversible.
Figure 3. Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) Tetrazine Ligation.
Data Presentation: Quantitative Comparison of Reaction Kinetics
The selection of a bioorthogonal reaction is critically dependent on its kinetics. The second-order rate constant (k₂) is the standard metric for comparison, with a higher value indicating a faster reaction. This is crucial for applications requiring rapid labeling at low biomolecule concentrations.
Table 1: Second-Order Rate Constants for SPAAC Reagents
This table summarizes the reported reaction rates for commonly used cyclooctynes with benzyl azide, a standard azide reactant. Rates can vary with solvent, temperature, and the specific molecular structure.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | High reactivity, good stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller, less hydrophobic, but slower kinetics than DBCO. |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Robust reactivity. |
| Biarylazacyclooctynone | BARAC | > 0.3 (significantly faster than DIBO) | Exceptional kinetics for rapid labeling. |
| Difluorinated cyclooctyne | DIFO | ~0.04 - 0.08 | Electronically activated for faster rates than unsubstituted cyclooctynes. |
Table 2: Second-Order Rate Constants for Major Bioorthogonal Reactions
This table provides a broader comparison of the primary copper-free click chemistries against the copper-catalyzed standard.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| SPAAC | DBCO + Benzyl Azide | ~0.6 - 1.0 | Catalyst-free, widely used in living systems. |
| SPANC | Strained Alkyne + Nitrone | Up to 60 | Very fast kinetics, forms stable isoxazolines. |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Extremely fast, ideal for in vivo applications and low concentrations. |
| CuAAC (for comparison) | Terminal Alkyne + Azide | ~10 (with 20 µM Cu(I)) | Requires cytotoxic copper catalyst. |
Experimental Protocols
Detailed methodologies are essential for the successful application of copper-free click chemistry. Below are protocols for key bioconjugation experiments.
Protocol 1: General Protein Labeling with a DBCO-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to a protein (e.g., an antibody) via its primary amines (lysine residues), preparing it for a subsequent SPAAC reaction.
Figure 4. Experimental workflow for labeling proteins using a DBCO-NHS ester.
Methodology:
-
Reagent Preparation:
-
Dissolve the target protein in an amine-free buffer (e.g., PBS) at pH 7.2-8.0 to a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.
-
Remove unreacted DBCO reagent using a desalting spin column (e.g., Zeba Spin Desalting Column, 7k MWCO) according to the manufacturer's protocol.
-
-
Click Reaction:
-
The purified DBCO-labeled protein is now ready for conjugation with an azide-containing molecule. Add the azide-modified molecule (e.g., a drug or a fluorescent probe) to the DBCO-protein solution, typically using a 1.5- to 3-fold molar excess of the azide.
-
Incubate the reaction for 4-12 hours at room temperature or 2-12 hours at 4°C. The conjugate can then be purified as needed.
-
Protocol 2: Metabolic Glycoengineering and Cell Labeling via SPAAC
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a DBCO-functionalized dye for imaging.
Figure 5. Workflow for cell surface labeling via metabolic glycoengineering and SPAAC.
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency in an appropriate vessel.
-
Prepare a stock solution of a peracetylated azido sugar (e.g., 10 mM Ac₄ManNAz in DMSO).
-
Add the azido sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells under normal growth conditions for 1 to 3 days to allow for metabolic incorporation of the azide into cell-surface glycoconjugates.
-
-
SPAAC Reaction (Live-Cell Imaging):
-
Wash the cells gently with fresh, warm culture medium or PBS to remove unincorporated azido sugar.
-
Prepare a staining solution of a DBCO-functionalized fluorophore in culture medium (e.g., 30 µM TMDIBO-AlexaFluor647).
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the unbound fluorescent probe.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: N-terminal Protein Modification via SPANC
This protocol outlines a one-pot, three-step method for the site-specific modification of a protein with an N-terminal serine residue.
Methodology:
-
Oxidation:
-
The N-terminal serine residue of the target protein (e.g., Interleukin-8) in a suitable buffer (e.g., 2 mM NH₄OAc, pH 6.9) is oxidized with sodium periodate (NaIO₄, 1.1 equivalents) for 1 hour to generate an aldehyde.
-
-
Iodate Quenching:
-
The reaction is treated with p-methoxybenzenethiol (6.6 equivalents) for 30 minutes to 2 hours. This step is crucial to quench the iodate byproduct, which would otherwise interfere with the subsequent steps.
-
-
Nitrone Formation and SPANC:
-
N-methylhydroxylamine (2.2-10 equivalents) and p-anisidine (5-10 equivalents) are added to the mixture to form the nitrone in situ.
-
Finally, the strained alkyne (e.g., a DBCO derivative, 2.2-25 equivalents) is added to initiate the SPANC reaction.
-
The reaction is allowed to proceed for 1-24 hours, after which the successfully conjugated protein can be analyzed by mass spectrometry and purified.
-
Conclusion
Copper-free click chemistry represents a paradigm shift in bioconjugation, providing robust and versatile tools for covalently modifying biomolecules in their native environments. The high reactivity and bioorthogonality of reactions like SPAAC, SPANC, and the Tetrazine Ligation have enabled unprecedented applications in live-cell imaging, proteomics, drug delivery, and the development of next-generation therapeutics like antibody-drug conjugates. The continued development of new reagents with even faster kinetics and improved physicochemical properties will further expand the capabilities of researchers to probe and manipulate complex biological systems with precision.
References
Methodological & Application
Application Notes and Protocols for DM1-Peg4-dbco Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The design and synthesis of a stable and effective ADC is a multifactorial process, with the choice of linker and conjugation chemistry playing a pivotal role. This document provides a detailed protocol for the conjugation of DM1-Peg4-dbco, a drug-linker complex, to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".
DM1, a derivative of maytansine, is a potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis in rapidly dividing cells.[1] The this compound construct incorporates this cytotoxic payload with a hydrophilic polyethylene glycol (PEG4) spacer and a dibenzocyclooctyne (DBCO) moiety. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The DBCO group allows for a highly specific and efficient, copper-free click chemistry reaction with an azide-functionalized antibody. This bioorthogonal conjugation strategy proceeds under mild, physiological conditions, preserving the integrity and function of the antibody.[2]
These application notes provide a comprehensive guide for researchers to perform the conjugation, purification, and characterization of a DM1-based ADC, along with a protocol for evaluating its in vitro cytotoxicity.
Data Presentation
The following table summarizes typical quantitative data for the conjugation of a DBCO-containing drug-linker to an azide-modified antibody. The values are based on established protocols for similar DBCO linkers and may vary depending on the specific antibody, drug-linker, and experimental conditions.[3]
| Parameter | Typical Range | Method of Analysis | Notes |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, LC-MS | The average number of drug molecules conjugated per antibody. A DAR of 2-4 is often optimal for efficacy and pharmacokinetics.[4][5] |
| Conjugation Efficiency | > 90% | SDS-PAGE, LC-MS | The percentage of antibody that is successfully conjugated with the drug-linker. SPAAC is a highly efficient reaction. |
| Monomeric ADC Purity | > 95% | Size-Exclusion Chromatography (SEC) | The percentage of the final product that is in its monomeric form, free of aggregates. |
| Antibody Recovery | > 80% | UV-Vis Spectroscopy (A280) | The percentage of antibody recovered after the conjugation and purification process. |
| Free Drug Level | < 2% | Reversed-Phase HPLC (RP-HPLC) | The percentage of unconjugated drug-linker remaining in the final ADC product. |
Experimental Protocols
Protocol 1: this compound Conjugation to Azide-Modified Antibody
This protocol describes the copper-free click chemistry reaction between an azide-modified antibody and the this compound drug-linker.
Materials:
-
Azide-modified monoclonal antibody (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator or temperature-controlled shaker
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains amines (e.g., Tris), exchange it for PBS using a desalting column.
-
Bring the antibody solution to room temperature.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 2 to 4-fold molar excess of the this compound solution to the azide-modified antibody solution. The final DMSO concentration in the reaction mixture should be kept below 20% (v/v) to maintain antibody stability.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
Protocol 2: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the newly synthesized ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC).
Materials:
-
Crude ADC reaction mixture from Protocol 1
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200, or equivalent)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
-
Fraction collector
-
UV detector (monitoring at 280 nm)
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
-
Sample Loading:
-
Load the crude ADC reaction mixture onto the equilibrated SEC column.
-
-
Chromatography:
-
Elute the sample with the SEC running buffer at the recommended flow rate for the column.
-
Monitor the elution profile at 280 nm. The ADC will elute in the initial high molecular weight peak, while the smaller, unreacted this compound will elute later.
-
-
Fraction Collection:
-
Collect fractions corresponding to the ADC peak.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified ADC.
-
If necessary, concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
This section outlines common methods for characterizing the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm.
-
Analysis: The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and different drug-loaded species (DAR=1, DAR=2, etc.). The average DAR can be calculated from the peak areas.
2. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the ability of the ADC to kill cancer cells in culture.
-
Cell Lines: An antigen-positive and an antigen-negative cell line.
-
Reagents:
-
Cell culture medium
-
ADC, unconjugated antibody, and free DM1 drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free DM1. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Visualizations
Caption: Chemical conjugation of this compound to an azide-modified antibody via SPAAC.
Caption: Experimental workflow for ADC creation and characterization.
Caption: Simplified mechanism of action of a DM1-containing ADC.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of DM1-Peg4-DBCO ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences its efficacy, safety, and pharmacokinetic profile.[1] An accurate and robust determination of the DAR is therefore essential throughout the discovery, development, and manufacturing of ADCs.
This document provides detailed application notes and protocols for the calculation of the DAR for an ADC composed of a monoclonal antibody conjugated to the cytotoxic agent DM1 via a PEG4 linker and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry. Three widely used analytical techniques will be covered:
-
UV-Vis Spectroscopy: A straightforward method for determining the average DAR.[2]
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species.[3][4][5]
-
Mass Spectrometry (MS): A powerful technique that provides accurate mass measurements of the intact ADC or its subunits, enabling the determination of the average DAR and the distribution of drug species.
I. Determination of Average DAR by UV-Vis Spectroscopy
UV-Vis spectroscopy is a convenient method for determining the average DAR of an ADC. This technique relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the drug. For the DM1-Peg4-DBCO ADC, the antibody typically has a maximum absorbance at 280 nm, while DM1 has a maximum absorbance around 252 nm. The DBCO linker also exhibits absorbance, which needs to be accounted for in the calculations.
Principle
By measuring the absorbance of the ADC solution at two different wavelengths (e.g., 280 nm and 252 nm) and using the known molar extinction coefficients of the antibody and the drug-linker, a set of simultaneous equations can be solved to determine the concentrations of the antibody and the conjugated drug. The average DAR is then calculated as the molar ratio of the drug to the antibody.
Quantitative Data
| Component | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| IgG Antibody | 280 | 210,000 | |
| DM1 | 252 | 25,600 | |
| DM1 | 280 | 4,410 | |
| DBCO | 309 | 12,000 | |
| DBCO Correction Factor at 280 nm | 280 | 0.90 (for IgG) / 1.089 |
Note: The molar extinction coefficient of the PEG4 linker is considered negligible in the UV range.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Determine the approximate protein concentration.
-
Dilute the ADC solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometer Setup:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes with a 1 cm path length.
-
Blank the spectrophotometer with the same buffer used for the ADC sample.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and 252 nm (A₂₅₂).
-
-
DAR Calculation: The concentrations of the antibody and the drug can be calculated using the following simultaneous equations, which account for the absorbance contributions of both the antibody and the drug-linker at each wavelength. A correction factor for the DBCO linker's absorbance at 280 nm should be applied.
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)
-
A₂₅₂ = (ε_Ab,₂₅₂ * C_Ab) + (ε_Drug,₂₅₂ * C_Drug)
Where:
-
C_Ab = Molar concentration of the antibody
-
C_Drug = Molar concentration of the drug (DM1)
-
ε_Ab,₂₈₀ = Molar extinction coefficient of the antibody at 280 nm
-
ε_Drug,₂₈₀ = Molar extinction coefficient of the drug-linker at 280 nm
-
ε_Ab,₂₅₂ = Molar extinction coefficient of the antibody at 252 nm
-
ε_Drug,₂₅₂ = Molar extinction coefficient of the drug-linker at 252 nm
The average DAR is then calculated as:
DAR = C_Drug / C_Ab
-
II. DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique for characterizing the heterogeneity of ADCs. It separates molecules based on their surface hydrophobicity. Since the conjugation of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody, HIC can resolve ADC species with different numbers of conjugated drugs.
Principle
ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the ADC species, with more hydrophobic (higher DAR) species eluting later. The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.
Experimental Protocol
-
Instrumentation and Column:
-
A biocompatible HPLC or UHPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, Agilent PLRP-S).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Filter both mobile phases through a 0.22 µm filter.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column Temperature | 25 °C |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 280 nm |
| Gradient | 0-100% B over 20-30 minutes |
-
Data Analysis:
-
Integrate the peak areas of all resolved ADC species (DAR 0, 1, 2, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
The average DAR is calculated using the following formula:
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
III. DAR Determination by Mass Spectrometry (MS)
Mass spectrometry is a highly accurate and sensitive technique for determining the DAR and drug distribution of ADCs. It can be performed on the intact ADC or on its subunits after reduction.
Principle
The ADC sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the different species is measured. For intact ADCs, the deconvoluted mass spectrum shows a distribution of peaks corresponding to the antibody with different numbers of conjugated drugs. The mass difference between adjacent peaks corresponds to the mass of the drug-linker. The average DAR is calculated from the weighted average of the intensities of these peaks.
Experimental Protocol (Intact Mass Analysis)
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
-
Sample Preparation:
-
Deglycosylation (Optional but Recommended): To simplify the mass spectrum, the ADC can be deglycosylated using an enzyme such as PNGase F.
-
Dilute the ADC sample to 0.1-1.0 mg/mL in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).
-
-
LC-MS Conditions:
| Parameter | Condition |
| LC Column | Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH C4) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to elute the ADC (e.g., 20-80% B over 15 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60-80 °C |
| MS Ion Source | Electrospray Ionization (ESI) |
| MS Mode | Positive Ion Mode |
| Mass Range | m/z 1000 - 5000 |
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species.
-
Calculate the average DAR based on the weighted average of the peak intensities:
Average DAR = Σ (Peak Intensity of Species * DAR of Species) / Σ (Peak Intensity of all Species)
-
Visualizations
Caption: Workflow for DAR calculation of this compound ADC.
Caption: Principle of DAR calculation by UV-Vis spectroscopy.
Caption: HIC separation of ADC species based on hydrophobicity.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SPAAC Reaction with DM1-Peg4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[][2] This "click chemistry" reaction is characterized by high efficiency, selectivity, and biocompatibility, making it an invaluable tool in drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs).[3][4][5]
This document provides detailed application notes and protocols for the SPAAC reaction involving DM1-Peg4-DBCO , an ADC linker payload. DM1, a potent maytansinoid tubulin inhibitor, is conjugated to a dibenzocyclooctyne (DBCO) group via a polyethylene glycol (PEG) spacer. The DBCO moiety reacts specifically with an azide-modified biomolecule, typically an antibody, to form a stable triazole linkage. The PEG4 spacer enhances the solubility and reduces steric hindrance of the conjugate.
Core Concepts and Signaling Pathway
DM1 exerts its cytotoxic effect by inhibiting the assembly of microtubules, leading to mitotic arrest and apoptosis of cancer cells. In the context of an ADC, the antibody component targets a specific antigen on the surface of tumor cells, leading to internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the DM1 payload to exert its anti-cancer activity.
Caption: Mechanism of action of a DM1-Antibody-Drug Conjugate (ADC).
Experimental Protocols
This section details the materials and methods for the conjugation of an azide-modified antibody with this compound.
Materials
-
Azide-modified antibody (e.g., produced by site-specific incorporation of an azide-bearing amino acid)
-
This compound (stored at -20°C or -80°C, protected from light)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine- and azide-free)
-
Quenching reagent (e.g., 100 mM Tris buffer or 100 mM glycine)
-
Purification columns (e.g., Zeba™ Dye and Biotin Removal Columns, size exclusion chromatography)
-
Analytical equipment (e.g., UV-Vis spectrophotometer, SDS-PAGE, HPLC)
Preparation of Reagents
-
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Vortex to ensure complete dissolution. Discard any unused portion of the reconstituted reagent.
-
-
Azide-Modified Antibody:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine- and azide-free buffer such as PBS.
-
Ensure any additives like sodium azide, BSA, or gelatin have been removed from the antibody solution.
-
SPAAC Reaction Procedure
The following protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup:
-
To the azide-modified antibody solution, add the desired molar excess of the this compound stock solution. A molar excess of 1.5 to 10 equivalents of this compound is a common starting point to enhance conjugation efficiency.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 20% to maintain antibody stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. Longer incubation times (e.g., overnight at 4°C) may be necessary to ensure complete reaction. Gentle mixing during incubation is recommended.
-
-
Quenching (Optional):
-
If desired, the reaction can be quenched by adding a quenching reagent to react with any excess DBCO. For example, add Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts using a suitable purification method such as size exclusion chromatography (e.g., desalting column) or dialysis.
-
-
Characterization and Storage:
-
Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or HPLC.
-
Validate the conjugate using SDS-PAGE, where the ADC should show a higher molecular weight band than the unconjugated antibody.
-
Store the purified ADC at 2-8°C, protected from light. For long-term storage, sodium azide can be added to a final concentration of 0.02% (w/v).
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the SPAAC reaction.
| Parameter | Recommended Range | Reference(s) |
| Antibody Concentration | 1 - 10 mg/mL | |
| Molar Excess of this compound | 1.5 - 10 fold | |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 1 - 12 hours (or overnight) | |
| Final Organic Solvent Conc. | < 20% | |
| Quenching Reagent Conc. | 50 - 100 mM |
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO Derivatives | ~0.1 - 2.0 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the chemical principles of the SPAAC reaction.
Caption: A typical experimental workflow for SPAAC-mediated ADC synthesis.
Caption: The fundamental principle of the SPAAC reaction.
Troubleshooting and Optimization
-
Slow or Incomplete Reaction:
-
Increase the molar excess of this compound.
-
Increase the reaction time or temperature (while ensuring antibody stability).
-
Ensure the antibody buffer is free of interfering substances like sodium azide.
-
Optimize the pH of the reaction buffer; generally, higher pH can increase SPAAC reaction rates, though this can be buffer-dependent.
-
-
Low Yield:
-
Confirm the successful incorporation of the azide group into the antibody.
-
Ensure the this compound reagent has not degraded due to improper storage or handling.
-
-
Precipitation:
-
Ensure the final concentration of the organic solvent is kept to a minimum (ideally < 20%).
-
The PEG linker on this compound is designed to improve water solubility, but if precipitation occurs, consider further optimization of buffer conditions.
-
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize the SPAAC reaction with this compound for the development of novel antibody-drug conjugates.
References
Application Notes and Protocols for Site-Specific Antibody Conjugation using DM1-Peg4-dbco
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of antibodies with the cytotoxic agent DM1 using the DM1-Peg4-dbco linker. This technology enables the creation of homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), a critical factor for optimizing therapeutic efficacy and safety.
Introduction to this compound for ADC Development
This compound is a pre-formed drug-linker conjugate designed for site-specific antibody modification via copper-free click chemistry. It consists of three key components:
-
DM1 (Mertansine): A potent microtubule-disrupting agent that induces mitotic arrest and apoptosis in target cancer cells.[1][2][3]
-
Peg4 (Polyethylene glycol spacer): A hydrophilic linker that enhances the solubility and stability of the ADC, reduces aggregation, and minimizes steric hindrance.[4]
-
dbco (Dibenzocyclooctyne): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[5]
Site-specific conjugation using this compound offers significant advantages over traditional random conjugation methods (e.g., lysine or cysteine conjugation), which produce heterogeneous mixtures of ADCs with varying DARs and conjugation sites. The homogeneity of site-specifically conjugated ADCs leads to a more predictable pharmacokinetic profile, improved therapeutic index, and a more straightforward manufacturing and regulatory process.
Mechanism of Action of DM1-based ADCs
The therapeutic efficacy of a DM1-based ADC relies on a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of cancer cells by the monoclonal antibody component of the ADC.
Caption: General mechanism of action of a DM1-based ADC.
Following binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the antibody is degraded by proteases, leading to the release of the DM1 payload into the cytoplasm. The released DM1 then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using maytansinoid payloads and site-specific conjugation techniques. It is important to note that specific results will vary depending on the antibody, target antigen, and the specific experimental conditions.
Table 1: Representative Conjugation and Characterization Data
| Parameter | Representative Value | Method | Reference |
| Antibody Concentration | 5-10 mg/mL | - | |
| Molar Ratio (DM1-linker:Antibody) | 5:1 to 10:1 | - | |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, LC-MS | |
| Conjugation Efficiency | >90% | UV-Vis, LC-MS | |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | IC50 (ng/mL) | Assay | Reference |
| SK-BR-3 (Breast Cancer) | HER2 | 10-50 | MTT/CellTiter-Glo | |
| NCI-N87 (Gastric Cancer) | HER2 | 15-45 | MTT/CellTiter-Glo | |
| JIMT-1 (Breast Cancer) | HER2 | 25-80 | MTT/CellTiter-Glo | |
| COLO 205 (Colon Cancer) | EpCAM | 0.1-1 nM (payload conc.) | Proliferation Assay |
Table 3: Representative In Vivo Efficacy Data
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (% TGI) | Outcome | Reference |
| NCI-N87 Gastric Cancer | 10 mg/kg, single dose | >80% | Significant tumor regression | |
| HCC-1954 Breast Cancer | 5 mg/kg, q3d x 3 | >90% | Complete tumor regression | |
| JIMT-1 Breast Cancer | 15 mg/kg, single dose | >70% | Significant tumor growth delay |
Table 4: Representative Preclinical Toxicity Profile of Maytansinoid ADCs
| Toxicity Finding | Species | Notes | Reference |
| Thrombocytopenia | Rat, Monkey | Reversible and dose-dependent | |
| Hepatotoxicity (elevated transaminases) | Rat, Monkey | Generally transient and reversible | |
| Maximum Tolerated Dose (MTD) | Rat | >10 mg/kg (site-specific ADC) |
Experimental Protocols
The generation of a site-specific ADC using this compound is a two-step process:
-
Site-specific introduction of an azide group onto the antibody.
-
Strain-promoted alkyne-azide cycloaddition (SPAAC) of the azide-modified antibody with this compound.
Caption: Experimental workflow for site-specific ADC synthesis.
Protocol 1: Site-Specific Introduction of Azide Groups
This protocol describes a general method for introducing azide groups into the Fc region of an antibody using enzymatic modification. This method helps to ensure that the antigen-binding sites of the antibody remain unaffected.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Endoglycosidase (e.g., PNGase F)
-
Microbial transglutaminase (MTGase)
-
Azide-containing linker (e.g., an azide-PEG-amine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Antibody Deglycosylation:
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
Add PNGase F to the antibody solution according to the manufacturer's instructions.
-
Incubate at 37°C for 2-4 hours to remove the N-linked glycans from the Fc region.
-
-
Azide Linker Conjugation:
-
To the deglycosylated antibody solution, add a 50-fold molar excess of the azide-PEG-amine linker.
-
Initiate the reaction by adding MTGase to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
-
Purification of Azide-Modified Antibody:
-
Purify the azide-modified antibody using size-exclusion chromatography to remove excess reagents and enzymes.
-
Collect the fractions containing the purified antibody.
-
Determine the concentration of the azide-modified antibody using a suitable protein assay (e.g., BCA or absorbance at 280 nm).
-
Protocol 2: SPAAC Conjugation with this compound
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and this compound.
Materials:
-
Purified azide-modified antibody
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the azide-modified antibody is at a concentration of 2-5 mg/mL in the reaction buffer.
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the azide-modified antibody solution to achieve a 5- to 10-fold molar excess of the drug-linker.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the final ADC using size-exclusion chromatography to remove unreacted this compound and any potential aggregates.
-
Collect and pool the fractions containing the purified ADC.
-
The purified ADC should be stored at 2-8°C. Do not freeze.
-
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This is a rapid method to determine the average DAR.
-
Principle: The absorbance of the ADC solution is measured at two wavelengths: 280 nm (for protein) and a wavelength where the drug has a characteristic absorbance (e.g., ~252 nm for DM1). The concentrations of the antibody and the drug can be calculated using their respective molar extinction coefficients and the Beer-Lambert law, from which the average DAR can be determined.
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and 252 nm.
-
Calculate the concentration of the antibody and DM1 using the following equations (correction factors may be needed depending on the spectrophotometer and specific reagents):
-
Molar Concentration of Antibody = (A280 - A252 * R) / ε_Ab,280 (where R is the ratio of drug absorbance at 280 nm to 252 nm)
-
Molar Concentration of Drug = A252 / ε_Drug,252
-
-
Average DAR = Molar Concentration of Drug / Molar Concentration of Antibody
-
2. DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a powerful technique for determining the distribution of different drug-loaded species.
-
Principle: The addition of the hydrophobic DM1-linker to the antibody increases its overall hydrophobicity. HIC separates molecules based on differences in their surface hydrophobicity, allowing for the resolution of unconjugated antibody, and ADCs with different numbers of conjugated drugs.
-
Procedure:
-
Equilibrate the HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).
-
Inject the purified ADC sample.
-
Elute the ADC species with a decreasing salt gradient.
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR.
-
The average DAR can be calculated from the peak areas of the different species.
-
3. Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization of the ADC.
-
Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It can be used to determine the precise mass of the intact ADC and its subunits (light and heavy chains), confirming the successful conjugation and allowing for accurate DAR determination. Peptide mapping by LC-MS/MS can be used to identify the exact sites of conjugation.
-
Procedure:
-
For intact mass analysis, the ADC is typically analyzed by reversed-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer.
-
For subunit analysis, the ADC is first reduced to separate the light and heavy chains before LC-MS analysis.
-
The observed masses are compared to the theoretical masses to confirm conjugation and calculate the DAR.
-
4. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
-
Principle: Cancer cell lines expressing the target antigen are incubated with serial dilutions of the ADC. Cell viability is measured after a defined period (e.g., 72-120 hours) to determine the concentration of ADC required to inhibit cell growth by 50% (IC50).
-
Procedure:
-
Plate the target cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the purified ADC, a negative control ADC (targeting an irrelevant antigen), and a positive control (e.g., free DM1).
-
Incubate the plates for 72-120 hours.
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
-
Conclusion
The use of this compound for the site-specific conjugation of antibodies represents a significant advancement in the field of ADC development. The detailed protocols and characterization methods provided in these application notes offer a robust framework for researchers to produce and evaluate homogeneous and potent ADCs with the potential for improved therapeutic outcomes. Careful optimization of each step is crucial for achieving the desired product quality and ensuring reliable preclinical data.
References
Application Notes and Protocols for the Purification of Antibody-DM1-PEG4-DBCO Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. The purification of these complex molecules is a critical step in their manufacturing process to ensure a homogenous product with a consistent drug-to-antibody ratio (DAR), high purity, and retained biological activity. This document provides detailed application notes and protocols for the purification of antibody-DM1-PEG4-DBCO conjugates.
The synthesis of these conjugates typically involves the modification of an antibody with a DBCO-PEG4 linker, followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction with an azide-functionalized DM1 payload.[1] The resulting product is a heterogeneous mixture containing the desired ADC, unconjugated antibody, and potentially aggregated or fragmented species.[2] This necessitates robust purification strategies to isolate the desired product. The most common and effective methods for ADC purification include Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Reverse-Phase Chromatography (RPC).[3][4]
Purification Strategies: An Overview
The choice of purification strategy depends on the specific characteristics of the ADC and the desired level of purity. Often, a multi-step approach is employed to achieve the stringent purity requirements for therapeutic applications.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique for separating ADC species based on their hydrophobicity.[4] The conjugation of the hydrophobic DM1 payload to the antibody increases its overall hydrophobicity. HIC can effectively separate ADCs with different drug-to-antibody ratios (DARs), as well as remove unconjugated antibody. Elution is typically achieved by decreasing the salt concentration of the mobile phase.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is an effective method for removing high-molecular-weight aggregates and low-molecular-weight fragments that can form during the conjugation and purification process. SEC is often used as a final polishing step to ensure the final product is monomeric and free of aggregates.
-
Reverse-Phase Chromatography (RPC): RPC is a powerful technique for the analysis and purification of biomolecules based on their hydrophobicity. While traditionally used under denaturing conditions for ADC characterization (e.g., separating light and heavy chains), native RPC methods are emerging for the analysis of intact ADCs.
Experimental Workflows and Protocols
Overall Workflow for ADC Synthesis and Purification
The general workflow for producing and purifying antibody-DM1-PEG4-DBCO conjugates involves several key stages, from antibody modification to the final purified product.
Protocol 1: Antibody Modification with DBCO-PEG4-NHS Ester
This protocol describes the initial step of functionalizing the antibody with the DBCO linker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
DBCO-PEG4-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Removal of Excess Reagents: Remove unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with the appropriate buffer for the subsequent click reaction.
Protocol 2: SPAAC Click Reaction with Azide-DM1
This protocol details the conjugation of the DBCO-functionalized antibody with the azide-DM1 payload.
Materials:
-
DBCO-functionalized antibody
-
Azide-DM1
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the Azide-DM1 in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Click Reaction: Add a 1.5-10 fold molar excess of the Azide-DM1 solution to the DBCO-functionalized antibody.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the separation of the crude ADC mixture to isolate species with the desired DAR.
Materials:
-
HIC Column (e.g., Butyl or Phenyl functionalized resin)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HPLC or FPLC system
Procedure:
-
Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final salt concentration that promotes binding to the HIC column (e.g., 0.5 M Ammonium Sulfate).
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., starting conditions of the gradient) for at least 5 column volumes (CV).
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). A typical gradient might be from 1.5 M to 0 M ammonium sulfate over 30 CV.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., UV-Vis spectroscopy, SEC, or MS) to identify the fractions containing the ADC with the desired DAR.
Protocol 4: Purification by Size-Exclusion Chromatography (SEC)
This protocol describes the final polishing step to remove aggregates and other impurities.
Materials:
-
SEC Column suitable for antibody separations
-
Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase for at least 2 CV.
-
Sample Loading: Load the pooled and concentrated fractions from the HIC purification onto the SEC column. The injection volume should not exceed 2% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the purity of the final product by analytical SEC, SDS-PAGE, and mass spectrometry.
Data Presentation
The following tables provide an example of the quantitative data that should be collected and presented during the purification of antibody-DM1-PEG4-DBCO conjugates.
Table 1: HIC Purification Summary
| Step | Sample | Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | DAR (average) | Purity (%) | Recovery (%) |
| 1 | Crude ADC Load | 50 | 2.0 | 100 | 3.5 | 75 | 100 |
| 2 | HIC Flow-through | 55 | 0.2 | 11 | N/A | - | 11 |
| 3 | HIC Elution Pool | 20 | 3.8 | 76 | 4.0 | 95 | 76 |
Table 2: SEC Purification Summary
| Step | Sample | Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | Monomer Purity (%) | Aggregate (%) | Recovery (%) |
| 1 | HIC Pool Load | 20 | 3.8 | 76 | 95 | 5 | 100 |
| 2 | SEC Monomer Pool | 25 | 2.9 | 72.5 | >99 | <1 | 95.4 |
Characterization of the Final Product
The purified antibody-DM1-PEG4-DBCO conjugate should be thoroughly characterized to ensure it meets the required quality attributes.
-
Purity and Aggregation: Assessed by SEC-HPLC and SDS-PAGE.
-
Drug-to-Antibody Ratio (DAR): Determined by HIC, RPC, or mass spectrometry (MS).
-
Identity and Integrity: Confirmed by mass spectrometry.
-
Potency: Evaluated through in vitro cell-based assays.
-
Endotoxin Levels: Measured to ensure safety for in vivo applications.
Logical Relationships in Purification
The selection and sequence of purification steps are critical for achieving a high-purity product. The following diagram illustrates the logical flow of the purification process.
Conclusion
The purification of antibody-DM1-PEG4-DBCO conjugates is a multi-faceted process that requires careful optimization of chromatographic techniques to achieve a product with the desired purity, homogeneity, and activity. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals working with this class of ADCs. A combination of HIC for DAR separation followed by SEC for aggregate removal is a robust and commonly employed strategy. Thorough analytical characterization of the final product is essential to ensure its quality and suitability for its intended application.
References
Characterization of DM1-Peg4-dbco Antibody-Drug Conjugates by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of Antibody-Drug Conjugates (ADCs) constructed with the maytansinoid payload DM1, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (dbco) linker for site-specific conjugation. Mass spectrometry (MS) is a cornerstone analytical technique for ensuring the quality, efficacy, and safety of ADCs by providing precise data on molecular weight, drug-to-antibody ratio (DAR), and conjugation site.
Introduction
Antibody-Drug Conjugates are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The DM1-Peg4-dbco linker system facilitates the site-specific conjugation of the DM1 payload to an antibody via copper-free click chemistry. This approach leads to a more homogeneous ADC product with a defined drug-to-antibody ratio, which is a critical quality attribute (CQA) influencing the therapeutic window. Rigorous analytical characterization using mass spectrometry is essential throughout the development and manufacturing processes of these complex biomolecules.[1][]
This document outlines key mass spectrometry-based methodologies for the in-depth characterization of this compound ADCs, including intact mass analysis for DAR determination, subunit analysis, and peptide mapping for conjugation site verification.
Key Characteristics of the this compound Linker
The this compound linker is composed of three key components:
-
DM1: A potent microtubule-inhibiting maytansinoid payload.
-
Peg4: A polyethylene glycol spacer that enhances solubility and can improve pharmacokinetic properties.
-
dbco (dibenzocyclooctyne): A strained alkyne that enables covalent conjugation to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry.
The molecular weight of the this compound linker is a critical parameter for mass spectrometry data analysis.
| Component | Molecular Weight (Da) |
| This compound | ~1272.9 |
Note: The exact mass may vary slightly depending on the specific chemical structure and isotopic distribution.
Experimental Protocols and Data Presentation
Intact Mass Analysis and Drug-to-Antibody Ratio (DAR) Determination
Intact mass analysis provides the molecular weight of the entire ADC, allowing for the determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[3][4] This is typically performed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) under denaturing or native conditions.
Experimental Workflow for Intact Mass Analysis
Caption: Workflow for intact mass analysis and DAR determination of ADCs.
Protocol for Intact Mass Analysis (Denaturing Conditions):
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 0.1-1.0 mg/mL in a suitable buffer (e.g., PBS).
-
For samples with high glycan heterogeneity, consider deglycosylation by incubating with PNGase F according to the manufacturer's protocol to simplify the mass spectrum.[3]
-
-
LC-MS System:
-
LC System: UPLC/UHPLC system.
-
Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient optimized for ADC elution (e.g., 20-60% B over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80 °C.
-
-
Mass Spectrometer:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 1000-4000.
-
Capillary Voltage: 3.5-4.5 kV.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the antibody conjugated with one or more this compound molecules.
-
Calculate the average DAR based on the relative abundance of each species.
-
Quantitative Data Summary: Intact Mass Analysis
| Species | Expected Mass Shift (Da) from Unconjugated mAb | Observed Mass (Da) (Example) | Relative Abundance (%) (Example) |
| Unconjugated mAb (DAR=0) | 0 | 148,000 | 5 |
| ADC (DAR=1) | +1272.9 | 149,273 | 15 |
| ADC (DAR=2) | +2545.8 | 150,546 | 80 |
| Average DAR | 1.75 |
Note: The observed mass and relative abundance are illustrative and will vary depending on the specific antibody and conjugation efficiency.
Subunit Analysis (Reduced mAb)
For ADCs where the linker is not attached to the interchain cysteines, reduction of the disulfide bonds allows for the analysis of the light chain (LC) and heavy chain (HC) separately. This can help to confirm the location of the conjugation (i.e., on the LC or HC).
Protocol for Subunit Analysis:
-
Sample Preparation:
-
Reduce the ADC sample (0.5-1.0 mg/mL) by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 5-10 mM.
-
Incubate at 37 °C for 30 minutes.
-
-
LC-MS Analysis:
-
Use the same LC-MS setup as for intact mass analysis. The gradient may need to be optimized for the separation of the LC and HC.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the LC and HC peaks.
-
Determine the mass of the unconjugated and conjugated chains to identify which chains carry the this compound linker.
-
Quantitative Data Summary: Subunit Analysis
| Chain | Expected Mass (Da) (Unconjugated) | Observed Mass (Da) (Conjugated) | Mass Shift (Da) |
| Light Chain | ~23,500 | ~23,500 | 0 |
| Heavy Chain | ~50,750 | ~52,023 | +1273 |
Note: This example assumes site-specific conjugation to the heavy chain.
Peptide Mapping for Conjugation Site Verification
Peptide mapping is a powerful technique to confirm the precise location of the drug-linker conjugation at the amino acid level. The ADC is digested with a specific protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.
Experimental Workflow for Peptide Mapping
Caption: Workflow for peptide mapping analysis of ADCs.
Protocol for Peptide Mapping:
-
Sample Preparation and Digestion:
-
Denature the ADC sample (e.g., in 8 M urea or 6 M guanidine HCl).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with iodoacetamide (IAM).
-
Perform buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Digest the protein with a protease such as trypsin overnight at 37 °C.
-
-
LC-MS/MS System:
-
LC System: Nano or micro-flow LC system for enhanced sensitivity.
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A steep gradient to elute the wide range of peptides (e.g., 2-40% B over 60-90 minutes).
-
Flow Rate: 200-500 nL/min (nano-flow) or 5-20 µL/min (micro-flow).
-
-
Mass Spectrometer:
-
Instrument: High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquisition Mode: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant peptide ions.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, Byonic) to identify the peptides from the MS/MS spectra.
-
The database should contain the antibody sequence.
-
Define a variable modification corresponding to the mass of the this compound linker conjugated to the target amino acid (e.g., an azide-containing non-natural amino acid).
-
Manually inspect the MS/MS spectra of the modified peptides to confirm the conjugation site.
-
Quantitative Data Summary: Peptide Mapping
| Peptide Sequence | Modification | Precursor m/z (Observed) | Charge | Mass Error (ppm) |
| TPEVTCVVVDVSHEDPEVK | Unconjugated | 689.67 | +3 | 1.2 |
| TPEVTC(Azide)VVVDVSHEDPEVK | This compound | 1113.84 | +3 | 2.5 |
Note: This table shows an example of an unconjugated peptide and its corresponding conjugated version. The specific sequence and charge state will depend on the antibody and the site of conjugation.
Signaling Pathway and Logical Relationships
Conjugation and Characterization Logic
Caption: Logical workflow from ADC synthesis to characterization of key quality attributes.
Conclusion
Mass spectrometry is an indispensable tool for the detailed characterization of this compound ADCs. The protocols and data presentation formats outlined in this document provide a framework for researchers, scientists, and drug development professionals to comprehensively assess the critical quality attributes of these complex biotherapeutics. By employing intact mass analysis, subunit analysis, and peptide mapping, it is possible to ensure the identity, purity, and homogeneity of the ADC, which are crucial for its safety and efficacy.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of DM1-Peg4-dbco Conjugates using HIC and SEC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, such as the microtubule inhibitor DM1. The DM1-Peg4-dbco drug-linker represents a common strategy for ADC development, where the dibenzocyclooctyne (DBCO) group allows for a copper-free "click" chemistry conjugation to an azide-modified antibody. The polyethylene glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties.
Accurate and robust analytical methods are critical for the characterization and quality control of ADCs. Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are two essential chromatographic techniques employed to assess key quality attributes of ADCs, including drug-to-antibody ratio (DAR), heterogeneity, aggregate and fragment content. This document provides detailed application notes and protocols for the analysis of this compound conjugates using HIC and SEC.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a powerful technique for characterizing ADCs as it separates molecular species based on their hydrophobicity.[1] The conjugation of the hydrophobic this compound linker to the antibody increases its overall hydrophobicity. This allows for the separation of different drug-loaded species (e.g., DAR 0, 1, 2, etc.), providing a detailed profile of the ADC preparation.[2]
Experimental Protocol: HIC Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the this compound conjugate.
Materials:
-
This compound conjugated antibody
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)[3]
-
HPLC or UHPLC system with UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[1][4]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
Isopropanol (optional, for improved resolution)
Procedure:
-
Sample Preparation: Dilute the this compound conjugate to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100% A
-
45-50 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species.
-
Calculate the percentage of each DAR species by dividing the area of each peak by the total area of all peaks.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each DAR species × DAR value) / 100
-
Data Presentation: HIC Analysis of this compound Conjugate
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated mAb) | 15.2 | 10.5 |
| DAR 1 | 18.9 | 25.3 |
| DAR 2 | 21.5 | 35.8 |
| DAR 3 | 23.8 | 20.1 |
| DAR 4 | 25.6 | 8.3 |
| Average DAR | 2.2 |
Note: The retention times and peak areas are representative and may vary depending on the specific antibody, conjugation process, and chromatographic conditions.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius. It is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in protein therapeutics. For ADCs, the conjugation of hydrophobic drug-linkers can sometimes increase the propensity for aggregation, making SEC a critical quality control assay.
Experimental Protocol: SEC Analysis
Objective: To quantify the percentage of aggregates and fragments in the this compound conjugate preparation.
Materials:
-
This compound conjugated antibody
-
SEC column (e.g., TSKgel G3000SWXL, Tosoh Bioscience)
-
HPLC or UHPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
Procedure:
-
Sample Preparation: Dilute the this compound conjugate to a concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Isocratic Elution: 30 minutes
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates, monomer, and fragments.
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Data Presentation: SEC Analysis of this compound Conjugate
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.5 | 2.1 |
| Monomer | 12.3 | 97.5 |
| Fragments | 15.1 | 0.4 |
Note: The retention times and peak areas are representative and may vary depending on the specific antibody, storage conditions, and chromatographic setup.
Visualizations
Signaling Pathway of DM1
DM1 is a potent microtubule-targeting agent that, once released inside a cancer cell, binds to tubulin and inhibits microtubule polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Mechanism of action of a DM1-containing ADC.
Experimental Workflow for HIC Analysis
The following diagram illustrates the key steps in the HIC-based analysis of a this compound conjugate.
Caption: HIC experimental workflow for ADC analysis.
Experimental Workflow for SEC Analysis
The subsequent diagram outlines the experimental workflow for the SEC-based analysis of a this compound conjugate.
Caption: SEC experimental workflow for ADC analysis.
Conclusion
HIC and SEC are indispensable analytical techniques for the comprehensive characterization of this compound conjugates. The protocols and data presented in these application notes provide a framework for the robust assessment of critical quality attributes, including drug-to-antibody ratio, heterogeneity, and the presence of aggregates and fragments. These methods are essential for ensuring the quality, consistency, and efficacy of ADC therapeutics throughout the drug development lifecycle.
References
Application Notes and Protocols: Developing In Vivo Efficacy Models for DM1-Peg4-dbco ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the preclinical development of in vivo efficacy models for a novel ADC composed of a tumor-targeting antibody conjugated to the maytansinoid derivative DM1 via a PEG4 linker and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry.
The DM1 payload is a potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The PEG4 linker enhances solubility and stability, while the DBCO group allows for a highly specific and stable conjugation to an azide-modified antibody through strain-promoted alkyne-azide cycloaddition (SPAAC).[2]
These protocols will guide researchers through the process of establishing xenograft models, administering the ADC, monitoring tumor growth and toxicity, and performing endpoint analyses to evaluate the therapeutic efficacy of a DM1-Peg4-dbco ADC.
Signaling Pathway of DM1-Based ADCs
The mechanism of action for a DM1-based ADC begins with the specific binding of the antibody component to a tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[3] Once inside, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload.[4] The freed DM1 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis (programmed cell death).
Caption: Mechanism of action for a DM1-based ADC.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a this compound ADC in a xenograft mouse model.
References
- 1. origene.com [origene.com]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2/neu detection by immunohistochemistry: optimization of in-house protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
DM1-Peg4-dbco: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise handling and storage of antibody-drug conjugate (ADC) linkers and payloads are paramount to ensure experimental reproducibility and the integrity of therapeutic candidates. This document provides detailed application notes and protocols for the storage and handling of DM1-Peg4-dbco, a key reagent in the development of next-generation ADCs.
This compound is a pre-conjugated molecule that combines the potent microtubule-inhibiting agent DM1 with a hydrophilic polyethylene glycol (Peg4) spacer and a dibenzocyclooctyne (dbco) group.[1] This configuration allows for a straightforward, copper-free "click" chemistry conjugation to azide-modified antibodies or other targeting moieties.[1][] The DM1 payload, a maytansinoid derivative, disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in target cells.[3][4]
Storage and Handling Conditions
Proper storage and handling of this compound are critical to prevent degradation and maintain its reactivity. The following conditions are recommended based on available stability data.
Solid Form:
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | For long-term storage. |
| Light | Protect from light | The molecule may be light-sensitive. Store in an amber vial or a dark container. |
| Moisture | Store under desiccated conditions | The compound is hygroscopic. |
| Shipping | Ambient temperature (continental US); may vary elsewhere | Short-term exposure to ambient temperatures during shipping is generally acceptable. |
In Solution:
| Parameter | Recommended Condition | Shelf Life | Notes |
| Solvent | Anhydrous DMSO or DMF | - | Ensure the solvent is of high purity and free of water to prevent hydrolysis. |
| Storage Temperature | -80°C | 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for shorter-term storage. | |
| Light | Protect from light | Store aliquots in amber vials or wrapped in foil. |
Stability Profile of the DBCO Moiety
The reactivity of the dbco group is crucial for successful conjugation. While the triazole linkage formed after the click reaction is highly stable, the strained alkyne of the dbco moiety itself can be susceptible to degradation under certain conditions.
| Condition | Observation | Reference |
| Aqueous Buffer (pH 7.4, 4°C) | A DBCO-modified antibody lost approximately 3-5% of its reactivity over four weeks. | |
| Aqueous Buffer (pH 7.4, 37°C) | Increased temperature can accelerate the degradation of the DBCO group. | |
| Acidic Conditions (pH < 5) | Strong acidic conditions should be avoided as they can lead to the rearrangement and degradation of the DBCO ring. | |
| Cellular Environment (Immune Phagocytes) | DBCO groups showed moderate stability, with approximately 36% degradation observed after 24 hours. | |
| Presence of Azides | Buffers containing sodium azide must be avoided as the azide will react with the DBCO group, inactivating the reagent. | |
| Presence of Primary Amines | Buffers containing primary amines (e.g., Tris, glycine) should be avoided during the conjugation step if the this compound is being conjugated to a molecule with an active ester, as they will compete for the reaction. |
Experimental Protocols
The following protocols provide a general framework for the preparation of an antibody-drug conjugate using this compound and an azide-modified antibody. Optimization may be required for specific antibodies and experimental setups.
Protocol 1: Preparation of Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Antibody-Drug Conjugation via Copper-Free Click Chemistry
This protocol assumes the availability of an azide-modified antibody.
-
Buffer Preparation: Prepare a conjugation buffer such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is free of azides and primary amines.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody to the conjugation buffer.
-
Add the this compound stock solution to the antibody solution. A molar excess of 1.5 to 10 equivalents of this compound over the antibody is a common starting point for optimization.
-
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours). Protect the reaction from light.
-
Purification: Remove the excess, unconjugated this compound using a desalting column, dialysis, or size exclusion chromatography.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage. If storing at 2-8°C, the addition of a preservative such as sodium azide to a final concentration of 0.02% (w/v) is possible after the conjugation reaction is complete.
Mandatory Visualizations
Caption: Experimental workflow for ADC preparation.
Caption: DM1 signaling pathway.
References
Determining the Conjugation Efficiency of DM1-PEG4-DBCO for Antibody-Drug Conjugate Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The efficacy and safety of an ADC are critically dependent on the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[1] Therefore, accurate and robust determination of conjugation efficiency is a critical quality attribute in ADC development.
This document provides detailed application notes and protocols for determining the conjugation efficiency of DM1-PEG4-DBCO, a popular drug-linker combination for creating ADCs. DM1 is a potent microtubule-inhibiting maytansinoid derivative, and the PEG4 spacer enhances solubility and reduces steric hindrance.[2] The dibenzocyclooctyne (DBCO) group facilitates a highly efficient and specific copper-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition or SPAAC) with an azide-modified antibody.[3]
These protocols will guide researchers through the essential steps of antibody modification, conjugation, purification, and the subsequent analytical characterization to determine the conjugation efficiency and DAR.
Key Quantitative Parameters for Conjugation Efficiency
The successful conjugation of this compound to an antibody is assessed by several key quantitative parameters. These are typically determined using a combination of spectrophotometric and mass spectrometric techniques.
| Parameter | Description | Method of Determination |
| Degree of Labeling (DOL) of Antibody with Azide | The average number of azide groups introduced per antibody molecule. This is a critical parameter for controlling the subsequent conjugation reaction. | UV-Vis Spectroscopy (if the azide linker has a chromophore) or Mass Spectrometry (intact mass analysis). |
| Drug-to-Antibody Ratio (DAR) | The average number of DM1 drug molecules conjugated to each antibody. This is the primary indicator of conjugation efficiency and a critical quality attribute of the final ADC. | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MALDI-TOF or LC-MS). |
| Conjugation Yield | The percentage of the initial antibody that is successfully conjugated with the drug-linker. | Calculated based on the recovery of the purified ADC relative to the starting amount of antibody. |
| Distribution of Drug-Loaded Species | The relative abundance of antibody molecules with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, etc.). | Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry. |
Experimental Workflows and Signaling Pathways
General Workflow for ADC Conjugation and Characterization
The overall process for generating and characterizing a DM1-based ADC using copper-free click chemistry involves several sequential steps, from antibody modification to final analytical validation.
Copper-Free Click Chemistry (SPAAC) Mechanism
The conjugation of the azide-modified antibody with the DBCO-containing drug-linker proceeds via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and does not require a cytotoxic copper catalyst.
Experimental Protocols
Protocol 1: Modification of Antibody with Azide Linker
This protocol describes the introduction of azide functional groups onto the antibody via reaction with an NHS-ester-containing azide linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS Ester (e.g., Azide-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5. Amine-free buffers are essential.
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the Azide-PEG-NHS Ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the dissolved Azide-PEG-NHS Ester to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted azide linker using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) of the azide-modified antibody using MALDI-TOF mass spectrometry to confirm the mass increase corresponding to the attached linkers.
Protocol 2: Conjugation of this compound to Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction to conjugate the drug-linker to the modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Drug-Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Protect from light.
-
Reaction Setup: Add a 1.5- to 10-fold molar excess of the this compound solution to the azide-modified antibody. A 7.5-fold excess is a good starting point for antibody-small molecule conjugations.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours) with gentle mixing, protected from light.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other byproducts. Size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used methods.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
Several methods can be employed to determine the DAR. Below are protocols for two common techniques: UV-Vis Spectroscopy and Mass Spectrometry.
A. UV-Vis Spectroscopy
This method is relatively simple and relies on the distinct absorbance properties of the antibody and the drug.
Materials:
-
Purified ADC
-
Spectrophotometer
-
Molar extinction coefficients (ε) for the antibody and DM1 at 280 nm and a wavelength where DM1 has significant absorbance and the antibody has minimal absorbance (e.g., 252 nm).
-
Example values:
-
Trastuzumab: ε280nm = 209,409 M-1cm-1, ε252nm = 74,311 M-1cm-1
-
DM1: ε280nm = 4,410 M-1cm-1, ε252nm = 25,600 M-1cm-1
-
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and 252 nm (A252).
-
Calculate the concentration of the antibody (CAb) and the drug (CDrug) by solving the following system of equations:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)
-
-
Calculate the DAR: DAR = CDrug / CAb
B. Mass Spectrometry (LC-MS or MALDI-TOF)
Mass spectrometry provides a more detailed analysis, including the distribution of different drug-loaded species.
Materials:
-
Purified ADC
-
Mass spectrometer (LC-MS or MALDI-TOF)
-
Appropriate buffers and matrices for the chosen mass spectrometry technique.
Procedure:
-
Sample Preparation: Prepare the ADC sample according to the instrument's requirements. This may involve desalting and dilution. For analysis of light and heavy chains, a reduction step with a reagent like DTT may be necessary.
-
Mass Analysis: Acquire the mass spectrum of the intact ADC or its subunits.
-
Data Analysis:
-
Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, or more drug-linkers.
-
The mass difference between consecutive peaks should correspond to the mass of the this compound linker that has reacted with the azide (note the mass change upon triazole formation).
-
Calculate the weighted average DAR based on the relative abundance (peak area or intensity) of each drug-loaded species.
-
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained during the determination of conjugation efficiency.
Table 1: UV-Vis Spectrophotometry Data for DAR Calculation
| Sample | A280 | A252 | Calculated CAb (µM) | Calculated CDrug (µM) | Calculated DAR |
| ADC Batch 1 | |||||
| ADC Batch 2 |
Table 2: Mass Spectrometry Data for DAR and Species Distribution
| Species | Observed Mass (Da) | Calculated Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| Unconjugated mAb (DAR 0) | N/A | |||
| mAb + 1 Drug-Linker (DAR 1) | ||||
| mAb + 2 Drug-Linkers (DAR 2) | ||||
| mAb + 3 Drug-Linkers (DAR 3) | ||||
| mAb + 4 Drug-Linkers (DAR 4) | ||||
| Weighted Average DAR | Calculated Value |
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Ensure the azide modification of the antibody was successful by checking the DOL.
-
Increase the molar excess of the this compound linker.
-
Increase the reaction time or temperature.
-
Ensure the absence of any azide-containing components in the reaction buffers that could compete with the DBCO reaction.
-
-
Antibody Aggregation:
-
Some drug-linkers can increase the hydrophobicity of the antibody, leading to aggregation.
-
Perform conjugation at a lower antibody concentration.
-
Include solubility-enhancing excipients in the formulation.
-
-
Inaccurate DAR Measurement:
-
For UV-Vis, ensure accurate molar extinction coefficients are used for your specific antibody and drug-linker.
-
For mass spectrometry, ensure proper calibration of the instrument and optimal sample preparation to avoid ion suppression or fragmentation.
-
By following these detailed protocols and considering the key quantitative parameters, researchers can confidently and accurately determine the conjugation efficiency of this compound, a crucial step in the development of effective and safe antibody-drug conjugates.
References
Application Notes and Protocols for the Preclinical Use of DM1-Peg4-dbco in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells by leveraging the specificity of monoclonal antibodies (mAbs). The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. DM1-Peg4-dbco is a drug-linker conjugate that combines the potent microtubule inhibitor DM1 with a hydrophilic polyethylene glycol (Peg4) spacer and a dibenzocyclooctyne (dbco) moiety for copper-free click chemistry.[1][2] This system allows for the site-specific conjugation of DM1 to an azide-modified antibody, yielding a homogenous ADC with a controlled drug-to-antibody ratio (DAR). These application notes provide an overview of the preclinical use of this compound and detailed protocols for the synthesis, characterization, and evaluation of resulting ADCs.
Mechanism of Action
The cytotoxic component of this linker-drug is DM1, a maytansinoid derivative that inhibits cell division by binding to tubulin at or near the vinblastine-binding site.[1][3] This interaction disrupts microtubule assembly, leading to mitotic arrest and subsequent apoptosis of proliferating cancer cells. The Peg4 spacer enhances the solubility and stability of the ADC, while the dbco group facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized antibody.[2] This "click chemistry" approach allows for precise control over the conjugation site and stoichiometry.
Experimental Workflows and Signaling Pathways
The overall workflow for generating and testing a this compound based ADC involves several key stages, from antibody modification to in vivo efficacy studies.
References
Application Notes and Protocols: A Step-by-Step Guide to DM1-Peg4-DBCO Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy. The conjugation of the potent microtubule inhibitor DM1 to a monoclonal antibody (mAb) via a stable linker is a key strategy in ADC development. This document provides a detailed, step-by-step guide for the conjugation of DM1-Peg4-DBCO to an azide-modified antibody through a copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC).
The SPAAC reaction is a bioorthogonal ligation that occurs efficiently under mild, physiological conditions between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage.[1][2] This method avoids the use of a cytotoxic copper catalyst, making it ideal for bioconjugation.[1][2] This protocol will cover the preparation of the azide-modified antibody, the conjugation reaction with this compound, and the subsequent purification and characterization of the resulting ADC.
Principle of the Method
The conjugation process is a two-step procedure. First, the antibody is functionalized with azide groups. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the antibody with an azide-containing N-hydroxysuccinimide (NHS) ester, such as Azido-PEG4-NHS Ester.[] The second step is the SPAAC reaction, where the azide-modified antibody is reacted with this compound. The DBCO moiety on the drug-linker construct reacts specifically with the azide groups on the antibody to form the final ADC.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Monoclonal Antibody (mAb) | In-house/Commercial | Targeting moiety |
| Azido-PEG4-NHS Ester | BroadPharm, Thermo Fisher Scientific | For introducing azide groups onto the mAb |
| This compound | MedChemExpress, BroadPharm | Drug-linker payload with DBCO group |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for NHS ester and DBCO compound |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco, Thermo Fisher Scientific | Reaction and storage buffer |
| 1M Tris-HCl, pH 8.0 | Sigma-Aldrich | Quenching reagent |
| Zeba™ Spin Desalting Columns (7K MWCO) | Thermo Fisher Scientific | For buffer exchange and removal of excess reagents |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | For concentrating the antibody solution |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience, Agilent | For DAR analysis and purification |
| Size Exclusion Chromatography (SEC) Column | Agilent, Waters | For purification and analysis of aggregates |
| LC-MS System | Waters, SCIEX, Agilent | For accurate mass determination and DAR analysis |
| UV/Vis Spectrophotometer | Thermo Fisher Scientific, Agilent | For concentration and DAR determination |
Experimental Protocols
Part 1: Preparation of Azide-Modified Antibody
This protocol describes the introduction of azide groups onto the antibody via reaction with an NHS ester.
1.1. Antibody Preparation:
-
If the antibody solution contains primary amine-containing substances like Tris or glycine, or stabilizing proteins such as BSA, it must be purified.
-
Perform a buffer exchange into an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.
-
Concentrate the antibody to a final concentration of 1-10 mg/mL using a centrifugal filter unit.
-
Determine the precise concentration of the antibody solution using a UV/Vis spectrophotometer by measuring the absorbance at 280 nm.
1.2. Azide Labeling Reaction:
-
Equilibrate the vial of Azido-PEG4-NHS Ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester solution to the antibody solution. The final DMSO concentration in the reaction mixture should not exceed 10-20%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
1.3. Quenching and Purification:
-
To quench the reaction, add 1M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted Azido-PEG4-NHS ester and quenching buffer using a desalting column equilibrated with PBS (pH 7.4).
The azide-modified antibody is now ready for conjugation with this compound. For long-term storage, it is recommended to store the antibody at -20°C or -80°C.
Part 2: this compound Conjugation (SPAAC Reaction)
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and this compound.
2.1. Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess and the concentration of the antibody.
2.2. Conjugation Reaction:
-
To the azide-modified antibody solution in PBS (pH 7.4), add the this compound stock solution. A molar excess of 1.5 to 10-fold of this compound over the antibody is a common starting point.
-
The final DMSO concentration should be kept below 20% to avoid antibody precipitation.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. For potentially faster kinetics, the reaction can be performed at 37°C if the antibody is stable at this temperature.
Part 3: Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unreacted this compound, which is highly cytotoxic, and other reaction byproducts.
3.1. Purification Method Selection:
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating the larger ADC from the smaller, unreacted drug-linker.
-
Tangential Flow Filtration (TFF): A scalable method for removing unconjugated molecules through buffer exchange.
-
Hydrophobic Interaction Chromatography (HIC): Can be used for both purification and characterization, separating ADC species with different drug-to-antibody ratios (DARs).
3.2. General Purification Protocol (using SEC):
-
Equilibrate the SEC column with PBS (pH 7.4).
-
Load the conjugation reaction mixture onto the column.
-
Elute the ADC with PBS (pH 7.4). The ADC will elute first, followed by the smaller, unreacted this compound.
-
Collect the fractions corresponding to the ADC peak.
-
Pool the relevant fractions and concentrate the purified ADC using a centrifugal filter unit.
Part 4: Characterization of the DM1-ADC
Characterization of the ADC is essential to determine its critical quality attributes, most importantly the drug-to-antibody ratio (DAR).
4.1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy: This is a simple and convenient method for determining the average DAR. It requires that the antibody and the drug have distinct maximum absorbance wavelengths.
-
Measure the UV/Vis spectrum of the purified ADC.
-
Record the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM1 (around 252 nm).
-
Calculate the concentrations of the antibody and DM1 using the Beer-Lambert law and their respective extinction coefficients.
-
The average DAR is the molar ratio of the drug to the antibody.
Quantitative Data for UV/Vis DAR Calculation
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of Antibody at 280 nm | εAb,280 | Varies by antibody (e.g., ~210,000 M-1cm-1 for IgG) |
| Molar Extinction Coefficient of Antibody at λmax of DM1 | εAb,DM1 | Varies by antibody and λmax |
| Molar Extinction Coefficient of DM1 at 280 nm | εDM1,280 | Varies by linker-drug |
| Molar Extinction Coefficient of DM1 at its λmax | εDM1,DM1 | Varies by linker-drug |
| Absorbance of ADC at 280 nm | A280 | Measured |
| Absorbance of ADC at λmax of DM1 | ADM1 | Measured |
4.2. DAR Analysis by Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the distribution of different DAR species.
-
Use a HIC column with a suitable stationary phase.
-
Employ a mobile phase gradient, typically with a decreasing salt concentration (e.g., ammonium sulfate) to elute the ADC species.
-
The unconjugated antibody will elute first, followed by species with increasing DARs.
-
The weighted average DAR can be calculated from the peak areas of the different DAR species.
4.3. Characterization by LC-MS: Liquid chromatography-mass spectrometry provides an accurate measurement of the molecular weight of the different ADC species, allowing for unambiguous determination of the DAR distribution.
-
The purified ADC can be analyzed in its intact form or after reduction to separate the light and heavy chains.
-
Deconvolution of the mass spectra will reveal the masses of the different drug-loaded species.
-
The DAR can be calculated from the relative abundance of each species.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in DM1-Peg4-DBCO Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conjugation of DM1-Peg4-DBCO to azide-modified antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues that can lead to low conjugation yield.
Q1: My final ADC yield is significantly lower than expected. What are the most common causes?
Low yield in ADC synthesis can be attributed to several factors, ranging from the quality of the starting materials to the specifics of the reaction conditions. The most common culprits include:
-
Antibody Aggregation: The increased hydrophobicity from the attached DM1 payload can cause the ADC to aggregate and precipitate out of solution, leading to a significant loss of soluble, functional product.[1][2]
-
Suboptimal Drug-to-Antibody Ratio (DAR): Achieving a high DAR can be challenging, and a lower-than-expected DAR directly translates to a lower overall yield of the desired therapeutic.[1]
-
Inefficient Conjugation Reaction: The click chemistry reaction itself may not be proceeding to completion due to various factors, including suboptimal reaction conditions or issues with the reactants.
-
Degradation of Reactants: The this compound conjugate or the azide-modified antibody may have degraded due to improper storage or handling.[3][4]
-
Steric Hindrance: The azide group on the antibody may be in a location that is not easily accessible to the bulky this compound molecule.
-
Losses During Purification: Significant amounts of the ADC can be lost during purification steps if the methods are not optimized to handle the specific properties of the conjugate.
Q2: How can I determine if my antibody is aggregating during or after conjugation?
Aggregation is a common issue and can be assessed using Size Exclusion Chromatography (SEC). An increase in high molecular weight species in your SEC chromatogram post-conjugation is a clear indicator of aggregation.
Troubleshooting Steps:
-
Analyze by SEC: Run SEC on your sample before and after the conjugation reaction.
-
Optimize Buffers: Ensure that the buffers used throughout the conjugation and purification process are optimized for ADC solubility. This may involve adjusting the pH or adding excipients.
-
Modify Linker: While you are using a PEG linker which is designed to increase hydrophilicity, if aggregation persists, exploring linkers with longer PEG chains could be a potential solution.
Q3: My Drug-to-Antibody Ratio (DAR) is consistently low. How can I improve it?
A low DAR indicates that not enough this compound is being conjugated to each antibody.
Troubleshooting Steps:
-
Optimize Molar Ratio: A common starting point is to use a 1.5 to 3-fold molar excess of the this compound to the azide-modified antibody. You can perform a series of small-scale reactions with varying molar excesses (e.g., 5, 10, 15, 20-fold excess) to find the optimal ratio for your specific antibody.
-
Adjust Reaction Conditions:
-
pH: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is generally efficient at a pH between 7 and 9.
-
Temperature: While the reaction can proceed at 4°C, increasing the temperature to room temperature or even 37°C can enhance the reaction rate.
-
Reaction Time: Incubation times can range from 2 to 24 hours. If you are experiencing low DAR, extending the incubation time may improve the conjugation efficiency.
-
-
Confirm Reactant Integrity: Ensure that your this compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and that stock solutions are prepared fresh. The DBCO group can lose reactivity over time.
Q4: I suspect my this compound reagent has degraded. How can I check its activity?
Degradation of the DBCO moiety is a primary concern.
Troubleshooting Steps:
-
Proper Storage: Always store the solid reagent at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C and used promptly. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Control Reaction: Perform a small-scale control reaction with a simple azide-containing molecule (e.g., an azide-functionalized fluorescent dye) to confirm the reactivity of your this compound. Successful conjugation in the control reaction would suggest the issue lies with your antibody or reaction conditions.
Q5: What should I do if I suspect steric hindrance is limiting the conjugation?
Steric hindrance can be a significant barrier to efficient conjugation, especially with large molecules like antibodies.
Troubleshooting Steps:
-
Linker Length: The Peg4 spacer in your this compound is designed to reduce steric hindrance. However, if the azide modification site on your antibody is particularly buried, a longer PEG linker might be necessary to provide the required flexibility and distance for the reaction to occur efficiently.
-
Site of Azide Incorporation: If possible, consider alternative methods for introducing the azide group at more accessible locations on the antibody.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | SPAAC reactions are generally efficient in this pH range. Avoid amine-containing buffers like Tris. |
| Temperature | 4°C to 37°C | Higher temperatures can increase reaction efficiency, but monitor for antibody stability. |
| Reaction Time | 2 - 24 hours | Longer incubation times can improve conjugation efficiency. |
| Molar Excess of this compound | 1.5 to 20-fold | The optimal ratio is antibody-dependent and should be determined empirically. |
| Solvent | Aqueous buffer (e.g., PBS) | This compound should be dissolved in an organic co-solvent like DMSO first, keeping the final concentration in the reaction mixture low (ideally <15%) to avoid protein precipitation. |
Table 2: Analytical Methods for Assessing Conjugation Yield and Purity
| Analytical Method | Information Provided |
| UV/Vis Spectroscopy | Can be used to determine the average DAR by measuring the absorbance of the antibody (at 280 nm) and the DBCO group (around 309 nm). |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, allowing for the determination of the DAR distribution. |
| Size Exclusion Chromatography (SEC) | Quantifies the percentage of high molecular weight aggregates. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides detailed information on the DAR and can be used to identify different ADC forms. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Azide-Modified Antibody
-
Prepare the Antibody:
-
Ensure the azide-modified antibody is in an appropriate amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally below 15%) to prevent antibody precipitation.
-
Incubate the reaction at the desired temperature (e.g., room temperature or 4°C) for a specified time (e.g., 2-24 hours), with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound and other small molecules using a desalting column (e.g., spin desalting column) or dialysis.
-
-
Analysis:
-
Characterize the resulting ADC using appropriate analytical methods such as UV/Vis spectroscopy, HIC, SEC, and/or LC-MS to determine the DAR and assess for aggregation.
-
Visualizations
Caption: A logical diagram illustrating common causes of low ADC yield and their respective troubleshooting solutions.
Caption: A step-by-step experimental workflow for the conjugation of this compound to an azide-modified antibody.
References
Technical Support Center: Optimizing SPAAC Reactions for DM1-Peg4-DBCO Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM1-Peg4-DBCO in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Here you will find information to optimize your conjugation efficiency, troubleshoot common issues, and understand the underlying principles of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a drug-linker conjugate. It comprises the potent microtubule inhibitor DM1, a hydrophilic polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group.[1] This reagent is designed for the creation of antibody-drug conjugates (ADCs) through a copper-free click chemistry reaction known as SPAAC.[1] The DBCO moiety reacts specifically with an azide-functionalized molecule, such as an antibody, to form a stable triazole linkage.[1][2]
Q2: My SPAAC reaction with this compound is slow or the yield is low. What are the potential causes and how can I improve it?
Several factors can influence the kinetics and overall yield of your SPAAC reaction. Here are the key parameters to consider for optimization:
-
Buffer Selection: The choice of buffer can significantly impact reaction rates. While PBS is commonly used, studies have shown that HEPES buffer can lead to higher reaction rates.[3]
-
pH: Generally, higher pH values (in the range of 7-9) tend to increase SPAAC reaction rates. However, this effect can be buffer-dependent. It is crucial to select a pH that is also optimal for the stability of your azide-modified biomolecule.
-
Temperature: Increasing the reaction temperature can accelerate the reaction. Reactions are often performed at room temperature (25 °C) or 37 °C. However, the thermal stability of your biomolecule must be considered to prevent degradation.
-
Reactant Concentration: The law of mass action applies; increasing the concentration of both the this compound and the azide-containing molecule will generally lead to a faster reaction. If solubility is a concern, the use of organic co-solvents like DMSO may be necessary, although their concentration should be carefully optimized to avoid protein precipitation.
-
Steric Hindrance: The accessibility of the azide and DBCO groups can be a limiting factor. The PEG4 spacer in this compound is designed to reduce steric hindrance. If you are labeling a large biomolecule, ensure the azide modification site is readily accessible.
-
Purity and Storage of Reagents: Ensure that your this compound and azide-modified molecule are of high purity and have been stored correctly to prevent degradation. This compound should be stored at -80°C for long-term stability and at -20°C for short-term use, protected from light.
Q3: Are there any known side reactions to be aware of when using DBCO reagents?
While SPAAC is a highly specific bioorthogonal reaction, DBCO reagents have been reported to exhibit some level of non-specific labeling through reactions with cysteine residues on proteins, particularly under certain conditions. It is important to be aware of this potential for off-target modification.
Q4: How can I monitor the progress of my SPAAC reaction?
The progress of the SPAAC reaction can be monitored by tracking the disappearance of the DBCO reagent. DBCO has a characteristic UV absorbance at approximately 309 nm. By monitoring the decrease in absorbance at this wavelength over time, you can follow the consumption of the DBCO-containing reactant and thus the progress of the conjugation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Degraded Reagents | Use fresh or properly stored this compound and azide-modified molecule. Verify the integrity of your reagents. |
| Suboptimal Reaction Conditions | Optimize buffer, pH, and temperature as detailed in the FAQs. Screen a range of conditions to find the optimum for your specific system. | |
| Low Reactant Concentration | Increase the concentration of one or both reactants. If solubility is an issue, consider using a minimal amount of a compatible organic co-solvent like DMSO (typically <10% v/v for antibody conjugations). | |
| Steric Hindrance | Ensure the azide modification on your biomolecule is in an accessible location. The PEG4 linker on the DM1 conjugate helps to mitigate this. | |
| Inconsistent Results | Variability in Reagent Quality | Use reagents from the same lot for a series of experiments to minimize variability. |
| Inconsistent Reaction Setup | Ensure accurate and consistent preparation of all solutions and reaction mixtures. | |
| Precipitation During Reaction | High Concentration of Organic Co-solvent | Reduce the percentage of the organic co-solvent in the reaction mixture. For many proteins, the final DMSO or DMF concentration should be kept below 10-15%. |
| Biomolecule Instability | Ensure the reaction buffer and pH are optimal for the stability of your biomolecule. |
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| PBS | 7 | 0.32–0.85 | |
| HEPES | 7 | 0.55–1.22 | |
| MES | 5-7 | Rate generally increases with pH | |
| Borate | 8-10 | Rate generally increases with pH | |
| DMEM | 7.4 | 0.59–0.97 | |
| RPMI | 7.4 | 0.27–0.77 |
Table 2: General Reaction Parameters for SPAAC
| Parameter | Recommended Range | Notes | Reference(s) |
| Temperature | 25 - 37 °C | Higher temperatures increase the reaction rate but may affect biomolecule stability. | |
| Molar Ratio (DBCO:Azide) | 1.5 - 10 fold excess of one partner | A slight excess of one reactant can drive the reaction to completion. For antibody conjugations, a 1.5-10 fold excess of the DBCO-linker is often recommended. | |
| Reaction Time | 4 - 12 hours | Can be extended up to 24 hours if needed, especially at lower temperatures. | |
| Co-solvent (DMSO/DMF) | < 10-20% (for proteins) | Use the minimum amount necessary to dissolve reagents. High concentrations can denature proteins. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating an Azide-Modified Antibody with this compound
This protocol provides a general workflow. Specific concentrations and incubation times may require optimization for your particular antibody and application.
-
Reagent Preparation:
-
Prepare the azide-modified antibody in an azide-free buffer (e.g., PBS or HEPES, pH 7.4) at a concentration of 1-10 mg/mL.
-
Dissolve this compound in a minimal amount of an organic co-solvent such as DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-modified antibody solution. A 2-4 fold molar excess of the DBCO-linker is a common starting point.
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture is kept low (ideally below 10%) to prevent antibody denaturation.
-
Incubate the reaction at room temperature (25 °C) or 37 °C for 4-12 hours with gentle mixing. For sensitive biomolecules, the reaction can be performed at 4 °C overnight.
-
-
Purification:
-
Remove unreacted this compound and any co-solvent using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Characterize the resulting antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, the characteristic absorbance maximum for DBCO.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of this compound should provide an absorbance reading within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-modified antibody to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound to the cuvette containing the azide-modified antibody.
-
Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.
-
Visualizations
Caption: Experimental workflow for the conjugation of an azide-modified antibody with this compound.
Caption: Mechanism of action of a DM1-containing ADC, highlighting microtubule disruption and signaling pathway inhibition.
References
Technical Support Center: Prevention of DM1-Peg4-DBCO ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of DM1-Peg4-DBCO antibody-drug conjugates (ADCs) during and after conjugation.
Troubleshooting Guide
Aggregation of ADCs is a critical challenge that can impact their efficacy, safety, and stability.[1] The conjugation of the hydrophobic payload, DM1, can increase the propensity for aggregation.[1] This guide provides a systematic approach to troubleshoot and mitigate aggregation issues.
Problem: Observed precipitation or increase in high molecular weight (HMW) species during or after conjugation.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Buffer Conditions | Screen a panel of buffers with varying pH and ionic strengths. Start with buffers known for protein stability, such as histidine or citrate, at a pH of 6.0-7.0. | The pH and ionic strength of the buffer significantly impact protein solubility and stability. A pH near the isoelectric point (pI) of the ADC can lead to aggregation.[2] |
| High Protein Concentration | Perform the conjugation reaction at a lower antibody concentration (e.g., 1-5 mg/mL). | High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[3] |
| High Molar Excess of this compound | Optimize the molar ratio of the this compound reagent to the antibody. Start with a lower molar excess (e.g., 3-5 fold) and incrementally increase if necessary. | A high degree of conjugation with the hydrophobic DM1 payload can increase the overall hydrophobicity of the ADC, promoting aggregation.[1] |
| Presence of Organic Solvent | Minimize the percentage of organic co-solvent (e.g., DMSO) used to dissolve the this compound reagent. Aim for a final concentration of <10% (v/v). | Organic solvents can partially denature the antibody, exposing hydrophobic regions and inducing aggregation. |
| Inadequate Mixing | Ensure gentle and consistent mixing during the addition of the this compound reagent and throughout the incubation period. Avoid vigorous vortexing or shaking. | Localized high concentrations of the conjugation reagent can lead to precipitation and aggregation. Gentle mixing ensures a homogenous reaction. |
| Temperature Fluctuations | Maintain a constant and controlled temperature during the conjugation reaction. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Temperature stress can induce protein unfolding and aggregation. Lower temperatures can slow down the aggregation process. |
| Lack of Stabilizing Excipients | Include stabilizing excipients in the conjugation and final formulation buffers. | Excipients can enhance the stability of the ADC and prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound ADC aggregation?
A1: The primary driver of aggregation for this ADC is the increased hydrophobicity imparted by the DM1 payload. Although the Peg4 linker is hydrophilic and helps to mitigate this, a high drug-to-antibody ratio (DAR) can still lead to the exposure of hydrophobic patches on the antibody surface, promoting intermolecular interactions and aggregation. Other contributing factors include suboptimal buffer conditions (pH, ionic strength), high protein concentration, temperature stress, and the presence of organic solvents during conjugation.
Q2: How can I proactively prevent aggregation during the conjugation process?
A2: To proactively prevent aggregation, it is crucial to optimize the conjugation conditions. This includes:
-
Buffer Selection: Use a buffer that is known to stabilize the parent antibody, typically in the pH range of 6.0-7.0.
-
Control of Reagent Addition: Add the this compound reagent slowly and with gentle mixing to avoid localized high concentrations.
-
Molar Ratio Optimization: Use the lowest molar excess of the this compound reagent that achieves the desired DAR.
-
Temperature Control: Maintain a constant, cool temperature (e.g., 4°C) throughout the conjugation process.
-
Inclusion of Excipients: Consider adding stabilizing excipients to the conjugation buffer.
Q3: What excipients are recommended to prevent the aggregation of this compound ADCs?
A3: Several types of excipients can be beneficial:
-
Sugars (e.g., Sucrose, Trehalose): These act as cryoprotectants and stabilizers by promoting the preferential hydration of the protein.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress protein-protein interactions and reduce aggregation.
-
Surfactants (e.g., Polysorbate 80): Non-ionic surfactants can prevent surface-induced aggregation and stabilize the ADC in solution.
Q4: How can I detect and quantify the aggregation of my this compound ADC?
A4: The most common and effective methods for detecting and quantifying ADC aggregation are:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher molecular weight aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information about the size, shape, and distribution of macromolecules in solution.
Q5: Can the purification process contribute to aggregation?
A5: Yes, the purification process can induce aggregation if not optimized. High pressures during chromatography, interaction with the column matrix, and buffer exchanges into suboptimal conditions can all contribute to aggregation. It is important to use a purification method that is gentle on the ADC and to perform buffer exchanges into a pre-determined, stabilizing formulation buffer.
Quantitative Data on Formulation Optimization
The following tables provide illustrative data on the impact of various formulation parameters on the aggregation of a model DM1-based ADC. This data is intended to serve as a guide for experimental design.
Table 1: Effect of pH on ADC Aggregation
| Buffer System (50 mM) | pH | % High Molecular Weight (HMW) Species (by SEC) |
| Sodium Acetate | 5.0 | 8.5 |
| Histidine | 6.0 | 2.1 |
| Sodium Phosphate | 7.0 | 4.8 |
| Tris-HCl | 8.0 | 12.3 |
Illustrative data based on general knowledge of ADC stability.
Table 2: Effect of Excipients on ADC Aggregation in Histidine Buffer (pH 6.0)
| Excipient | Concentration | % HMW Species (by SEC) |
| None | - | 5.2 |
| Sucrose | 250 mM | 2.8 |
| Arginine | 100 mM | 1.9 |
| Polysorbate 80 | 0.02% (w/v) | 3.5 |
| Arginine + Sucrose | 100 mM + 250 mM | 1.5 |
Illustrative data based on general knowledge of ADC stability.
Experimental Protocols
Protocol 1: Buffer Screening for Optimal ADC Stability
Objective: To identify the optimal buffer system and pH for minimizing the aggregation of this compound ADC.
Methodology:
-
Prepare a stock solution of the purified this compound ADC in a neutral buffer (e.g., PBS, pH 7.4).
-
Prepare a series of buffers at different pH values (e.g., Sodium Acetate pH 5.0, Histidine pH 6.0, Sodium Phosphate pH 7.0, Tris-HCl pH 8.0).
-
Perform buffer exchange of the ADC stock solution into each of the screening buffers using an appropriate method such as dialysis or desalting columns.
-
Adjust the final ADC concentration to a standard value (e.g., 1 mg/mL) in each buffer.
-
Incubate the samples under accelerated stress conditions (e.g., 40°C for 7 days) and at a control temperature (e.g., 4°C).
-
Analyze the samples at initial and final time points for aggregation using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
-
Compare the percentage of HMW species and the change in hydrodynamic radius across the different buffer conditions to identify the optimal buffer.
Protocol 2: Step-by-Step Conjugation to Minimize Aggregation
Objective: To perform the conjugation of an azide-modified antibody with this compound while minimizing aggregation.
Methodology:
-
Buffer Exchange of Antibody: Exchange the azide-modified antibody into a conjugation buffer (e.g., 50 mM Histidine, 150 mM NaCl, pH 6.5). Ensure the buffer is degassed.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL.
-
Preparation of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Gently stir the antibody solution at 4°C.
-
Slowly add the desired molar excess (e.g., 5-fold) of the dissolved this compound to the antibody solution.
-
Incubate the reaction at 4°C for 12-18 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound and any aggregates by Size Exclusion Chromatography (SEC) using a column pre-equilibrated with the final formulation buffer.
-
Alternatively, use Tangential Flow Filtration (TFF) for larger scale preparations.
-
-
Analysis:
-
Analyze the purified ADC for DAR, purity, and aggregation levels using HIC-HPLC, RP-HPLC, and SEC.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling cascade initiated by ADC aggregates leading to an immunogenic response.
Experimental Workflow Diagram
Caption: A typical workflow for the development and optimization of a stable this compound ADC.
Logical Relationship Diagram
Caption: Interplay of intrinsic and extrinsic factors contributing to ADC aggregation.
References
Technical Support Center: Improving the Stability of DM1-PEG4-DBCO Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of DM1-PEG4-DBCO antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound ADCs?
A1: The main stability challenges for ADCs like this compound are aggregation, fragmentation, and premature deconjugation of the linker-payload.[1] Aggregation involves the formation of high-molecular-weight species, which can diminish efficacy and heighten the risk of an immunogenic response.[1][2][3] Fragmentation refers to the breakdown of the antibody's structure, while deconjugation is the premature release of the cytotoxic DM1 payload from the antibody, potentially leading to off-target toxicity and reduced therapeutic effectiveness.[1]
Q2: How does the PEG4 linker influence the stability of the ADC?
A2: The polyethylene glycol (PEG) linker, in this case with four repeating units (PEG4), plays a crucial role in enhancing the stability of the ADC. Its primary function is to increase the hydrophilicity of the conjugate, which is particularly important as the DM1 payload is hydrophobic. This increased water solubility helps to create a hydration shell around the payload, mitigating hydrophobic interactions between ADC molecules that can lead to aggregation. Additionally, the flexible nature of the PEG chain provides steric hindrance, further preventing intermolecular aggregation.
Q3: How stable is the DBCO-azide linkage in this conjugate?
A3: The dibenzocyclooctyne (DBCO) and azide linkage, formed via strain-promoted alkyne-azide cycloaddition (SPAAC), is generally considered a stable covalent bond under typical physiological conditions. This "click chemistry" reaction is bio-orthogonal, meaning it does not interfere with biological functionalities. However, the DBCO group can lose reactivity over time, especially with exposure to certain chemicals or conditions. For instance, DBCO can be unstable in the presence of reducing agents like TCEP and under strongly acidic conditions. It is also recommended to avoid azide- and thiol-containing buffers for long-term storage of DBCO-functionalized molecules.
Q4: What is the impact of the Drug-to-Antibody Ratio (DAR) on the stability of this compound conjugates?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly affects both the efficacy and stability of an ADC. A higher DAR can increase the potency of the ADC but may also lead to greater hydrophobicity, thereby increasing the tendency for aggregation. Finding the optimal DAR is a key aspect of ADC development to strike a balance between therapeutic efficacy and stability.
Q5: How can formulation strategies enhance the stability of this compound ADCs?
A5: Formulation development is a critical step in ensuring the long-term stability of ADCs. Common approaches include optimizing the buffer system, adjusting the pH and ionic strength, and adding stabilizers. Excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids can act as stabilizers to minimize non-specific interactions and prevent aggregation. For many ADCs, lyophilization (freeze-drying) is a preferred formulation strategy to maintain conjugate integrity and prevent premature payload release during storage.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Increased Aggregation (High Molecular Weight Species) Detected by SEC | Hydrophobic Interactions: The hydrophobic nature of the DM1 payload can promote intermolecular interactions. | - Optimize Formulation: Incorporate excipients like polysorbates (e.g., Polysorbate 20 or 80) to reduce hydrophobic interactions. - pH Screening: Determine the optimal pH for the formulation that minimizes aggregation. Aggregation can be more pronounced at the isoelectric point (pI) of the antibody. - Control DAR: Optimize the conjugation reaction to achieve a lower, more homogeneous DAR, as a high DAR can increase aggregation. |
| Freeze-Thaw Stress: Repeated freezing and thawing cycles can induce aggregation. | - Add Cryoprotectants: Include cryoprotectants like sucrose or trehalose in the formulation to protect the ADC during freezing. - Minimize Freeze-Thaw Cycles: Aliquot the ADC solution after purification to avoid multiple freeze-thaw cycles. | |
| Elevated Temperature Exposure: High temperatures can cause partial denaturation and irreversible aggregation. | - Strict Temperature Control: Ensure proper temperature control during all stages of manufacturing, shipping, and storage. | |
| Increased Fragmentation or Deconjugation (Loss of Payload) | Linker Instability: The DBCO-PEG4 linker may be susceptible to degradation under certain conditions. | - pH and Buffer Optimization: Avoid highly acidic or basic conditions. Screen different buffer systems for optimal stability. - Avoid Incompatible Reagents: Ensure that buffers and other reagents are free from substances that could degrade the DBCO linker, such as strong reducing agents. |
| Enzymatic Degradation: Contaminating proteases in the antibody preparation could potentially cleave the antibody or linker. | - Ensure High Purity of Antibody: Use highly purified monoclonal antibody for conjugation to minimize protease contamination. | |
| Hydrolysis: The DBCO ring or other parts of the linker may be susceptible to hydrolysis. | - Formulation Screening: Evaluate different aqueous formulations to identify conditions that minimize hydrolysis. Lyophilization can also be an effective strategy to prevent hydrolysis during long-term storage. | |
| Loss of Binding Affinity or Potency | Conjugation Site Interference: The conjugation process may have altered the conformation of the antibody's antigen-binding site. | - Site-Specific Conjugation: If not already in use, consider site-specific conjugation methods to ensure the payload is attached at a location that does not interfere with antigen binding. |
| Payload Degradation: The DM1 payload itself may degrade under certain conditions. | - Forced Degradation Studies: Perform forced degradation studies to identify conditions that lead to DM1 degradation and avoid them in the final formulation and storage. | |
| Conformational Changes: The conjugation of this compound may induce subtle changes in the antibody's higher-order structure. | - Biophysical Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) to assess the conformational stability of the ADC compared to the unconjugated antibody. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways of the this compound conjugate and to establish the stability-indicating nature of the analytical methods.
Procedure:
-
Prepare aliquots of the this compound ADC at a concentration of 1 mg/mL in a baseline formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Subject the aliquots to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 7 days.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
At specified time points, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control, using a suite of stability-indicating analytical methods as described in Protocol 2.
Protocol 2: Analytical Methods for Stability Assessment
Objective: To quantitatively assess the stability of the this compound conjugate by monitoring aggregation, fragmentation, and deconjugation.
Methods:
-
Size Exclusion Chromatography (SEC-HPLC):
-
Purpose: To quantify high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Typical Conditions:
-
Column: TSKgel G3000SWxl or similar.
-
Mobile Phase: Phosphate buffer with NaCl (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Calculate the percentage of monomer, aggregates, and fragments by integrating the respective peak areas.
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Purpose: To determine the drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species. Changes in the HIC profile can indicate deconjugation.
-
Typical Conditions:
-
Column: TSKgel Butyl-NPR or similar.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Purpose: To quantify the amount of free DM1 payload that has been released from the ADC. This is a direct measure of deconjugation.
-
Sample Preparation: May require a sample clean-up step, such as protein precipitation, to separate the free drug from the ADC.
-
Typical Conditions:
-
Column: C18 column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient to separate the DM1 from other components.
-
Detection: UV absorbance at a wavelength specific for DM1.
-
-
-
Mass Spectrometry (LC-MS):
-
Purpose: To confirm the identity of degradation products and to precisely measure the mass of the intact ADC, which can reveal deconjugation events. Intact mass analysis can be performed under denaturing (RP-LC/MS) or native conditions.
-
Visualizations
References
Technical Support Center: DM1-Peg4-DBCO Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the conjugation of DM1-Peg4-DBCO to azide-modified molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound conjugation?
The primary reaction is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a type of "click chemistry" where the dibenzocyclooctyne (DBCO) group on the linker reacts with an azide group on your target molecule (e.g., an antibody or other protein) to form a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it can proceed efficiently in complex biological mixtures without the need for a copper catalyst.[1][][3]
Q2: My final product shows low conjugation efficiency. What are the potential causes?
Low conjugation efficiency can stem from several factors related to the stability and handling of the this compound reagent.
-
Degradation of the DBCO group: The strained alkyne in the DBCO moiety is susceptible to degradation over time, especially in aqueous solutions.[3][4] This can occur through oxidation or the addition of water across the triple bond, rendering it unreactive towards the azide.
-
Hydrolysis of the linker: If the this compound was synthesized using an NHS ester, residual moisture can cause hydrolysis, preventing the linker from being properly functionalized with the DM1 payload.
-
Instability of DM1: The DM1 payload itself can be unstable in solution and should be freshly prepared for conjugation reactions.
-
Suboptimal Reaction Conditions: SPAAC reactions are sensitive to concentration, temperature, and pH. Low reactant concentrations or suboptimal pH can slow down the reaction rate.
Q3: I observe unexpected peaks during HPLC analysis of my conjugate. What could these side products be?
Unexpected peaks often indicate the presence of side products or impurities. Common possibilities include:
-
Aggregates: Antibody-drug conjugates (ADCs) can be prone to aggregation, especially with hydrophobic payloads like DM1. The PEG4 linker is designed to improve solubility, but aggregation can still occur, particularly at high drug-to-antibody ratios (DAR).
-
Hydrolyzed DBCO: A portion of your this compound may have a hydrolyzed DBCO group, which will not conjugate but may appear as a related impurity in your analysis.
-
Unreacted Starting Materials: You may be seeing peaks corresponding to the unconjugated azide-modified molecule or unreacted this compound.
-
Isomers or Degradation Products of DM1: DM1 itself could isomerize or degrade under certain conditions, leading to additional peaks.
Q4: How can I minimize the formation of side products and improve my conjugation results?
-
Reagent Quality and Handling:
-
Use high-quality this compound from a reputable supplier.
-
Store the reagent as a solid at -20°C or -80°C, protected from light and moisture.
-
Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles.
-
For aqueous reactions, prepare working solutions fresh on the day of the experiment.
-
-
Optimize Reaction Conditions:
-
Ensure your reaction buffer is free of primary amines (like Tris or glycine) and azides if an NHS ester was involved in a preceding step.
-
Maintain the pH of the reaction mixture between 7 and 9 for optimal stability of the components.
-
Reactions are typically more efficient at higher concentrations.
-
-
Purification:
-
After conjugation, promptly purify the product using methods like size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted reagents and aggregates.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no conjugation | Degradation of DBCO group in the linker. | Use fresh this compound. Prepare aqueous solutions immediately before the experiment. Store stock solutions in anhydrous DMSO or DMF at -80°C. |
| Suboptimal reaction pH. | Ensure the reaction buffer is within the recommended pH range of 7-9. | |
| Multiple peaks in HPLC/MS, including high molecular weight species | Aggregation of the final conjugate. | Reduce the drug-to-antibody ratio (DAR). Optimize buffer conditions (e.g., ionic strength, pH). Purify the conjugate using size-exclusion chromatography (SEC) immediately after the reaction. |
| Peak corresponding to mass of DM1-Peg4-linker with +18 Da | Hydrolysis of the DBCO group. | This is difficult to avoid completely in aqueous buffers. Minimize reaction time and temperature where possible. Ensure stock solutions are anhydrous. |
| Heterogeneous product with varying DAR | Inconsistent azide modification of the target molecule. | Optimize the azide labeling step of your target molecule to achieve a more uniform distribution of azide groups. |
Visualization of Reactions
The following diagram illustrates the intended SPAAC reaction and a key side reaction involving the degradation of the DBCO linker.
Caption: Intended conjugation pathway versus common side reactions.
Quantitative Data Summary
The stability of the DBCO group is critical for successful conjugation. The following table summarizes the stability of a DBCO-containing compound in aqueous buffers at different conditions.
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Intact Reagent (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal short-term storage condition for aqueous working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability for typical room temperature reaction times. |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Increased temperature accelerates the degradation of the DBCO group. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable, though higher pH can increase the rate of hydrolysis for other functional groups (e.g., NHS esters) if present. |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Azide-Modified Antibody
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Prepare Antibody Solution: Ensure the azide-modified antibody is at a suitable concentration (typically 1-10 mg/mL) in a compatible buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Initiate Conjugation: Add a calculated molar excess of the this compound stock solution to the antibody solution. A 5- to 20-fold molar excess is a common starting point. Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.
-
Purification: Remove unreacted this compound and potential aggregates by purifying the conjugate using a desalting column or size-exclusion chromatography (e.g., an SEC-HPLC system).
-
Characterization: Analyze the purified conjugate using methods such as UV-Vis spectroscopy, HPLC (HIC or RP), and mass spectrometry to determine the drug-to-antibody ratio (DAR) and assess purity.
Protocol 2: Assessing the Aqueous Stability of this compound
Objective: To determine the rate of degradation of the DBCO group in an aqueous buffer.
Materials:
-
This compound.
-
Anhydrous DMSO.
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column and a UV detector.
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Initiate Degradation Study: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 1 mM.
-
Time-Point Analysis:
-
Immediately inject an aliquot of the solution onto the RP-HPLC system (this is your T=0 reference).
-
Incubate the remaining solution at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 2, 4, 8, 24 hours), inject aliquots onto the RP-HPLC.
-
-
Data Analysis:
-
Monitor the chromatograms at the absorbance wavelength for DBCO (approximately 309 nm).
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of remaining reagent versus time to determine the degradation kinetics.
-
References
optimizing drug-to-antibody ratio with DM1-Peg4-dbco
An essential aspect of developing Antibody-Drug Conjugates (ADCs) is the precise control over the number of drug molecules attached to each antibody, known as the Drug-to-Antibody Ratio (DAR). An optimal DAR is critical for balancing therapeutic efficacy with potential toxicity. The DM1-Peg4-DBCO is a pre-formed drug-linker complex that facilitates the conjugation of the potent cytotoxic agent DM1 to an antibody through copper-free click chemistry. DM1 is a microtubule inhibitor, and the DBCO (Dibenzocyclooctyne) group enables a highly specific reaction with azide groups introduced onto the antibody.[1][2] The hydrophilic PEG4 spacer helps to improve the solubility of the final ADC, which can reduce aggregation issues often associated with hydrophobic payloads like DM1.[3][4][5]
This technical support guide provides detailed answers to frequently asked questions, troubleshooting strategies for common experimental issues, and comprehensive protocols to help researchers optimize the DAR when using this compound.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of conjugation for this compound? The conjugation process relies on a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or "copper-free click chemistry". The process involves two main stages:
-
Antibody Modification: An azide functional group (-N₃) is introduced onto the antibody. This can be achieved through various methods, such as reacting lysine residues with an NHS-ester-azide reagent or using enzymatic methods for site-specific modification.
-
Drug-Linker Conjugation: The azide-modified antibody is then reacted with this compound. The DBCO group on the linker reacts specifically and covalently with the azide group on the antibody to form a stable triazole linkage.
Q2: What are the advantages of using a DBCO linker for ADC synthesis? DBCO-based linkers offer several key advantages:
-
Biocompatibility: The reaction occurs efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, which can damage the antibody.
-
High Specificity: The DBCO group reacts specifically with azides, which are not naturally present in biological systems. This bioorthogonality minimizes off-target reactions and side products.
-
Controlled Conjugation: This method allows for more controlled conjugation, leading to a more homogeneous ADC product with a well-defined DAR compared to some traditional methods like lysine conjugation.
Experimental Design & Optimization
Q3: How do I choose the correct molar ratio of this compound to my azide-modified antibody? The molar excess of the this compound reagent is a critical parameter for controlling the final DAR. A higher molar excess will generally lead to a higher DAR. The optimal ratio must be determined empirically for each specific antibody and desired DAR. See the table below for recommended starting points.
Table 1: Recommended Molar Ratios for this compound Conjugation
| Parameter | Recommendation | Rationale | Source(s) |
|---|---|---|---|
| Starting Molar Excess | 1.5 to 5-fold molar excess of this compound to azide-modified antibody. | This range is a good starting point to achieve efficient conjugation without using a large excess of the expensive drug-linker. | |
| For Higher DAR | Increase molar excess incrementally (e.g., 7.5-fold or higher). | Increasing the concentration of one reactant drives the reaction forward, leading to more sites being conjugated. |
| For Lower DAR | Decrease molar excess (e.g., 1.5 to 3-fold). | Using less drug-linker will result in a lower statistical probability of all available azide sites reacting. | |
Q4: What are the optimal reaction conditions (buffer, temperature, and time)?
-
Buffer: Use an amine-free buffer, such as PBS, at a pH between 7 and 9. Crucially, you must avoid any buffers containing sodium azide , as it will compete with the azide-modified antibody and quench the DBCO reagent.
-
Solvent: this compound should first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF. The final concentration of this organic solvent in the reaction mixture should ideally be kept below 10-15% to prevent antibody precipitation.
-
Temperature and Time: The reaction can proceed efficiently at room temperature (typically for 4-12 hours) or at 4°C (overnight, for at least 12 hours). For potentially slow reactions, increasing the temperature to 37°C can improve efficiency.
Troubleshooting
Q5: My final DAR is too low. What could be the cause? Low or no conjugation is a common issue with several potential causes. Use the following table to troubleshoot the problem.
Table 2: Troubleshooting Guide for Low DAR
| Problem | Possible Cause | Recommended Solution | Source(s) |
|---|---|---|---|
| Low or No Conjugation | Inefficient Azide Labeling: The antibody was not successfully functionalized with azide groups. | Confirm the success of the azide-labeling step using an analytical method like mass spectrometry before proceeding to the click reaction. | |
| Degradation of this compound: The DBCO group is sensitive to moisture and oxidation. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Use fresh solutions in dry DMSO or DMF. Store the stock reagent at -20°C or -80°C as recommended. | ||
| Interfering Buffer Components: The reaction buffer contained sodium azide or primary amines (e.g., Tris, glycine). | Perform buffer exchange on your antibody solution into a recommended buffer (e.g., PBS) prior to conjugation. | ||
| Suboptimal Reaction Conditions: Molar ratio, reactant concentration, or incubation time was insufficient. | Optimize the reaction by increasing the molar excess of this compound, increasing the concentration of the antibody, or extending the incubation time/temperature. | ||
| Antibody Aggregation | High Hydrophobicity: The DM1 payload is hydrophobic, and a high DAR can lead to aggregation. | The PEG4 spacer is designed to mitigate this. If aggregation persists, consider targeting a lower DAR. Ensure the final organic solvent concentration is <15%. |
| | Precipitation during Reaction: Poor solubility of the this compound reagent in the aqueous buffer. | Ensure the drug-linker is fully dissolved in DMSO/DMF before adding it to the antibody solution. Add it slowly while gently mixing. | |
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Azide-Modified Antibody
This protocol outlines the copper-free click chemistry step. It assumes the starting material is a purified, azide-functionalized antibody in a suitable buffer.
Materials:
-
Azide-modified antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
This compound (stored at -20°C or -80°C).
-
Anhydrous DMSO or DMF.
-
Reaction tubes.
Procedure:
-
Prepare Antibody: Ensure the azide-modified antibody is at a suitable concentration (e.g., >1 mg/mL). If necessary, perform a buffer exchange to remove interfering substances like sodium azide or Tris.
-
Prepare this compound Solution: Allow the vial of this compound to warm to room temperature before opening. Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Set up the Reaction: Add the desired molar excess (e.g., 5-fold) of the this compound solution to the antibody solution. Add the organic solvent dropwise while gently vortexing to prevent precipitation. Ensure the final volume of DMSO/DMF does not exceed 15% of the total reaction volume.
-
Incubate: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: After incubation, the resulting ADC must be purified to remove unreacted this compound and any organic solvent. This can be done using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).
Protocol 2: DAR Calculation using UV-Vis Spectrophotometry
This is a common method for estimating the average DAR of the purified ADC. It requires measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Procedure:
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉). Use the purification buffer as a blank.
-
Calculate Antibody Concentration: The DBCO group has a slight absorbance at 280 nm, which must be corrected for. Use the following formula to calculate the molar concentration of the antibody:
Antibody Conc. (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein
-
CF (Correction Factor): The ratio of DBCO absorbance at 280 nm to its absorbance at 309 nm. This value is often provided by the reagent manufacturer (a typical value is ~0.90).
-
ε_protein: The molar extinction coefficient of the antibody at 280 nm (e.g., for a typical IgG, this is ~203,000 M⁻¹cm⁻¹).
-
-
Calculate Drug-Linker Concentration: Use the Beer-Lambert law to find the molar concentration of the conjugated drug-linker:
Drug-Linker Conc. (M) = A₃₀₉ / ε_DBCO
-
ε_DBCO: The molar extinction coefficient of the DBCO group at ~309 nm (a typical value is ~12,000 M⁻¹cm⁻¹).
-
-
Calculate DAR: The DAR is the ratio of the drug-linker concentration to the antibody concentration.
DAR = Drug-Linker Conc. (M) / Antibody Conc. (M)
Visualizations
Caption: Experimental workflow for synthesizing an ADC using this compound.
Caption: Troubleshooting logic for diagnosing the cause of low DAR results.
Caption: Conceptual mechanism of action for a DM1-based ADC.
References
Navigating the Challenges of DM1-Based ADCs: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the off-target toxicity of DM1-based Antibody-Drug Conjugates (ADCs). The following guides and frequently asked questions (FAQs) are designed to address specific experimental issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the off-target toxicity of DM1-based ADCs?
A1: The off-target toxicity of DM1-based ADCs is multifactorial and can be broadly categorized into two main areas:
-
On-target, off-tumor toxicity: This occurs when the ADC binds to the target antigen expressed on healthy tissues, leading to unintended cell death.[1][2][3]
-
Off-target, off-tumor toxicity: This is a more common challenge and arises from mechanisms independent of target antigen binding on healthy tissues.[1][2] Key contributors include:
-
Premature Payload Release: Unstable linkers can cleave prematurely in systemic circulation, releasing the potent DM1 payload, which can then non-specifically enter healthy cells.
-
Nonspecific Uptake: Intact ADCs can be taken up by healthy cells, particularly those of the reticuloendothelial system (e.g., liver sinusoidal endothelial cells and Kupffer cells), through mechanisms like Fcγ receptor (FcγR) or mannose receptor (MR) mediated endocytosis.
-
"Bystander Effect": While beneficial in the tumor microenvironment for killing antigen-negative tumor cells, the bystander effect can also harm adjacent healthy cells if the released, cell-permeable DM1 payload diffuses out of the target cell.
-
Payload-Specific Interactions: DM1 has been shown to interact with cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, which may contribute to hepatotoxicity in a HER2-independent manner.
-
Q2: What are the most common dose-limiting toxicities observed with DM1-based ADCs in preclinical and clinical studies?
A2: The most frequently reported and often dose-limiting toxicities associated with DM1-based ADCs are:
-
Hepatotoxicity: Elevated liver enzymes (transaminitis) are a common finding. This is thought to be due to a combination of nonspecific uptake by liver cells and potential direct effects of DM1 on hepatocytes.
-
Thrombocytopenia: A significant decrease in platelet count is a well-documented toxicity. The proposed mechanism involves FcγRIIa-mediated uptake of the ADC by megakaryocytes, the precursor cells to platelets, leading to impaired differentiation.
Other reported toxicities for maytansinoid-based ADCs include gastrointestinal effects and peripheral neuropathy.
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of DM1-based ADCs?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. A higher DAR generally leads to:
-
Increased Potency: More payload molecules per antibody can result in greater cell-killing ability.
-
Increased Toxicity: Higher DAR ADCs often exhibit a narrower therapeutic index. This is because a higher drug load can increase the likelihood of premature drug release and nonspecific toxicity.
-
Faster Clearance: ADCs with a high DAR, particularly those with hydrophobic payloads like DM1, tend to be cleared more rapidly from circulation, often through uptake by the liver. This can reduce tumor exposure and increase the risk of hepatotoxicity.
Optimizing the DAR is a key strategy to balance efficacy and safety.
Q4: What role does the linker play in DM1-ADC toxicity, and what are the key considerations for linker design?
A4: The linker is a crucial component that dictates the stability and release of the DM1 payload. Key considerations for linker design to minimize off-target toxicity include:
-
Stability in Circulation: The linker must be stable enough to prevent premature cleavage of DM1 in the bloodstream. Less stable linkers, such as some earlier generation disulfide or hydrazone linkers, are more prone to nonspecific cleavage, leading to broader toxicity profiles.
-
Cleavage Mechanism:
-
Cleavable Linkers: These are designed to release the payload in the tumor microenvironment or inside the target cell in response to specific stimuli (e.g., low pH, high glutathione concentrations, or specific enzymes like cathepsins). While they can enable a bystander effect, they also carry a higher risk of premature release.
-
Non-cleavable Linkers: These linkers, such as SMCC, require lysosomal degradation of the antibody to release the payload as a linker-amino acid adduct (e.g., Lys-SMCC-DM1). This generally results in a more favorable tolerability profile due to reduced off-target payload exposure, but may have a less potent bystander effect.
-
-
Hydrophilicity: Incorporating hydrophilic components (e.g., PEG) into the linker can improve the solubility of the ADC, potentially reducing aggregation and nonspecific uptake, and may help to overcome multidrug resistance.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. 2. Mycoplasma Contamination: Regularly test cultures for mycoplasma, which can significantly alter cellular responses. |
| Target Antigen Expression | 1. Quantify Expression: Measure the surface level of the target antigen (e.g., HER2) using quantitative flow cytometry or ELISA. Compare expression levels across different cell passages. 2. Passage Number: Use cells within a consistent and low passage number range, as antigen expression can drift with extensive passaging. |
| ADC Integrity and Activity | 1. Storage: Ensure the ADC is stored under recommended conditions to prevent degradation. 2. Quality Control: If possible, perform a quality control check to confirm the integrity and conjugation of the ADC. 3. Payload Sensitivity: Treat cells with free DM1 to determine if resistance is specific to the conjugate or the payload itself. |
| Assay Conditions | 1. Cell Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments. 2. Treatment Duration: Ensure the duration of ADC exposure is consistent and appropriate for the expected mechanism of action. |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics (PK) and Biodistribution | 1. PK Studies: Conduct pharmacokinetic studies in the relevant animal model to determine the ADC's half-life, clearance, and tumor accumulation. 2. Metabolite Analysis: Analyze plasma and tumor samples for the presence of free DM1 and its catabolites to assess linker stability in vivo. |
| Tumor Microenvironment (TME) | 1. Tumor Penetration: Assess the ability of the ADC to penetrate the tumor tissue. Co-administering unconjugated antibody might improve tumor penetration in high antigen expression models. 2. 3D Spheroid Models: Use 3D cell culture models (spheroids or organoids) to better mimic the TME and assess ADC penetration and efficacy in a more complex system. |
| Host-Specific Factors | 1. Immunogenicity: Evaluate the potential for an anti-drug antibody (ADA) response in the animal model, which can lead to rapid clearance of the ADC. 2. Cross-Reactivity: Ensure the antibody component of the ADC is cross-reactive with the target antigen in the chosen animal model. |
Issue 3: Unexpected In Vivo Toxicity
| Potential Cause | Troubleshooting Steps |
| Linker Instability | 1. Free Payload Measurement: Quantify the concentration of free DM1 in plasma over time to assess the rate of premature payload release. 2. Alternative Linkers: Consider re-engineering the ADC with a more stable linker. |
| On-Target, Off-Tumor Toxicity | 1. Target Expression Profiling: Perform immunohistochemistry (IHC) or other expression analyses to determine the expression level of the target antigen in normal tissues of the animal model. 2. Affinity Modulation: If on-target toxicity is a concern, consider engineering an antibody with a lower binding affinity to the target. This may reduce uptake in normal tissues with lower antigen expression while maintaining sufficient uptake in high-expressing tumors. |
| Nonspecific Uptake | 1. Fc Receptor Engineering: If FcγR-mediated uptake is suspected, consider engineering the Fc region of the antibody to reduce its binding to these receptors. 2. Glycoengineering: Modifying the glycosylation pattern of the antibody (e.g., reducing agalactosylated glycans) may decrease uptake by mannose receptors in the liver. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-CD30-MCC-DM1 ADC
| Cell Line | CD30 Expression | IC50 (nmol/L) |
| Karpas 299 | Positive | 0.06 |
| Cell Line A | Positive | 0.05 |
| Cell Line B | Positive | 0.13 |
| Cell Line C | Negative | >100 |
| Data presented is illustrative and based on similar published studies. |
Table 2: Common Parameters for DM1 and its Metabolites in Bioanalytical Assays
| Analyte | LLOQ (ng/mL) | Calibration Range (ng/mL) |
| DM1 | 0.200 - 0.500 | 0.200 - 200 |
| MCC-DM1 | 1.00 | 1.00 - 500 |
| Lys-MCC-DM1 | 2.00 | 2.00 - 1000 |
| LLOQ: Lower Limit of Quantification. Data compiled from representative bioanalytical methods. |
Experimental Protocols
1. Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of a DM1-based ADC that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the DM1-ADC, a non-targeting control ADC, and free DM1 in cell culture medium. Replace the existing medium with the ADC/drug-containing medium. Include untreated wells as a control for 100% viability.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
2. Protocol: ADC Internalization Assay (Confocal Microscopy)
-
Objective: To visualize the binding and internalization of a DM1-based ADC.
-
Methodology:
-
Fluorescent Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specified concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C incubation can be used as a control to assess surface binding without internalization.
-
Lysosomal Staining: In the final 30-60 minutes of incubation, add a lysosomal marker (e.g., LysoTracker Red) to the medium.
-
Washing and Fixation: Wash the cells with cold PBS to remove unbound ADC. Fix the cells with 4% paraformaldehyde.
-
Imaging: Acquire images using a confocal microscope. The colocalization of the green signal (ADC) and the red signal (lysosomes) will indicate that the ADC has been internalized and trafficked to the lysosomal compartment.
-
3. Protocol: Quantification of Free DM1 and Metabolites in Plasma (LC-MS/MS)
-
Objective: To measure the concentration of free DM1 and its major catabolites (e.g., Lys-MCC-DM1) in plasma samples to assess ADC stability.
-
Methodology:
-
Sample Pre-treatment: Due to the free thiol on DM1, pre-treat plasma samples with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by a blocking agent such as NEM (N-ethylmaleimide) to prevent dimerization and ensure accurate quantification.
-
Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile to release the analytes.
-
Chromatographic Separation: Inject the supernatant onto a liquid chromatography system, typically with a C8 or C18 column, to separate DM1 and its metabolites from other plasma components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of the analytes.
-
Quantification: Generate a standard curve using known concentrations of DM1, Lys-MCC-DM1, etc., in a control matrix (e.g., blank plasma) to quantify the concentrations in the study samples.
-
Visualizations
Caption: Mechanisms of DM1-ADC off-target toxicity.
Caption: Troubleshooting workflow for in vitro cytotoxicity assays.
References
Technical Support Center: Copper-Free Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing copper-free click chemistry, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry?
Copper-free click chemistry refers to a set of bioorthogonal reactions that form a stable covalent bond between two molecules without the need for a cytotoxic copper catalyst.[1][2] The most common type is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where the high ring strain of a cyclooctyne drives a rapid reaction with an azide to form a stable triazole linkage.[1][3] This method is particularly well-suited for applications in living cells and organisms where copper toxicity is a concern.[3]
Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?
The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it ideal for experiments in living systems. It also simplifies the purification process as there is no need to remove residual copper from the final product.
Q3: Which cyclooctyne reagent should I choose for my experiment?
The choice of cyclooctyne involves a trade-off between reactivity and stability. Highly strained cyclooctynes like DIFO reagents exhibit very fast reaction kinetics but may be less stable. Conversely, more stable cyclooctynes such as BCN may have slower reaction rates. DBCO reagents are commonly used and offer a good balance of reactivity and stability. The specific requirements of your experiment, including the desired reaction time and the chemical environment, should guide your selection.
Troubleshooting Guide
Low Reaction Yield
Q4: My SPAAC reaction has a low yield. What are the potential causes?
Several factors can contribute to low reaction yields in copper-free click chemistry:
-
Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments or during prolonged storage, leading to degradation. Some cyclooctynes may also degrade in intracellular environments.
-
Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly impact reaction kinetics.
Q5: How can I improve the yield of my SPAAC reaction?
-
Optimize Reagent Handling and Storage: Store strained cyclooctynes under the recommended conditions (typically cold and protected from light) and use them promptly after reconstitution. Avoid harsh acidic conditions if your cyclooctyne is known to be unstable.
-
Incorporate a PEG Linker: Introducing a polyethylene glycol (PEG) linker between the cyclooctyne or azide and the molecule of interest can minimize steric hindrance and potentially improve solubility by increasing the distance between the reacting molecules.
-
Improve Solubility: If solubility is an issue, consider using a co-solvent like DMSO or DMF. For biomolecules, it might be necessary to use denaturing or solvating conditions to expose the reactive groups.
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.
-
Optimize Reaction Buffer and pH: The choice of buffer can significantly affect reaction rates. For example, HEPES buffer at pH 7 has been shown to provide higher reaction rates than PBS at the same pH in some cases. It is generally recommended to perform the reaction at a pH between 7 and 8.
-
Increase Reactant Concentrations: Higher concentrations of reactants will lead to a faster reaction rate.
Unexpected Side Reactions or Non-Specific Labeling
Q6: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
While SPAAC is highly specific, off-target reactions can occur under certain conditions:
-
Reaction with Thiols: Some cyclooctynes, like DBCO and BCN, can react with free thiol groups present in molecules such as cysteine residues in proteins. The addition of β-mercaptoethanol (β-ME) can help suppress this side reaction with BCN.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-labeled molecule for the cyclooctyne reagent, leading to a significant reduction in the efficiency of your intended reaction. It is crucial to use azide-free buffers.
Data Presentation
Table 1: Comparison of Common Cyclooctyne Reagents
| Cyclooctyne Reagent | Relative Reactivity | Relative Stability | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | High | Moderate | Good balance of reactivity and stability; commonly used. |
| BCN (Bicyclo[6.1.0]nonyne) | Moderate | High | More stable than DBCO but with slower kinetics. |
| DIFO (Difluorinated Cyclooctyne) | Very High | Low | Very fast reaction rates but can be less stable. |
Experimental Protocols
General Protocol for a Small-Scale SPAAC Reaction
This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-containing molecule (e.g., DBCO-amine) in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution.
-
The final concentration of each reactant should typically be in the range of 50-500 µM.
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.
-
Use a slight excess (e.g., 1.5-2 equivalents) of the more abundant or less critical component.
-
Protect the reaction from light if either of the molecules is light-sensitive.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.
-
Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.
-
Protocol 2: Control Reaction to Troubleshoot Low Yield
This protocol helps to determine if the issue with a low-yield reaction is due to the specific biomolecules or the general reaction conditions.
-
Small Molecule Test:
-
Perform a small-scale control reaction using simple, commercially available azide and cyclooctyne small molecules (e.g., benzyl azide and DBCO-amine).
-
Follow the general SPAAC protocol (Protocol 1) with these control reagents.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.
-
-
Interpretation:
-
Successful Control Reaction: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide or cyclooctyne-modified biomolecule.
-
Failed Control Reaction: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions of the azide or cyclooctyne.
-
Visualizations
References
Technical Support Center: Impact of Buffer pH on DM1-Peg4-DBCO Conjugation Efficiency
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on optimizing the buffer pH for the conjugation of DM1-Peg4-DBCO to azide-modified biomolecules. The following sections address common questions, troubleshooting scenarios, and experimental considerations to enhance the efficiency and reproducibility of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of buffer pH on the this compound conjugation reaction?
The conjugation of this compound to an azide-functionalized molecule proceeds via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The rate of this reaction is significantly influenced by pH. Generally, SPAAC reaction rates increase as the pH rises from 5 to 10.[1][2] This effect is often attributed to changes in the charge state of the reactants, which can facilitate the reaction.[3][4][5] However, this trend may vary depending on the specific buffer system used; for instance, an anomalous trend has been observed in HEPES buffer, where the reaction rate decreased as the pH increased.
Q2: What is the recommended starting pH for my this compound conjugation?
For conjugations involving sensitive biomolecules like antibodies, a pH range of 7.0 to 8.5 is recommended as a starting point. While higher pH values can accelerate the reaction, they may also compromise the stability of the antibody or the DM1 payload. A common starting point that balances reaction efficiency with biomolecule integrity is a buffer at pH 7.4. Optimization within the 7.0-8.5 range is advised to find the ideal balance for your specific system.
Q3: Which buffers are recommended for this conjugation, and are there any I should avoid?
The choice of buffer is critical for successful conjugation.
-
Recommended Buffers: Non-amine containing buffers are essential, especially if any preceding steps involved NHS-ester chemistry. Phosphate-buffered saline (PBS) and HEPES are commonly used. Studies have shown that HEPES buffer at pH 7 can yield higher reaction rates compared to PBS at the same pH.
-
Buffers to Avoid:
-
Amine-Containing Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they can compete in side reactions.
-
Azide-Containing Buffers: It is crucial to avoid any buffer containing sodium azide. The azide ions will directly compete with your azide-labeled molecule for reaction with the DBCO group, severely inhibiting or preventing your desired conjugation.
-
Q4: My conjugation efficiency is low. Could the buffer pH be the cause?
Yes, a suboptimal pH is a common reason for low conjugation efficiency. If the pH is too low, the reaction rate may be too slow for practical completion within a standard incubation time. Conversely, if the pH is too high, it could lead to the degradation of your biomolecule or the DM1 linker, reducing the yield of the desired final product. It is also important to ensure your buffer composition is correct and free from interfering substances like sodium azide.
Q5: How does pH impact the stability of the DM1 and DBCO components?
Both DM1 and DBCO have pH-dependent stability profiles that must be considered.
-
DM1 Stability: Antibody-drug conjugates like T-DM1 are often formulated in acidic buffers (e.g., pH 5.0) to ensure long-term stability. Alkaline conditions can accelerate the hydrolysis of the linker or degradation of the DM1 payload. Therefore, extended incubation at high pH should be avoided.
-
DBCO Stability: The DBCO group is known to be unstable and can undergo rearrangement under strongly acidic conditions (e.g., during peptide cleavage with TFA). While generally stable in the recommended neutral to slightly alkaline pH range for conjugation, prolonged exposure to harsh pH conditions should be avoided.
Data Presentation
The efficiency of the SPAAC reaction is highly dependent on the buffer system and pH. The table below summarizes kinetic data from a study investigating the reaction between sulfo-DBCO-amine and model azides.
| Buffer System | pH | Reaction Rate Constant Range (M⁻¹ s⁻¹) | Key Observation |
| PBS | 7.0 | 0.32 - 0.85 | Exhibited one of the lower reaction rates among tested buffers. |
| HEPES | 7.0 | 0.55 - 1.22 | Showed the highest reaction rate at neutral pH. |
| Borate | 8-10 | Rate increases with pH | A clear trend of accelerated reaction at higher pH was observed. |
| MES | 5-6 | Rate increases with pH | A clear trend of accelerated reaction at higher pH was observed. |
Data summarized from studies on SPAAC kinetics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal Buffer pH: The reaction rate is too slow at the current pH. | Perform a pH scouting experiment, testing a range from pH 7.0 to 8.5 in 0.5 unit increments to identify the optimal condition. |
| Incorrect Buffer Composition: The buffer contains competing reagents like sodium azide or primary amines (Tris). | Exchange the biomolecule into a recommended buffer like PBS or HEPES using dialysis or a desalting column before starting the conjugation. | |
| Precipitation of Reactants | Protein Instability: The buffer pH is close to the isoelectric point (pI) of the antibody or protein, causing it to precipitate. | Ensure the buffer pH is at least one unit away from the pI of your protein. Adjust the pH if necessary while staying within the optimal range for the reaction. |
| Degradation of Final ADC | High pH Instability: The conjugation pH is too high, leading to hydrolysis of the linker or degradation of the DM1 payload over time. | Use the lowest effective pH that provides a reasonable reaction rate. After conjugation, immediately purify the ADC and exchange it into a stable storage buffer, typically with a more acidic pH (e.g., pH 5.0-6.0). |
Experimental Protocols & Visualizations
General Protocol for pH Optimization of this compound Conjugation
This protocol outlines a scouting experiment to determine the optimal pH for your specific conjugation.
-
Prepare Buffers: Prepare a series of reaction buffers (e.g., phosphate buffers or HEPES) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5). Ensure all buffers are free of amines and sodium azide.
-
Prepare Reactants:
-
Dissolve your azide-modified biomolecule (e.g., antibody) in the chosen reaction buffer.
-
Dissolve the this compound reagent in an appropriate organic solvent like DMSO to create a concentrated stock solution.
-
-
Set Up Reactions:
-
In separate tubes, aliquot the same amount of your azide-modified biomolecule.
-
Add the corresponding pH buffer to each tube.
-
Initiate the reaction by adding a calculated molar excess of the this compound stock solution to each tube. Keep the final concentration of the organic solvent (e.g., DMSO) low (typically <10%) to avoid protein precipitation.
-
-
Incubation: Incubate all reactions under the same conditions (e.g., 4-12 hours at room temperature or overnight at 4°C).
-
Analysis: After incubation, analyze the conjugation efficiency for each pH point. Common analytical methods include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR).
-
SDS-PAGE: To visually confirm the increase in molecular weight of the conjugated protein.
-
LC-MS: For precise mass confirmation of the conjugate.
-
-
Determine Optimum pH: Compare the results to identify the pH that provides the highest yield of the desired conjugate with the least amount of degradation or aggregation.
Diagrams
Caption: Workflow for optimizing buffer pH in this compound conjugations.
Caption: Balancing reaction rate and stability as a function of pH.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Free Drug in Antibody-Drug Conjugate (ADC) Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring free drug levels in antibody-drug conjugate (ADC) preparations.
Comparison of Key Analytical Methods
Quantitative analysis of free drug, or payload, is a critical quality attribute (CQA) for ensuring the safety and efficacy of ADCs.[1] Various analytical techniques are available, each with distinct advantages and limitations.
| Method | Principle | Primary Use | Sensitivity | Throughput | Key Considerations |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Quantification of free hydrophobic drugs.[2] | High | High | Potential for column fouling from protein binding.[1][3] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions.[4] | Primarily for determining the drug-to-antibody ratio (DAR). | Moderate | Moderate | High salt concentrations in mobile phase can be corrosive to equipment. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay using specific antibodies against the free drug. | Quantification of free drug in various matrices. | Very High | High | Potential for matrix effects and cross-reactivity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-based detection. | Highly sensitive and specific quantification and identification of free drug and related species. | Very High | Moderate | Requires more complex instrumentation. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and quantification of free hydrophobic drugs from ADC preparations.
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation necessary before RP-HPLC analysis of free drug in ADCs?
A1: Direct injection of ADC samples can lead to column deterioration due to the irreversible binding of the antibody component to the stationary phase. Therefore, sample pretreatment, such as protein precipitation with organic solvents or solid-phase extraction (SPE), is often required to remove the protein content before analysis.
Q2: Can I directly inject my ADC sample onto an RP-HPLC column without sample preparation?
A2: While conventional methods require sample prep, newer RP-LC methods are being developed that allow for the direct analysis of free drug-related species without prior sample preparation. These methods use specific chromatographic conditions to separate the free drug from the intact ADC.
Q3: How can I quantify the amount of free drug using RP-HPLC?
A3: Quantification is typically achieved by creating a standard curve using a reference standard of the free drug. The peak area of the free drug in the ADC sample is then compared to the standard curve to determine its concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High Backpressure | 1. Column frit blockage due to precipitated protein or sample particulates. 2. Precipitated buffer in the mobile phase. | 1. Use a guard column and/or filter samples before injection. 2. Flush the column in the reverse direction (disconnected from the detector). 3. Ensure mobile phase components are fully dissolved and miscible. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Sample solvent incompatible with the mobile phase. 3. Column degradation. | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase if possible. 3. Replace the column. |
| Carryover (Ghost Peaks) | Adsorption of ADC or free drug to the injector or column. | 1. Implement a robust needle wash protocol. 2. Include a high organic flush in the gradient to elute strongly retained components. |
| Irreproducible Retention Times | 1. Air trapped in the pump. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. | 1. Degas the mobile phase and prime the pump. 2. Use a column oven for temperature control. 3. Prepare fresh mobile phase and ensure accurate mixing. |
Experimental Protocol: Free Drug Quantification by RP-HPLC
This protocol provides a general framework and may require optimization for specific ADCs and free drugs.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the ADC sample, add 300 µL of cold acetonitrile (or another suitable organic solvent) to precipitate the protein.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant containing the free drug to a new tube for analysis.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the free drug reference standard in a suitable solvent (e.g., DMSO or acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
HPLC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for separating the free drug from other small molecules. For example, 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV absorbance at a wavelength specific to the drug (e.g., 270 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the free drug in both the standards and samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the free drug in the ADC sample by interpolating its peak area from the standard curve.
-
Caption: Workflow for free drug analysis in ADCs using RP-HPLC.
Hydrophobic Interaction Chromatography (HIC)
HIC is the reference technique for determining the drug-to-antibody ratio (DAR) distribution for cysteine-linked ADCs under non-denaturing conditions. While not the primary method for free drug quantification, understanding its principles is crucial for overall ADC characterization.
Frequently Asked Questions (FAQs)
Q1: What is the main application of HIC in ADC analysis?
A1: HIC is primarily used to separate ADC species based on the number of conjugated drugs, allowing for the determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. The separation is based on the principle that hydrophobicity increases with the drug load.
Q2: Why is HIC performed under non-denaturing conditions?
A2: HIC uses a high salt mobile phase to promote hydrophobic interactions between the ADC and the stationary phase, without the use of organic solvents that can denature the antibody. This preserves the native structure of the ADC during analysis.
Q3: What are the challenges associated with HIC?
A3: The high concentration of non-volatile salts (e.g., ammonium sulfate) in the mobile phase is corrosive to standard HPLC systems and is incompatible with mass spectrometry (MS) detection. This often necessitates the use of bio-inert LC systems.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Resolution of DAR Species | 1. Inappropriate salt concentration or gradient slope. 2. Wrong choice of stationary phase. | 1. Optimize the salt concentration in the mobile phase and the gradient profile. 2. Screen different HIC columns with varying levels of hydrophobicity. |
| Drifting Baseline | Impurities in the high-salt mobile phase. | 1. Use high-purity salts for mobile phase preparation. 2. Utilize a blank subtraction feature in the chromatography software if available. |
| Salt Precipitation | High salt concentration in the mobile phase leading to precipitation in the system. | 1. Always flush the system and column with water after use to remove salts. 2. Avoid leaving the system in high salt mobile phase for extended periods. |
Experimental Protocol: DAR Analysis by HIC
This protocol is for the analysis of DAR and is not a direct measure of free drug.
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 2 mg/mL in Mobile Phase A (the high salt buffer).
-
-
HIC Conditions:
-
Column: A HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 (potentially with a small amount of isopropanol, e.g., 20%).
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR by taking the weighted average of the different DAR species.
-
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using HIC.
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying free drug in ADC preparations, particularly in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: How does a competitive ELISA for free drug work?
A1: In a competitive ELISA, the free drug in the sample competes with a known amount of enzyme-labeled drug (or a drug-conjugate coated on the plate) for binding to a limited amount of anti-drug antibody. The signal generated is inversely proportional to the amount of free drug in the sample.
Q2: What are the main advantages of using ELISA for free drug analysis?
A2: ELISA offers very high sensitivity, allowing for the detection of low levels of free drug. It is also a high-throughput method suitable for analyzing a large number of samples.
Q3: What is the "matrix effect" in ELISA?
A3: The matrix effect refers to interference from components in the sample (e.g., plasma proteins) that can affect the accuracy of the assay. This can be mitigated by diluting the sample in an appropriate buffer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High Background | 1. Insufficient washing or blocking. 2. Antibody concentration is too high. 3. Incubation times are too long. | 1. Increase the number of wash steps and ensure blocking buffer is effective. 2. Optimize the concentration of the detection antibody. 3. Reduce incubation times. |
| Weak or No Signal | 1. Reagents added in the wrong order or prepared incorrectly. 2. Antibody concentration is too low. 3. Standard has degraded. | 1. Carefully follow the protocol. 2. Increase the antibody concentration. 3. Prepare fresh standards for each assay. |
| Poor Standard Curve | 1. Pipetting errors during serial dilution. 2. Improper curve fitting. 3. Reagents not mixed properly. | 1. Use calibrated pipettes and proper pipetting technique. 2. Use a 4-parameter logistic (4-PL) curve fit. 3. Ensure all reagents are thoroughly mixed before use. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Inadequate washing. 3. Temperature variation across the plate ("edge effect"). | 1. Ensure consistent pipetting technique for all wells. 2. Ensure all wells are washed thoroughly and consistently. 3. Use a plate sealer during incubations and avoid stacking plates. |
Experimental Protocol: Competitive ELISA for Free Drug
This protocol describes a common format for competitive ELISA.
-
Plate Coating:
-
Coat a 96-well microplate with an anti-drug antibody (1-10 µg/mL in coating buffer).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 4 times with wash buffer.
-
-
Competition Reaction:
-
Prepare standards of the free drug and dilute the ADC samples.
-
In a separate plate or tubes, pre-incubate the standards and samples with a fixed concentration of enzyme-conjugated free drug for 1 hour at 37°C.
-
Add 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3 times with wash buffer.
-
-
Detection:
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution (e.g., 2M H₂SO₄) to each well.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting absorbance versus the logarithm of the standard concentration. The signal will be inversely proportional to the concentration.
-
Determine the concentration of free drug in the samples from the standard curve.
-
Caption: A logical workflow for troubleshooting common experimental issues.
References
addressing DM1-Peg4-dbco conjugate instability in plasma
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the DM1-Peg4-DBCO linker-payload system. The focus is on addressing and resolving potential instability issues encountered when antibody-drug conjugates (ADCs) constructed with this system are exposed to plasma.
Frequently Asked Questions (FAQs)
Q1: What is the this compound conjugate and its intended use?
A: this compound is a pre-formed drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2] It consists of three key components:
-
DM1 (Mertansine): A highly potent cytotoxic agent that inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[1][3]
-
Peg4 (polyethylene glycol, 4 units): A short, hydrophilic spacer designed to improve the solubility and pharmacokinetic properties of the ADC.[]
-
DBCO (Dibenzocyclooctyne): A reactive moiety used for copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC). It allows for the covalent attachment of the drug-linker to an azide-modified antibody in a highly specific manner.
This conjugate is designed for creating ADCs where the DM1 payload can be precisely attached to a monoclonal antibody.
Q2: What are the primary causes of this compound conjugate instability in plasma?
A: The instability of an ADC using this conjugate in plasma is a critical factor that can affect its safety and efficacy. The primary causes include:
-
Enzymatic Degradation: Plasma contains various enzymes, such as proteases and esterases, that can potentially cleave the linker, leading to premature release of the DM1 payload. The specific susceptibility can vary between species (e.g., mouse vs. human plasma) due to differences in enzyme profiles.
-
Chemical Hydrolysis: The physiological pH of blood (approximately 7.4) can contribute to the slow hydrolysis of chemically labile bonds within the linker structure over time.
-
Aggregation: The DM1 payload is hydrophobic. ADCs with a high drug-to-antibody ratio (DAR) can be prone to aggregation, where multiple ADC molecules clump together. Aggregation can lead to rapid clearance from circulation and potential immunogenicity.
-
Deconjugation via Reverse Michael Reaction: If the linker is attached to the antibody via a thiol-maleimide bond, this bond can be unstable in plasma, leading to payload loss through a process called a reverse Michael reaction.
Q3: How does plasma instability impact the performance of my ADC?
A: Plasma instability has significant negative consequences for an ADC's therapeutic index:
-
Increased Off-Target Toxicity: Premature release of the potent DM1 payload into systemic circulation can lead to toxicity in healthy tissues, as the drug is no longer targeted by the antibody.
-
Reduced Efficacy: If the payload is cleaved before the ADC reaches the target tumor cells, the effective concentration of the drug at the site of action is reduced, diminishing the therapeutic effect.
-
Altered Pharmacokinetics: Aggregation or changes in the ADC structure can lead to faster clearance from the bloodstream, reducing the conjugate's half-life and its opportunity to reach the tumor.
Q4: How can I assess the plasma stability of my ADC?
A: The most common method is an in vitro plasma stability assay. This involves incubating the ADC in plasma (from various species, including human) at 37°C for a set period (e.g., up to 7 days). Aliquots are taken at different time points and analyzed using methods like LC-MS to quantify the release of free payload and SEC-HPLC to measure aggregation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Premature Payload (DM1) Release Detected
-
Question: My LC-MS analysis shows a time-dependent increase in free DM1 or a fragment like DM1-Peg4 after incubating my ADC in plasma. What is happening and how can I fix it?
-
Answer: This indicates that your linker is being cleaved. The location of the cleavage determines the released species.
-
Potential Causes & Solutions:
-
Enzymatic Cleavage: The linker may contain a sequence recognized by plasma enzymes.
-
Troubleshooting Step: Perform a comparative stability study in plasma from different species (e.g., human, cynomolgus monkey, rat, mouse). Significant differences in stability can point towards an enzymatic cause, as enzyme activity can vary between species. For example, valine-citrulline linkers are known to be susceptible to cleavage by mouse carboxylesterase Ces1C but are relatively stable in human plasma.
-
Solution: If enzymatic cleavage is confirmed, a linker redesign to remove the susceptible motif is the most robust solution.
-
-
Chemical Hydrolysis: A specific bond in your linker may be hydrolytically unstable at physiological pH.
-
Troubleshooting Step: Analyze the structure of your linker for labile bonds (e.g., certain esters). Incubate the ADC in a buffer at physiological pH (7.4) without plasma to isolate the effect of hydrolysis from enzymatic degradation.
-
Solution: Select linkers with greater chemical stability, such as those forming thioether bonds.
-
-
-
Issue 2: ADC Aggregation Observed During or After Plasma Incubation
-
Question: My SEC-HPLC analysis shows an increase in high molecular weight species (HMWS) over time. Why is my ADC aggregating?
-
Answer: Aggregation is a common issue for ADCs, often driven by the hydrophobicity of the payload.
-
Potential Causes & Solutions:
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Troubleshooting Step: Analyze your ADC preparation by Hydrophobic Interaction Chromatography (HIC) or mass spectrometry to confirm the DAR distribution.
-
Solution: Optimize your conjugation reaction to target a lower average DAR (e.g., 2 to 4). Site-specific conjugation methods can produce more homogeneous ADCs with potentially better stability.
-
-
Suboptimal Formulation: The buffer composition may not be adequate to keep the ADC soluble.
-
Troubleshooting Step: Test the stability of your ADC in various formulation buffers with different pH levels and excipients (e.g., polysorbate 20, sucrose) known to stabilize proteins.
-
Solution: Develop a formulation that maximizes the stability of the monomeric ADC.
-
-
Antibody-Specific Issues: The inherent properties of the monoclonal antibody itself can contribute to aggregation propensity.
-
Solution: If aggregation persists despite optimizing DAR and formulation, it may be necessary to screen for or engineer a different antibody clone with better biophysical properties.
-
-
-
Issue 3: Progressive Loss of Average DAR Over Time
-
Question: When I analyze my ADC after plasma incubation using HIC or mass spectrometry, the average DAR decreases over time, but I don't see a corresponding amount of free DM1. What could be the cause?
-
Answer: This suggests that the entire drug-linker is detaching from the antibody (deconjugation).
-
Potential Causes & Solutions:
-
Unstable Conjugation Chemistry: The covalent bond linking the this compound to the antibody may be unstable.
-
Troubleshooting Step: The stability of the bond formed between DBCO and an azide is generally very high. However, if another conjugation chemistry was used to attach the azide to the antibody, that linkage could be the weak point. Review the entire conjugation strategy.
-
Solution: Ensure that the chemistry used to introduce the azide onto the antibody results in a stable bond.
-
-
Instability of Maleimide-Thiol Linkage (if applicable): If your antibody was modified with a maleimide-containing reagent to which an azide was attached, the resulting thioether bond can undergo a retro-Michael reaction, especially if the cysteine residue is in a solvent-accessible location.
-
Troubleshooting Step: Analyze the deconjugated species. The presence of the linker on plasma proteins like albumin can indicate thiol exchange.
-
Solution: Use cysteine engineering to place the conjugation site in a less solvent-accessible location to promote maleimide hydrolysis over thiol exchange, which results in a more stable conjugate. Alternatively, use alternative conjugation chemistries that form more stable bonds.
-
-
-
Data Summary
The stability of an ADC is a quantitative measure, often expressed as a half-life in plasma or the percentage of intact ADC remaining after a specific incubation period. The following table summarizes hypothetical data from a comparative plasma stability study to illustrate how results might be presented.
| Parameter | Human Plasma | Cynomolgus Plasma | Mouse Plasma |
| ADC Half-Life (hours) | 150 | 135 | 25 |
| % Aggregation (at 48h) | 5.2% | 6.1% | 8.5% |
| % Free DM1 (at 48h) | 1.8% | 2.5% | 15.7% |
| Primary Instability Route | Minor Deconjugation | Minor Deconjugation | Enzymatic Cleavage |
Caption: Comparative in vitro stability of a hypothetical ADC in plasma from different species at 37°C.
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assessment
-
Objective: To determine the stability of a this compound-based ADC in plasma by quantifying payload release and aggregation over time.
-
Materials:
-
Purified ADC stock solution (e.g., 1 mg/mL in PBS)
-
Pooled plasma (e.g., Human, Mouse, Rat) containing anticoagulant (e.g., K2-EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Protein A magnetic beads (for ADC capture)
-
Acetonitrile with 0.1% formic acid (for protein precipitation/payload extraction)
-
Analytical instruments: SEC-HPLC system, LC-MS system.
-
-
Methodology:
-
Sample Preparation: Dilute the ADC stock solution into the plasma of each species to a final concentration of 0.1 mg/mL. Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
Incubation: Incubate all samples in a sealed plate or microfuge tubes at 37°C.
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 8, 24, 48, 96, and 168 hours). Immediately freeze the aliquots at -80°C to stop any reactions until analysis.
-
Sample Analysis for Free Payload (LC-MS):
-
Thaw the plasma aliquot.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard to precipitate plasma proteins and extract the free payload.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Analyze the supernatant by LC-MS to quantify the concentration of released DM1.
-
-
Sample Analysis for Aggregation (SEC-HPLC):
-
Thaw the plasma aliquot.
-
Inject an appropriate volume (e.g., 10-20 µL) onto an SEC column equilibrated with a suitable mobile phase.
-
Monitor the absorbance at 280 nm.
-
Calculate the percentage of aggregation by integrating the peak areas corresponding to the high molecular weight species (HMWS) and the monomer.
-
-
Sample Analysis for Average DAR (Optional, LC-MS):
-
Capture the ADC from the plasma aliquot using Protein A magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the intact ADC and analyze by LC-MS under denaturing conditions to determine the average DAR. A decrease in DAR over time indicates deconjugation.
-
-
Visualizations
Caption: Potential instability pathways for a DM1-based ADC in plasma.
Caption: Experimental workflow for assessing ADC plasma stability.
Caption: Logic tree for troubleshooting common ADC instability issues.
References
Technical Support Center: Overcoming Steric Hindrance in SPAAC Reactions
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, particularly when encountering challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my SPAAC reaction?
A: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In SPAAC, bulky substituents on either the azide or the cyclooctyne can slow down the reaction rate or even prevent the reaction from occurring. This is due to repulsive forces (Pauli repulsion) between the electron clouds of the reactants as they approach each other, which increases the activation energy of the reaction.[1] The bulky nature of the strained cyclooctyne itself can also contribute to steric challenges.[2]
Q2: My SPAAC reaction is showing a low yield or is very slow. Could steric hindrance be the cause?
A: Yes, low yields and slow reaction kinetics are common symptoms of steric hindrance in SPAAC reactions.[1][2] If you are working with large biomolecules (like proteins or antibodies), sterically demanding substrates, or have bulky functional groups near the azide or cyclooctyne, steric hindrance is a likely culprit.[2] The accessibility of the reactive groups is crucial for an efficient reaction.
Q3: How do I choose the right cyclooctyne to minimize steric hindrance?
A: The choice of cyclooctyne is critical in managing steric effects. While highly reactive cyclooctynes are often desired, their bulky structures can sometimes exacerbate steric clashes. Consider the following:
-
Size of the Cyclooctyne: Less sterically demanding cyclooctynes like BCN may be preferable when reacting with a bulky azide.
-
Reactivity vs. Steric Bulk: There is often a trade-off between the inherent reactivity of a cyclooctyne and its steric profile. For instance, DBCO is highly reactive but also sterically demanding.
-
Linkers: Employing cyclooctynes with integrated linkers (e.g., PEG spacers) can help to distance the reactive alkyne from a bulky molecular scaffold, thereby reducing steric hindrance.
Q4: Can modifying my experimental conditions help overcome steric hindrance?
A: Absolutely. Optimizing reaction parameters can significantly improve outcomes for sterically challenging SPAAC reactions. Key parameters to consider include:
-
Temperature: Moderately increasing the reaction temperature (e.g., to 37°C or slightly higher) can provide the necessary energy to overcome the activation barrier increased by steric hindrance. However, be mindful of the thermal stability of your biomolecules.
-
Concentration: Increasing the concentration of one or both reactants can help drive the reaction forward, in accordance with the law of mass action.
-
Solvent: The choice of solvent can influence reaction rates. For biological applications, aqueous buffers like HEPES have been shown to sometimes increase reaction rates compared to PBS. For less soluble molecules, the addition of organic co-solvents like DMSO or acetonitrile may be beneficial, though their concentration should be carefully optimized to avoid precipitation of biomolecules.
Troubleshooting Guide
This guide provides solutions to common problems encountered during SPAAC reactions where steric hindrance is a suspected issue.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Severe Steric Hindrance: The bulky nature of the substrates is preventing the azide and cyclooctyne from approaching each other effectively. | 1. Introduce a Linker: Incorporate a flexible linker (e.g., PEG spacer) between the bulky group and the reactive moiety on one or both reactants. This increases the distance and flexibility, reducing steric clash. 2. Switch to a Less Bulky Cyclooctyne: If possible, use a cyclooctyne with a smaller steric profile, such as BCN. 3. Optimize Reactant Stoichiometry: Increase the concentration of the less sterically hindered reactant. |
| Slow Reaction Rate | High Activation Energy due to Steric Repulsion: The steric bulk of the reactants is slowing down the reaction by increasing the energy required for the transition state. | 1. Increase Reaction Temperature: Elevate the temperature (e.g., from room temperature to 37°C or 40-60°C for more stable molecules) to provide more kinetic energy. 2. Increase Reactant Concentration: If solubility allows, increasing the concentration of reactants can lead to a faster reaction. 3. Solvent Optimization: Screen different solvents or buffer systems. Some studies have shown that certain buffers like HEPES can accelerate SPAAC reactions. |
| Incomplete Reaction | Equilibrium or Stalled Reaction: The reaction may have reached a point where the forward rate is extremely slow due to steric factors and reactant depletion. | 1. Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours), monitoring progress periodically. 2. Sequential Addition: If one reactant is particularly precious or prone to degradation, add it in portions over time. |
| Variability in Yields | Inconsistent Reactant Accessibility: For bioconjugations, the conformation of the biomolecule might be changing, leading to variable accessibility of the azide or alkyne. | 1. Denaturing Conditions (for proteins): In some cases, performing the reaction under mild denaturing conditions can expose buried functional groups, but this must be done cautiously to avoid irreversible damage to the protein. 2. pH Optimization: The pH of the reaction buffer can influence the conformation of biomolecules and the reactivity of the functional groups. |
Quantitative Data Summary
The choice of cyclooctyne and the presence of a linker can have a substantial impact on reaction rates, which is a key factor in overcoming steric hindrance.
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO | ~0.3 | |
| DIBAC | ~0.3 | |
| BCN | ~0.06 | |
| DBCO | ~0.1 - 0.9 (depending on conditions) |
Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature.
Table 2: Effect of PEG Linkers on SPAAC Reaction Rates.
| System | Fold Increase in Rate with PEG Linker | Reference |
| DBCO-modified antibody | Average of 31 ± 16% increase |
Experimental Protocols
Protocol 1: General Procedure for a SPAAC Reaction with a Sterically Hindered Substrate
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable reaction buffer (e.g., PBS pH 7.4, or HEPES buffer).
-
Dissolve the cyclooctyne derivative (e.g., DBCO-PEG4-NHS ester) in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing solution with the cyclooctyne solution. A typical starting point is to use a 1.5 to 5-fold molar excess of the less sterically hindered or more readily available component.
-
The final concentration of reactants should be as high as solubility and experimental constraints permit, typically in the range of 1-10 mM.
-
Ensure the final concentration of any organic co-solvent (like DMSO) is kept to a minimum (usually <10%) to avoid negative impacts on biomolecules.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at an appropriate temperature. For sterically hindered systems, starting at 37°C is recommended, if the stability of the reactants allows.
-
Allow the reaction to proceed with gentle mixing or agitation. Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by techniques such as LC-MS, HPLC, or SDS-PAGE (for protein conjugations).
-
For DBCO-containing reactants, the disappearance of the DBCO absorbance at around 309 nm can be monitored spectrophotometrically.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or preparative HPLC to remove unreacted starting materials.
-
Protocol 2: Monitoring SPAAC Kinetics via UV-Vis Spectrophotometry
This protocol is suitable for reactions involving DBCO, which has a characteristic UV absorbance.
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Use a temperature-controlled cuvette holder set to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Sample Preparation:
-
Prepare a solution of the azide-containing molecule in the desired reaction buffer. The concentration should be in large excess (at least 10-fold) compared to the DBCO reagent to ensure pseudo-first-order kinetics.
-
Prepare a stock solution of the DBCO-containing molecule in a compatible solvent.
-
In a quartz cuvette, add the azide solution and buffer to the final reaction volume. Place the cuvette in the spectrophotometer and zero the instrument.
-
-
Data Acquisition:
-
To initiate the reaction, add a small volume of the DBCO stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at 309 nm over time.
-
Collect data points at regular intervals until the absorbance reading stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide in excess (k₂ = k_obs / [Azide]).
-
Visualizations
Caption: Steric hindrance in SPAAC reactions.
Caption: Workflow for troubleshooting hindered SPAAC reactions.
Caption: Role of a flexible linker in reducing steric hindrance.
References
Technical Support Center: Characterization of Impurities in DM1-Peg4-dbco Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of DM1-Peg4-dbco. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main stages of this compound synthesis where impurities can be introduced?
A1: The synthesis of this compound is a multi-step process, with each stage presenting a potential for impurity generation. The key stages are:
-
Synthesis of the DM1-SH payload: Impurities can arise from the starting material, ansamitocin P-3, or during the chemical modifications to introduce the thiol group.
-
Synthesis of the DBCO-Peg4 linker: This typically involves the reaction of a DBCO moiety with a Peg4 spacer containing a reactive group (e.g., an NHS ester). Impurities can include unreacted starting materials and side-products from the reaction.
-
Conjugation of DM1-SH to the DBCO-Peg4 linker: This step, often a Michael addition, can lead to several impurities, including unreacted starting materials, dimers of DM1-SH, and byproducts from side reactions.
Q2: What are the most common analytical techniques for characterizing impurities in this compound synthesis?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Primarily reversed-phase HPLC (RP-HPLC) is used to separate the final product from impurities.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is critical for identifying impurities by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product and can help in the structural elucidation of unknown impurities if they can be isolated in sufficient quantity.
Troubleshooting Guides
Problem 1: Low Yield of the Final this compound Product
Possible Causes and Solutions
-
Degradation of DM1-SH: The thiol group in DM1-SH is susceptible to oxidation, leading to the formation of disulfide-linked DM1 dimers.
-
Solution: Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
Hydrolysis of the Linker's Reactive Group: If using a linker with an N-hydroxysuccinimide (NHS) ester (e.g., DBCO-Peg4-NHS ester), it can hydrolyze in the presence of water, rendering it unreactive towards the intended amine. The rate of hydrolysis increases with higher pH.[1]
-
Solution: Use anhydrous solvents and perform the reaction at a neutral or slightly acidic pH (6.5-7.5) to balance reactivity and stability. Prepare and use the activated linker solution immediately.
-
-
Suboptimal Reaction Conditions for Conjugation: The Michael addition of DM1-SH to a maleimide-functionalized linker is pH-dependent.
-
Solution: Optimize the reaction pH. For maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally recommended to ensure the thiol is sufficiently nucleophilic while minimizing side reactions.[2]
-
Problem 2: Multiple Peaks Observed in the HPLC Chromatogram of the Final Product
Possible Impurities and Characterization Strategies
This section details potential impurities that may be observed as extra peaks in your HPLC analysis.
| Potential Impurity | Likely Cause | Identification Method | Troubleshooting/Prevention |
| Unreacted DM1-SH | Incomplete reaction or incorrect stoichiometry. | LC-MS: Look for a peak with the mass of DM1-SH. | Optimize reaction time and stoichiometry. Ensure the linker is fully reactive. |
| DM1-Disulfide Dimer | Oxidation of DM1-SH starting material. | LC-MS: Look for a peak with a mass corresponding to two DM1 molecules linked by a disulfide bond. | Use fresh DM1-SH, degassed solvents, and an inert atmosphere. |
| Unreacted DBCO-Peg4 Linker | Incomplete reaction or incorrect stoichiometry. | LC-MS: Look for a peak with the mass of the starting linker. | Optimize reaction time and stoichiometry. |
| Hydrolyzed DBCO-Peg4 Linker | If using an NHS ester-activated linker, exposure to moisture. | LC-MS: Look for a peak with a mass corresponding to the linker's carboxylic acid form. | Use anhydrous solvents and handle the activated linker promptly. |
| Product of Retro-Michael Reaction | Instability of the thioether bond formed in a maleimide-thiol conjugation.[3] | LC-MS: Detection of free DM1-SH and the maleimide-containing linker after purification and incubation. | Consider using more stable linker chemistries if the thioether bond proves to be labile.[4] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for DM1-Related Species Analysis
This protocol is a starting point and may require optimization for your specific impurity profile. A method for analyzing maytansinoid immunoconjugates has been described, which can be adapted for the analysis of the small molecule conjugate.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 252 nm and 280 nm, and in-line ESI-MS.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Dissolve the sample in a suitable solvent compatible with the HPLC mobile phase (e.g., a mixture of water and acetonitrile or DMSO).
-
Filter the sample through a 0.22 µm filter before injection.
-
For ESI-MS, typical settings would be positive ion mode, with a capillary voltage of 3-4 kV and a source temperature of 120-150°C. The mass range should be set to cover the expected masses of the product and potential impurities.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of Strain-Promoted Cycloaddition: A Guide to DBCO Alternatives
In the rapidly evolving field of bioconjugation, strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool for researchers in chemical biology, drug development, and materials science.[1] At the heart of this powerful, copper-free click chemistry reaction lies the strained cyclooctyne. Dibenzocyclooctyne (DBCO) has long been a popular choice due to its high reactivity.[2] However, a growing family of alternative cyclooctynes offers a range of kinetic properties, stability profiles, and functionalities, providing researchers with a more nuanced toolkit for their specific applications. This guide provides an objective comparison of the performance of common alternatives to DBCO, supported by experimental data, to aid in the selection of the optimal reagent for your research.
The Contenders: A Comparative Overview
The ideal cyclooctyne for a given application represents a balance between reactivity and stability. While rapid kinetics are often desirable for efficient labeling at low concentrations, excessive reactivity can sometimes lead to instability and off-target reactions.[3] Here, we compare DBCO with three prominent alternatives: Bicyclononyne (BCN), Difluorinated Cyclooctyne (DIFO), and Trans-Cyclooctene (TCO). While TCO reacts with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction rather than with azides, its exceptionally high reaction rates make it a relevant benchmark for strain-promoted chemistry.[4]
Key Performance Metrics:
-
Reaction Kinetics: The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications involving low concentrations of reactants or requiring rapid conjugation. DBCO exhibits significantly faster kinetics than non-activated cyclooctynes. BCN, while generally slower than DBCO with aliphatic azides, shows competitive or even superior rates with certain aromatic azides. DIFO reagents were designed to have accelerated kinetics due to the electron-withdrawing fluorine atoms. TCOs, in their reactions with tetrazines, boast the highest reaction rates among these alternatives, often orders of magnitude faster than SPAAC reactions.
-
Stability: The stability of the cyclooctyne under physiological conditions is critical for successful bioconjugation, particularly in live-cell and in vivo experiments. While the triazole linkage formed in SPAAC is highly stable, the cyclooctyne reagents themselves can exhibit varying stability. For instance, in the presence of thiols such as glutathione (GSH), a key component of the intracellular environment, BCN has been shown to be significantly more stable than DBCO. Some highly reactive TCO derivatives can be prone to isomerization to their unreactive cis-isomers, a process that can be influenced by serum components and thiols.
-
Physicochemical Properties: Factors such as size, hydrophilicity, and ease of synthesis also play a crucial role in the selection of a cyclooctyne. BCN is smaller and generally less hydrophobic than the bulky, aromatic DBCO, which can be advantageous in certain biological applications. The synthesis of BCN is also noted to be relatively straightforward. DIFO was developed to offer high reactivity in a smaller, less sterically hindered package compared to aryl-ring fused cyclooctynes.
Quantitative Data Comparison
To facilitate a direct comparison, the following table summarizes the second-order rate constants for the reaction of various cyclooctynes with a model azide (benzyl azide) or, in the case of TCO, a model tetrazine. Stability data in the presence of glutathione (GSH) is also included where available.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹) | Half-life in presence of GSH | Key Characteristics & References |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | N/A | ~71 minutes | High reactivity, widely used, but can be unstable in the presence of thiols. |
| Bicyclononyne | BCN | ~0.06 - 0.1 | ~118 | ~6 hours | More stable than DBCO in the presence of thiols, smaller and less hydrophobic. |
| Difluorinated Cyclooctyne | DIFO | ~0.076 | N/A | Not widely reported | Electronically activated for enhanced reactivity, smaller than DBCO. |
| trans-Cyclooctene | TCO | N/A | ~2,000 | Variable, moiety-dependent | Extremely fast kinetics with tetrazines, but stability can be a concern. |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and the reaction partner, as well as the solvent and temperature.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general mechanism of SPAAC and the workflows for key experiments.
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflows for determining SPAAC kinetics and live-cell imaging.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents. Below are methodologies for the synthesis of a key BCN derivative, the determination of reaction kinetics, and a live-cell imaging application.
Protocol 1: Synthesis of endo-BCN-NHS Ester
This protocol describes the synthesis of an amine-reactive endo-BCN derivative, which can be used to label proteins and other amine-containing biomolecules. The synthesis starts from 1,5-cyclooctadiene.
Materials:
-
1,5-cyclooctadiene
-
Ethyl diazoacetate
-
Rh₂(OAc)₄
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH)
-
Diethyl ether
-
1 M HCl
-
Sodium sulfate (Na₂SO₄)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
Procedure:
-
Cyclopropanation: To a solution of 1,5-cyclooctadiene in DCM, add a catalytic amount of Rh₂(OAc)₄. Add ethyl diazoacetate dropwise at room temperature and stir overnight. After the reaction is complete, filter the mixture and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate.
-
Reduction: In a separate flask, prepare a suspension of LAH in dry diethyl ether. Add the bicyclononene product from the previous step dropwise to the LAH suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the sequential addition of water, 15% NaOH, and water. Filter the resulting solid and wash with diethyl ether. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield bicyclo[6.1.0]non-4-en-9-ylmethanol (BCN-alkene-alcohol).
-
Alkyne Formation: Dissolve the BCN-alkene-alcohol in DCM and cool to -78 °C. Add bromine dropwise and stir for 1 hour. Quench the reaction with aqueous sodium thiosulfate. Separate the organic layer, dry over Na₂SO₄, and concentrate. Dissolve the crude dibromide in tetrahydrofuran (THF) and add potassium tert-butoxide. Stir at room temperature overnight. Quench with water and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to obtain endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH).
-
NHS Ester Formation: Dissolve endo-BCN-OH in ACN. Add DSC and TEA and stir at room temperature for 4 hours. Monitor the reaction by TLC. Once complete, concentrate the reaction mixture and purify by column chromatography to obtain endo-BCN-NHS carbonate.
Protocol 2: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction using ¹H NMR.
Materials:
-
Cyclooctyne of interest (e.g., DBCO, BCN)
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, benzyl azide, and the internal standard in the chosen deuterated solvent at known concentrations.
-
In an NMR tube, combine the cyclooctyne and internal standard solutions.
-
Initiate the reaction by adding the benzyl azide solution to the NMR tube. A 2-12 fold excess of the azide is typically used to achieve pseudo-first-order kinetics.
-
Quickly mix the contents and place the tube in the NMR spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 25 °C).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
For each spectrum, integrate the characteristic signals of the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot is the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess (k₂ = k_obs / [Azide]₀).
Protocol 3: Live-Cell Imaging of Azide-Modified Glycans using a BCN-Fluorophore
This protocol describes the labeling and visualization of metabolically incorporated azido sugars on the surface of live cells.
Materials:
-
Mammalian cells (e.g., HeLa)
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
BCN-fluorophore conjugate (e.g., BCN-Coumarin)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
-
Fluorescence microscope with an environmental chamber
Procedure:
-
Metabolic Labeling: Culture the cells in their standard growth medium supplemented with Ac₄ManNAz (e.g., 25-50 µM) for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Cell Preparation: On the day of imaging, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.
-
Labeling Reaction: Prepare a solution of the BCN-fluorophore conjugate in serum-free culture medium at the desired final concentration (e.g., 5-20 µM). Add the labeling solution to the cells and incubate for 30-60 minutes at 37 °C, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Imaging: Replace the PBS with pre-warmed live-cell imaging medium. Place the culture dish on the stage of the fluorescence microscope within the environmental chamber (37 °C, 5% CO₂). Allow the cells to equilibrate for at least 15 minutes before acquiring images using the appropriate filter set for the chosen fluorophore.
Conclusion
The choice of a cyclooctyne for strain-promoted cycloaddition is a critical decision that depends on the specific demands of the experiment. While DBCO remains a robust and highly reactive option, alternatives such as BCN and DIFO offer distinct advantages in terms of stability, size, and hydrophilicity. For applications requiring the utmost speed, the TCO-tetrazine ligation provides an unparalleled reaction rate. By carefully considering the kinetic and stability data presented in this guide, along with the specific requirements of their biological system, researchers can select the optimal tool to advance their scientific discoveries.
References
A Comparative Guide to Cytotoxic Payloads for Antibody-Drug Conjugates: DM1 vs. The Field
For researchers, scientists, and drug development professionals, the choice of a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an objective comparison of DM1, a potent maytansinoid payload, with other widely used cytotoxic agents for ADCs, supported by experimental data and detailed methodologies.
The efficacy and safety of an ADC are intricately linked to the characteristics of its cytotoxic payload. DM1, a derivative of maytansine, has been a cornerstone in the development of ADCs, including the FDA-approved ado-trastuzumab emtansine (T-DM1).[1][2] This guide will delve into the mechanism of action of DM1 and compare its performance against other prominent payloads such as monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and the topoisomerase I inhibitor deruxtecan.
Mechanism of Action: The Microtubule Disruptor DM1
DM1 exerts its cytotoxic effect by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[2][3] Upon internalization of the ADC by a target cancer cell, the linker is cleaved, releasing DM1 into the cytoplasm.[4] The free DM1 then binds to tubulin, preventing the formation of the mitotic spindle and ultimately leading to cell cycle arrest at the G2/M phase and apoptosis.
dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Mechanism of Action of a DM1-based ADC."
Comparative Analysis of Cytotoxic Payloads
The selection of a cytotoxic payload is a balance between high potency against tumor cells and minimal toxicity to healthy tissues, a concept encapsulated by the therapeutic index. Below is a comparison of DM1 with other leading payloads.
| Payload | Target | Potency (Typical IC50) | Key Characteristics | Common Toxicities |
| DM1 | Tubulin | Sub-nanomolar | Potent microtubule inhibitor. The metabolite of T-DM1 is less membrane permeable, potentially limiting the bystander effect. | Thrombocytopenia, hepatotoxicity. |
| MMAE | Tubulin | Sub-nanomolar | Potent microtubule inhibitor. Its membrane permeability allows for a significant "bystander effect," killing adjacent antigen-negative tumor cells. | Neutropenia, peripheral neuropathy. |
| MMAF | Tubulin | Sub-nanomolar | A derivative of MMAE with lower membrane permeability, resulting in a reduced bystander effect. | Ocular toxicities. |
| Deruxtecan (DXd) | Topoisomerase I | Nanomolar | A topoisomerase I inhibitor that causes DNA double-strand breaks. It has a high drug-to-antibody ratio (DAR) of approximately 8 and a potent bystander effect. | Interstitial lung disease (ILD), nausea, neutropenia. |
Head-to-Head Performance Data
Direct comparative studies are crucial for understanding the relative strengths and weaknesses of different payloads. While comprehensive head-to-head data under identical conditions is limited in publicly available literature, some studies provide valuable insights.
For instance, a study comparing an anti-CD79b ADC with MMAE to the approved drug Polatuzumab vedotin (which also uses an MMAE payload but with a different linker and conjugation technology) showed comparable in vitro cytotoxicity (IC50 of 7 nmol/L for both on Granta-519 cells) despite a lower drug-to-antibody ratio for the novel ADC. This highlights the importance of linker and conjugation technology in addition to the payload itself.
In the context of HER2-positive breast cancer, trastuzumab deruxtecan (T-DXd) has shown superior efficacy over ado-trastuzumab emtansine (T-DM1). In the DESTINY-Breast03 trial, T-DXd demonstrated a 72% reduction in the risk of disease progression or death compared to T-DM1 in patients with previously treated HER2-positive metastatic breast cancer. This difference in efficacy is attributed to several factors, including the higher DAR of T-DXd and the potent bystander effect of its deruxtecan payload.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of ADC performance data, standardized and detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Workflow:
dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for an in vitro cytotoxicity assay."
Detailed Methodology:
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody or an isotype control ADC) in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period that allows for multiple cell doublings (typically 72 to 120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Xenograft Models
Animal models are critical for evaluating the anti-tumor efficacy and toxicity of ADCs in a more complex biological system.
Workflow:
dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for an in vivo xenograft study."
Detailed Methodology:
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice). Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any relevant antibody controls (e.g., unconjugated antibody) via an appropriate route, typically intravenously.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight and overall health as indicators of toxicity.
-
Efficacy and Toxicity Assessment: At the end of the study, calculate tumor growth inhibition (TGI) and assess any signs of toxicity through gross observation and histopathological analysis of major organs.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC, which influences its efficacy and toxicity.
Workflow:
dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for a pharmacokinetic study."
Detailed Methodology:
-
Dosing: Administer a single intravenous dose of the ADC to a cohort of animals (e.g., mice or rats).
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate sensitive and specific assays, typically ligand-binding assays (e.g., ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of total antibody, conjugated ADC, and unconjugated (free) payload in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for each analyte.
Conclusion
DM1 remains a clinically validated and effective cytotoxic payload for ADCs. However, the field is continually evolving, with newer payloads like deruxtecan demonstrating superior clinical efficacy in certain contexts, largely due to a high DAR and a potent bystander effect. The choice of payload is a multifaceted decision that must also consider the target antigen, the linker technology, and the specific cancer indication. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation necessary to select the most promising ADC candidates for clinical development. As our understanding of ADC biology deepens, so too will our ability to design and develop more effective and safer targeted cancer therapies.
References
A Comparative In Vitro Analysis of DM1-Peg4-dbco ADC Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of an antibody-drug conjugate (ADC) utilizing a DM1 payload linked via a Peg4 spacer and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, against alternative ADC technologies. The focus is on the validation of targeted drug delivery through quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to DM1-Peg4-dbco ADC Technology
The this compound moiety is a sophisticated drug-linker system designed for the creation of site-specific ADCs. It consists of three key components:
-
DM1 (Mertansine): A potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
-
Peg4 (Polyethylene glycol): A hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the ADC.
-
DBCO (Dibenzocyclooctyne): A reactive group that enables covalent conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." This method allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to a more homogeneous ADC product.
The primary alternative to this technology is the use of maleimide-based linkers, which typically react with free thiols on the antibody generated by reducing interchain disulfide bonds. While widely used, this method can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, which may impact the overall therapeutic index.
Mechanism of Action: A Visualized Pathway
An ADC's efficacy hinges on its ability to selectively bind to a target antigen on cancer cells, internalize, and release its cytotoxic payload. The following diagram illustrates this pathway.
Quantitative Data Presentation: A Comparative Overview
The following tables summarize key in vitro performance metrics for ADCs synthesized using DBCO-based click chemistry versus traditional maleimide chemistry. The data is a representative compilation from various studies and is intended to highlight general performance differences.
Table 1: Physicochemical and Stability Comparison
| Parameter | This compound ADC (Click Chemistry) | Maleimide-DM1 ADC (Thiol Chemistry) | Key Advantages of this compound |
| Homogeneity (DAR) | High (e.g., DAR = 2.0) | Heterogeneous (e.g., DAR = 0, 2, 4, 6, 8) | Precise control over drug loading, leading to a more consistent product. |
| Plasma Stability (% Intact ADC after 7 days) | >90% | ~50-65%[2] | Reduced premature payload release, potentially leading to lower off-target toxicity. |
| Binding Affinity (KD) | Lower (tighter binding) | Higher (weaker binding) | Click chemistry conjugation is less likely to perturb antibody structure, preserving antigen binding.[3] |
Table 2: In Vitro Cytotoxicity Comparison
| Cell Line | Target Antigen | This compound ADC (IC50) | Maleimide-DM1 ADC (IC50) |
| Antigen-Positive | e.g., HER2 | Sub-nanomolar to low nanomolar | Low nanomolar |
| Antigen-Negative | N/A | High micromolar (low toxicity) | High micromolar (low toxicity) |
Note: IC50 values are highly dependent on the specific antibody, target antigen, and cell line used. The data presented here are representative of the expected potency.
Experimental Protocols
Detailed methodologies for the in vitro validation of ADC targeting are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the cells and add the ADC and control solutions.
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate until formazan crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a suitable software.
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the uptake of the ADC by target cells over time.
Materials:
-
Target cells expressing the antigen of interest
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™)
-
Complete cell culture medium
-
Flow cytometer
-
FACS tubes
Procedure:
-
Label the ADC with a pH-sensitive dye according to the manufacturer's protocol.
-
Treat target cells with the labeled ADC in culture medium.
-
Incubate the cells at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). A parallel set of cells should be incubated at 4°C as a negative control for active internalization.
-
At each time point, wash the cells with cold PBS to stop internalization and harvest them.
-
Resuspend the cells in FACS buffer and analyze the fluorescence intensity on a flow cytometer.
-
The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of the ADC to recruit immune effector cells (e.g., Natural Killer cells) to kill target cancer cells.
Materials:
-
Target cancer cells (expressing the target antigen)
-
Effector cells (e.g., NK cells or PBMCs)
-
This compound ADC and control antibody
-
Cell culture medium
-
Assay plates
-
Method for quantifying cell lysis (e.g., LDH release assay or fluorescent reporter)
Procedure:
-
Seed target cells in an assay plate.
-
Add serial dilutions of the ADC or control antibody to the wells.
-
Add effector cells at a specific effector-to-target (E:T) ratio.
-
Incubate the plate for a suitable duration (e.g., 4-24 hours).
-
Quantify the amount of target cell lysis using a pre-validated method.
-
Calculate the percentage of specific lysis for each ADC concentration.
Conclusion
The in vitro validation of a this compound ADC demonstrates a highly targeted and potent anti-cancer agent. The use of DBCO-mediated click chemistry offers significant advantages over traditional maleimide conjugation, leading to a more homogeneous and stable product with potentially improved therapeutic efficacy. The experimental protocols provided in this guide offer a framework for the comprehensive in vitro characterization of novel ADCs, enabling researchers to make data-driven decisions in the drug development process.
References
In Vivo Efficacy of DM1-Peg4-dbco ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticipated in vivo performance of an antibody-drug conjugate (ADC) utilizing a DM1 payload attached via a Peg4-dbco linker system. The comparison is made against established alternative ADC technologies, supported by experimental data from relevant preclinical studies.
Executive Summary
The strategic selection of a linker and payload is paramount in the design of effective and well-tolerated ADCs. The DM1-Peg4-dbco ADC construct combines a potent microtubule inhibitor (DM1) with a hydrophilic polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (dbco) group for site-specific conjugation. This combination is designed to offer several advantages over conventional ADC technologies, including improved hydrophilicity, a potentially higher drug-to-antibody ratio (DAR) without inducing aggregation, and enhanced pharmacokinetic properties.[1][2][3] This guide will delve into the in vivo validation of such a system, providing a framework for comparison with other widely used ADC platforms.
Data Presentation: Comparative In Vivo Performance
While direct head-to-head in vivo efficacy data for a this compound ADC is not extensively available in the public domain, we can extrapolate and compare its expected performance based on the known characteristics of its components against well-established ADCs. The following tables summarize key performance indicators from preclinical studies of relevant ADCs.
Table 1: Comparison of In Vivo Efficacy of Different ADC Linker-Payload Systems in Xenograft Models
| ADC Construct | Target | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| T-DM1 (Trastuzumab-SMCC-DM1) | HER2 | KPL-4 (Breast Cancer) | 15 mg/kg, single dose | Tumor regression | [4] |
| Trastuzumab-vc-MMAE | HER2 | NCI-N87 (Gastric Cancer) | 3 mg/kg, q4d x 4 | Tumor growth inhibition | |
| Anti-CD22-MCC-DM1 | CD22 | B-cell lymphoma | Not specified | Not specified | [5] |
| Expected this compound ADC | Variable | Variable | To be determined | Potentially improved tumor growth inhibition and tolerability due to enhanced PK/PD properties. | Hypothetical |
Table 2: Pharmacokinetic Parameters of Different ADC Constructs in Preclinical Models
| ADC Construct | Animal Model | Clearance (mL/day/kg) | Terminal Half-life (days) | Key Observation | Reference |
| T-DM1 | Rat | 2.9 | 4.6 | Slower clearance for lower DAR species | |
| Pegylated MMAE ADC | Rat | Slower clearance with longer PEG chains | Not specified | PEGylation enhances PK profile | |
| Anti-CD22-MCC-DM1 | Mouse | Not specified | Not specified | PK profile dependent on assay format | |
| Expected this compound ADC | Mouse/Rat | Expected to be low | Expected to be long | PEGylation and stable conjugation are anticipated to improve circulation time and reduce clearance. | Hypothetical |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo ADC efficacy studies. Below are representative protocols for key experiments.
In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
-
Cell Line and Animal Model:
-
Select a cancer cell line with confirmed expression of the target antigen.
-
Utilize immunodeficient mice (e.g., NOD/SCID or BALB/c nude) to prevent rejection of human tumor xenografts.
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
ADC Administration:
-
Randomize mice into treatment and control groups.
-
Administer the this compound ADC and comparator ADCs intravenously (IV) via the tail vein.
-
The dosing regimen (e.g., single dose, multiple doses) and concentration should be based on prior dose-range-finding studies.
-
The control group should receive a vehicle control or a non-binding antibody ADC.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
-
Pharmacokinetic Analysis
-
Animal Model and Dosing:
-
Use a relevant animal model, such as rats or mice.
-
Administer a single IV dose of the ADC.
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) via retro-orbital or tail vein sampling.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using methods such as ELISA or LC-MS/MS.
-
Determine key pharmacokinetic parameters including clearance, volume of distribution, and half-life.
-
Mandatory Visualization
Signaling Pathway of DM1-Induced Cytotoxicity
Caption: Mechanism of action of a DM1-containing ADC.
Experimental Workflow for In Vivo Efficacy Validation
Caption: Workflow for preclinical in vivo ADC efficacy studies.
Logical Comparison of ADC Linker Technologies
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Influence of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the optimization of linker technology is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Among the various strategies to enhance ADC performance, the incorporation of polyethylene glycol (PEG) spacers within the linker has garnered significant attention. The length of the PEG chain is a crucial parameter that can profoundly influence the physicochemical and pharmacological properties of an ADC, including its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] This guide provides an objective comparison of different PEG spacer lengths in ADCs, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.
Hydrophobic drug payloads can induce aggregation and rapid systemic clearance of ADCs, thereby compromising their therapeutic potential. The hydrophilic nature of PEG linkers can counteract this hydrophobicity, permitting higher drug-to-antibody ratios (DARs) without negatively impacting the ADC's properties.[2] The selection of an optimal PEG spacer length is often a delicate balance between improving pharmacokinetic properties and maintaining potent cytotoxicity.
Comparative Analysis of Key Performance Metrics
The length of the PEG spacer has a demonstrable impact on several key performance indicators of an ADC. The following table summarizes quantitative data from various studies, highlighting these effects.
| Performance Metric | No PEG Spacer | Short PEG Spacer (e.g., PEG4) | Medium PEG Spacer (e.g., PEG8, PEG12) | Long PEG Spacer (e.g., PEG24, 4kDa, 10kDa) | Key Observations & Citations |
| Drug-Antibody Ratio (DAR) | Variable | Achievable high DAR | Achievable high DAR | Achievable high DAR | PEGylation helps to solubilize hydrophobic payloads, enabling higher DARs without significant aggregation. |
| In Vitro Cytotoxicity (IC50) | Potent | Generally Potent | Potency may be maintained or slightly reduced | May exhibit reduced potency | Longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity. For example, a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, in one study. |
| Pharmacokinetics (Clearance) | Faster Clearance | Moderate Clearance | Slower Clearance | Slowest Clearance | Increasing PEG length generally leads to decreased clearance rates. Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8. |
| Pharmacokinetics (Exposure - AUC) | Lower Exposure | Moderate Exposure | Higher Exposure | Highest Exposure | Prolonged circulation due to longer PEG chains leads to a greater overall drug exposure (Area Under the Curve). |
| In Vivo Efficacy (Tumor Growth Inhibition) | Effective | Improved Efficacy | Enhanced Efficacy | Potentially a trade-off | Improved PK properties often translate to enhanced in vivo efficacy. However, the optimal PEG length for efficacy can be context-dependent and may not always be the longest chain due to potential impacts on cytotoxicity. |
| Tolerability | Lower Tolerability | Improved Tolerability | Good Tolerability | Good Tolerability | ADCs with PEGs smaller than PEG8 were not well-tolerated in one study. |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.
ADC Synthesis and Characterization
-
Antibody Preparation: The antibody is typically reduced to break interchain disulfide bonds, providing reactive thiol groups for conjugation.
-
Drug-Linker Synthesis: The cytotoxic payload is attached to a PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) that is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is determined. This is a critical quality attribute that influences the ADC's efficacy and safety.
-
UV/Vis Spectroscopy: This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their different maximum absorbance wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with higher DARs are more hydrophobic and elute later, allowing for the calculation of the average DAR from the peak areas.
-
Mass Spectrometry (MS): LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for the determination of the number of conjugated drugs.
-
-
Purity and Aggregation Assessment: SEC is used to assess the purity and extent of aggregation of the ADC.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
-
Cell Culture: Target cancer cell lines are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are prepared and added to the cells.
-
Incubation: The cells are incubated with the ADCs for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or XTT assay. In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt into a colored formazan product, and the intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration.
Pharmacokinetic (PK) Study in Rodents
This study evaluates how the ADC is absorbed, distributed, metabolized, and excreted in an animal model.
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated from the plasma concentration-time data.
In Vivo Efficacy Study in Xenograft Models
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Immunocompromised mice are implanted with human tumor cells (xenograft).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are treated with the ADCs with different PEG spacer lengths, a vehicle control, and potentially a non-binding antibody control.
-
Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizing Experimental Workflows
References
Assessing the Bystander Effect of DM1-Based Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of an antibody-drug conjugate (ADC) can be significantly enhanced by its ability to induce a "bystander effect," the killing of antigen-negative tumor cells adjacent to the targeted antigen-positive cells. This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression is varied. This guide provides a comparative analysis of the bystander effect of ADCs, with a focus on predicting the performance of a DM1-based ADC utilizing a PEG4-DBCO linker system. The assessment is based on a comprehensive review of experimental data from various ADC platforms.
The bystander effect is primarily governed by the properties of the ADC's linker and payload.[1][2] A cleavable linker that releases a membrane-permeable cytotoxic payload is essential for enabling the drug to diffuse from the target cell to its neighbors.[3][4] Conversely, non-cleavable linkers, which release the payload with a charged amino acid remnant after antibody degradation, typically abrogate the bystander effect due to the poor membrane permeability of the resulting complex.[3]
Comparative Analysis of ADC Bystander Effects
The extent of the bystander effect varies significantly across different ADC platforms. Here, we compare ADCs with the DM1 payload to those with other common payloads known for their potent bystander killing capabilities, such as MMAE and DXd.
Table 1: Comparison of In Vitro Bystander Effects of Different ADCs
| ADC Platform | Linker Type | Payload | Bystander Effect Potential | Supporting Observations |
| Trastuzumab-emtansine (T-DM1) | Non-cleavable (SMCC) | DM1 | Minimal to None | The released payload, Lysine-SMCC-DM1, is positively charged and membrane-impermeable, thus preventing its diffusion to neighboring cells. Co-culture assays with HER2-positive and HER2-negative cells show no significant killing of the HER2-negative population. |
| Trastuzumab-MMAE (T-vc-MMAE) | Cleavable (Val-Cit) | MMAE | High | The released MMAE is a neutral, hydrophobic molecule that readily crosses cell membranes. Co-culture studies demonstrate significant killing of antigen-negative cells, with the effect increasing with a higher ratio of antigen-positive cells. |
| Trastuzumab-deruxtecan (T-DXd) | Cleavable (Peptide) | DXd | High | The released DXd payload is membrane-permeable and has shown a potent bystander effect in both in vitro and in vivo models. Conditioned medium from T-DXd-treated HER2-positive cells induced cytotoxicity in HER2-negative cells. |
| Hypothetical DM1-Cleavable Linker ADC | Cleavable | DM1 | Moderate to High | A DM1 ADC with a cleavable linker that releases a less charged, more permeable form of DM1 has the potential to induce a bystander effect, as demonstrated in some preclinical studies with disulfide-linked DM1 ADCs. |
Predicting the Bystander Effect of a DM1-Peg4-dbco ADC
The this compound construct is a drug-linker ready for conjugation to an antibody via copper-free click chemistry. The bystander effect of the final ADC will critically depend on the nature of the linker used to attach this construct to the antibody.
-
If a non-cleavable linker strategy is employed: The resulting ADC would be analogous to T-DM1, and a negligible bystander effect would be expected.
-
If a cleavable linker is incorporated: The potential for a bystander effect exists. The efficiency of this effect would be contingent on the specific cleavable moiety and the resulting metabolite of DM1. For a significant bystander effect, the released DM1 species must be sufficiently membrane-permeable to diffuse into adjacent cells.
Experimental Protocols for Assessing the Bystander Effect
Quantitative assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed methodologies for key in vitro experiments.
In Vitro Co-culture Bystander Assay
This assay directly measures the viability of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Selection and Preparation:
-
Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or N87 cells).
-
Select an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 or U-87 MG cells).
-
For ease of distinguishing cell populations, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP).
-
-
Cell Seeding:
-
Co-seed the Ag+ and fluorescently labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), maintaining a constant total cell number per well.
-
Include monoculture controls for both Ag+ and Ag- cells.
-
-
ADC Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with a range of ADC concentrations. The chosen concentrations should ideally be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
-
Incubation and Analysis:
-
Incubate the plates for a predetermined period (e.g., 72-144 hours).
-
Quantify the viability of the Ag- (fluorescent) cell population using a fluorescence plate reader, high-content imaging, or flow cytometry.
-
-
Data Interpretation:
-
A statistically significant decrease in the viability of the Ag- cells in the co-culture wells compared to the Ag- monoculture wells indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (i.e., the released payload) secreted into the culture medium.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed the Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with the ADC at a concentration sufficient to induce payload release. Include a vehicle-treated control.
-
After a suitable incubation period (e.g., 72-96 hours), collect the culture supernatant (conditioned medium).
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a separate 96-well plate and allow them to adhere.
-
Remove the existing medium and replace it with the conditioned medium from the Ag+ cells.
-
-
Analysis:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard method such as MTT or CellTiter-Glo®.
-
-
Data Interpretation:
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to those treated with medium from vehicle-treated Ag+ cells, confirms a bystander effect mediated by a secreted, stable payload.
-
Visualizing the Mechanisms and Workflows
References
Head-to-Head Comparison: DM1-Peg4-dbco vs. SMCC-DM1 in Antibody-Drug Conjugate Development
A Technical Guide for Researchers and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing a safe and effective therapeutic. The linker, which connects the monoclonal antibody to the cytotoxic payload, critically influences the ADC's stability, pharmacokinetics, and ultimately, its therapeutic index. This guide provides a head-to-head comparison of two widely utilized drug-linker systems for the potent microtubule inhibitor DM1: the click chemistry-based DM1-Peg4-dbco and the maleimide-based SMCC-DM1.
Executive Summary
This comparison guide delves into the fundamental differences in conjugation chemistry, stability, and application of this compound and SMCC-DM1. This compound utilizes a bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, offering a highly selective and stable conjugation method. In contrast, SMCC-DM1 employs the well-established maleimide-thiol reaction, which, while effective, can be subject to retro-Michael reactions leading to potential payload deconjugation. The inclusion of a PEG4 spacer in the this compound linker is designed to enhance hydrophilicity and improve the pharmacokinetic profile of the resulting ADC.
Chemical Structures and Properties at a Glance
A clear understanding of the chemical structures of these two drug-linker constructs is essential to appreciating their distinct functionalities.
| Feature | This compound | SMCC-DM1 |
| Payload | DM1 (Mertansine) | DM1 (Mertansine) |
| Linker | Peg4-dbco | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Maleimide-Thiol Conjugation |
| Reactive Group on Linker | Dibenzocyclooctyne (DBCO) | Maleimide |
| Reactive Group on Antibody | Azide (requires antibody engineering or modification) | Thiol (from reduced interchain disulfides or engineered cysteines) |
| Cleavability | Non-cleavable | Non-cleavable |
| Key Feature | Bioorthogonal conjugation, enhanced hydrophilicity due to PEG4 spacer | Well-established chemistry, utilizes native or engineered thiols |
Mechanism of Action of the DM1 Payload
Both this compound and SMCC-DM1 deliver the same cytotoxic payload, DM1, a derivative of maytansine.[][2] Upon internalization of the ADC by the target cancer cell, the antibody is degraded in the lysosome, releasing the DM1-linker-amino acid metabolite.[3] DM1 then exerts its potent anti-mitotic effect by binding to tubulin, inhibiting the assembly of microtubules.[][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Conjugation Chemistry: A Tale of Two Strategies
The primary distinction between this compound and SMCC-DM1 lies in their conjugation methodologies. Each approach presents a unique set of advantages and considerations for ADC development.
This compound: Precision through Click Chemistry
This compound employs a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction involves the specific ligation of the dibenzocyclooctyne (DBCO) group on the linker with an azide group introduced onto the antibody. This method offers high selectivity and efficiency under mild, aqueous conditions, minimizing side reactions and preserving the integrity of the antibody. The polyethylene glycol (PEG4) spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and steric hindrance.
SMCC-DM1: The Established Maleimide-Thiol Approach
SMCC-DM1 utilizes the well-characterized reaction between a maleimide group and a sulfhydryl (thiol) group. This typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide moiety of the SMCC linker to form a stable thioether bond. While a robust and widely used method, maleimide-based conjugation can be susceptible to a retro-Michael reaction, particularly in the presence of competing thiols like glutathione in plasma, which can lead to premature drug release.
References
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of DM1-Peg4-DBCO Conjugates
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibody-drug conjugates (ADCs) is paramount to developing safe and effective therapeutics. This guide provides a comprehensive comparison of DM1-Peg4-DBCO conjugates, delving into the factors that influence their off-target effects and how they stack up against other ADC linker technologies. While direct comparative cross-reactivity studies are limited, this guide synthesizes available data on the individual components to offer valuable insights.
The specificity of an ADC is a complex interplay between its antibody, linker, and cytotoxic payload. The this compound system combines the potent microtubule inhibitor DM1 with a hydrophilic polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation. Each component contributes to the overall cross-reactivity profile.
Understanding the Components and Their Influence on Cross-Reactivity
DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent cytotoxic agent that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cells.[1][2] While effective against cancer cells, off-target delivery of DM1 can result in toxicities. Common adverse effects associated with maytansinoid-based ADCs include peripheral neuropathy, neutropenia, and gastrointestinal issues.[1][3] The toxicity is primarily driven by the payload's mechanism of action and its premature release in circulation or non-specific uptake by healthy tissues.[4]
Peg4 (Polyethylene Glycol Tetramer): The inclusion of a PEG spacer in the linker is a key strategy to improve the physicochemical properties of the ADC. PEGylation can:
-
Increase Hydrophilicity: This can reduce aggregation, improve solubility, and enhance the pharmacokinetic profile of the ADC.
-
Mask Hydrophobic Payloads: By shielding the hydrophobic DM1, the PEG linker may reduce non-specific interactions with other proteins and cells, potentially lowering off-target toxicity.
-
Improve In Vivo Stability: PEG linkers can contribute to the overall stability of the ADC in circulation.
However, the stability of the linker is a double-edged sword. While stable linkers are designed to release the payload only within the target cell, premature cleavage can lead to systemic toxicity.
DBCO (Dibenzocyclooctyne): DBCO is a key component for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This bioorthogonal conjugation method offers several advantages:
-
High Specificity: The reaction between DBCO and an azide group is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This specificity in the conjugation process itself minimizes the generation of unintended byproducts that could contribute to off-target effects.
-
Stability: The resulting triazole linkage is highly stable, contributing to the overall stability of the ADC and preventing premature drug release.
Comparative Analysis of Linker Technologies
The choice of linker technology is critical in balancing efficacy and safety. Below is a comparative overview of different linker types and how this compound fits within this landscape.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Potential for Off-Target Toxicity | Key Characteristics |
| This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Non-cleavable (Triazole) | Lower potential for premature payload release-related toxicity. Off-target effects would primarily be driven by antibody cross-reactivity or non-specific ADC uptake. | High stability, good aqueous solubility, site-specific conjugation possible. |
| Maleimide-based (e.g., SMCC) | Thiol-Maleimide Addition | Non-cleavable (Thioether) | Generally stable, but potential for maleimide exchange with circulating thiols, leading to premature drug release. | Widely used, but can lead to heterogeneous products and potential instability. |
| Hydrazone | Hydrazone bond formation | Acid-labile | Susceptible to hydrolysis in the slightly acidic tumor microenvironment but also in endosomes of normal cells, potentially leading to off-target payload release. | Cleavable linker, sensitive to pH. |
| Disulfide | Disulfide bond formation | Reductive cleavage | Can be cleaved by reducing agents like glutathione, which are present at higher concentrations inside cells but also exist in the plasma, posing a risk of premature release. | Cleavable linker, sensitive to the reductive environment. |
| Peptide (e.g., Val-Cit) | Peptide bond | Protease-mediated cleavage | Relies on the differential expression of proteases (e.g., cathepsins) in the tumor microenvironment and lysosomes. Off-target cleavage is possible. | Cleavable linker, designed for intracellular release. |
Experimental Protocols for Assessing Cross-Reactivity
Evaluating the cross-reactivity of an ADC is a critical step in preclinical development. The following are key experimental protocols employed to assess on-target and off-target binding.
In Vitro Tissue Cross-Reactivity (TCR) Studies
Objective: To identify potential on-target and off-target binding of the ADC to a panel of normal human tissues. This is a regulatory requirement to support first-in-human clinical trials.
Methodology:
-
Tissue Selection: A comprehensive panel of fresh-frozen human tissues (typically around 38 different tissues from multiple donors) is used.
-
Antibody-Drug Conjugate Preparation: The this compound conjugate is prepared and characterized for purity and drug-to-antibody ratio (DAR).
-
Immunohistochemistry (IHC):
-
Cryosections of the human tissues are prepared.
-
The sections are incubated with the this compound ADC at various concentrations.
-
A secondary antibody that recognizes the primary antibody of the ADC is added, followed by a detection system (e.g., HRP-DAB) to visualize binding.
-
A naked (unconjugated) antibody is used as a control to differentiate between antibody-mediated and payload-mediated binding.
-
-
Data Analysis: The staining intensity and localization within each tissue are evaluated by a qualified pathologist to identify any specific or non-specific binding patterns.
In Vitro Cytotoxicity Assays
Objective: To determine the potency of the ADC against target antigen-positive cells and its cytotoxic effect on antigen-negative cells (a measure of off-target toxicity).
Methodology:
-
Cell Line Selection: A panel of cancer cell lines with varying levels of target antigen expression and at least one antigen-negative cell line are selected.
-
Cell Treatment: Cells are incubated with serial dilutions of the this compound ADC, the unconjugated antibody, and free DM1 for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. A large difference in IC50 values between antigen-positive and antigen-negative cells indicates high specificity.
In Vivo Toxicology Studies
Objective: To evaluate the safety profile and identify potential target organs for toxicity of the this compound ADC in relevant animal models.
Methodology:
-
Animal Model Selection: A pharmacologically relevant species (one in which the antibody shows similar binding to the human target) is chosen. If no such species exists, toxicology studies may be conducted in a non-relevant species to assess off-target toxicities of the linker and payload.
-
Dose Administration: The ADC is administered to the animals at various dose levels.
-
Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.
-
Data Analysis: The toxicological findings are analyzed to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for assessing the cross-reactivity of a this compound conjugate.
Caption: Classification of ADC linker technologies.
Conclusion
The this compound conjugation platform offers a promising approach to developing stable and effective ADCs. The combination of a potent maytansinoid payload with a hydrophilic PEG spacer and a highly specific and stable bioorthogonal linker suggests a favorable cross-reactivity profile, primarily driven by the specificity of the monoclonal antibody. The non-cleavable nature of the DBCO linker minimizes the risk of premature payload release, a common source of off-target toxicity in other ADC formats. However, a thorough evaluation using the experimental protocols outlined in this guide is essential to fully characterize the cross-reactivity and ensure the safety of any novel this compound conjugate. As the field of ADCs continues to evolve, a deep understanding of the interplay between antibody, linker, and payload will remain critical for the successful development of next-generation targeted cancer therapies.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DM1-Peg4-dbco vs. Maleimide Conjugation Chemistries for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The efficacy and safety of an ADC are critically dependent on the method used to attach the cytotoxic payload to the monoclonal antibody. This guide provides an objective, data-driven comparison of two prominent conjugation chemistries: the modern strain-promoted alkyne-azide cycloaddition (SPAAC), utilizing linkers like DM1-Peg4-dbco, and the conventional maleimide-thiol conjugation.
This comparison will delve into the nuances of each chemistry, examining their impact on reaction efficiency, conjugate stability, and ultimately, the therapeutic potential of the resulting ADC.
Executive Summary
Strain-promoted azide-alkyne cycloaddition (SPAAC) using a DBCO (dibenzocyclooctyne) linker offers significant advantages over traditional maleimide-based conjugation for the development of ADCs. The primary benefits of the this compound approach lie in the formation of a highly stable triazole linkage and the potential for greater site-specificity, leading to more homogeneous and stable ADCs.[1] In contrast, while maleimide chemistry is well-established, the resulting thioether bond is susceptible to a retro-Michael reaction, which can lead to premature drug release and potential off-target toxicity.[2]
Data Presentation: A Comparative Analysis
The following tables summarize the key performance differences between ADCs synthesized using this compound (representing SPAAC) and those created with a comparable maleimide-based linker. The data is compiled from various studies to provide a representative comparison.
Table 1: Conjugation Reaction and Product Characteristics
| Parameter | This compound (SPAAC) | Maleimide-PEG4 Chemistry | Key Considerations |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free Click Chemistry) | Michael Addition | SPAAC is a bioorthogonal reaction, meaning it does not interfere with biological processes.[3] |
| Reaction Conditions | Physiological pH (typically 6.5-7.5), room temperature or 37°C | pH 6.5-7.5 for maleimide-thiol reaction | Maleimide chemistry requires a prior antibody reduction step to generate free thiols. |
| Homogeneity (DAR) | High - Enables precise control over the drug-to-antibody ratio (DAR) leading to a more homogeneous product.[4] | Low to Moderate - Often results in a heterogeneous mixture of species with varying DARs. | Homogeneity is a critical quality attribute for ADCs, impacting their pharmacokinetic profile and therapeutic index. |
| Reaction Efficiency | High, with near-quantitative yields reported under optimized conditions. | Generally high, but can be influenced by the efficiency of the antibody reduction step. | The reaction between DBCO and azide is typically efficient, though it may require longer incubation times compared to some maleimide reactions. |
Table 2: Stability and In Vitro Efficacy
| Parameter | This compound (SPAAC) | Maleimide-PEG4 Chemistry | Key Considerations |
| Linkage Stability | Highly Stable - Forms a covalent triazole ring that is resistant to hydrolysis and enzymatic cleavage. | Moderately Stable - The thioether bond is susceptible to retro-Michael addition, leading to deconjugation in the presence of thiols like albumin in plasma. | Linkage stability is crucial for ensuring the payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity. |
| Plasma Stability | High - ADCs show minimal drug loss over extended periods in plasma. | Variable - Significant payload loss can be observed over time due to thiol exchange with serum proteins. Next-generation maleimides show improved stability. | Improved plasma stability can lead to a wider therapeutic window. |
| In Vitro Cytotoxicity (IC50) | Potent - Expected to be in the low nanomolar range, comparable to other potent ADCs. | Potent - ADCs with maleimide linkers have demonstrated potent in vitro cytotoxicity in the low nanomolar range. | The ultimate potency is highly dependent on the antibody, target antigen expression, and the specific cell line. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for a comprehensive understanding of how these ADCs are generated and evaluated.
Protocol 1: Site-Specific Antibody-Drug Conjugation using this compound (SPAAC)
This protocol describes the conjugation of a this compound linker-payload to an antibody that has been engineered to contain an azide group at a specific site.
Materials:
-
Azide-functionalized monoclonal antibody (mAb-N3) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound dissolved in DMSO (e.g., 10 mM stock solution).
-
Reaction buffer: PBS, pH 7.4.
-
Quenching solution (optional).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Preparation: Bring all reagents to room temperature.
-
Reaction Setup: In a microcentrifuge tube, add the azide-functionalized antibody to the reaction buffer.
-
Addition of Linker-Payload: Add a 2-4 fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature for 2-4 hours with gentle mixing. The reaction can be monitored by measuring the decrease in DBCO absorbance at approximately 310 nm.
-
Purification: Purify the resulting ADC using a desalting column or SEC to remove unreacted linker-payload.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: Cysteine-Based Antibody-Drug Conjugation using a Maleimide-PEG4-DM1
This protocol outlines the conjugation of a maleimide-functionalized DM1 payload to the cysteine residues in the hinge region of an antibody.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
-
Maleimide-PEG4-DM1 dissolved in DMSO (e.g., 10 mM stock solution).
-
Reaction buffer: PBS with EDTA, pH 7.0-7.5.
-
Quenching solution: N-acetylcysteine or cysteine.
-
SEC column for purification.
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add a 5 to 10-fold molar excess of the Maleimide-PEG4-DM1 solution to the reduced antibody.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification: Purify the ADC using SEC to remove unreacted payload and quenching agent.
-
Characterization: Determine the DAR and homogeneity of the ADC using HIC or mass spectrometry.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the conjugation chemistries and the mechanism of action of DM1-based ADCs.
Conclusion
The choice of conjugation chemistry is a critical decision in the design and development of antibody-drug conjugates. While traditional maleimide-based methods have been instrumental in bringing early ADCs to the clinic, the emergence of technologies like SPAAC with DBCO-containing linkers represents a significant advancement.
The this compound approach offers the promise of producing more homogeneous and stable ADCs with a potentially wider therapeutic window. The enhanced stability of the triazole linkage minimizes premature drug release, a key factor in reducing off-target toxicities. For researchers and drug developers aiming to create next-generation ADCs with improved safety and efficacy profiles, the adoption of bioorthogonal click chemistry, as exemplified by the this compound linker, presents a compelling and scientifically sound strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Cleavable vs. Non-Cleavable DM1 Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective comparison of the in vitro and in vivo stability of cleavable and non-cleavable linkers attached to the potent microtubule inhibitor, DM1.
The linker connecting the antibody to the cytotoxic payload is a pivotal component of an ADC, profoundly influencing its efficacy and safety profile. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allow for efficient payload liberation at the tumor site. This comparison focuses on linkers used with DM1, a maytansinoid derivative that inhibits tubulin polymerization.
Executive Summary
Non-cleavable linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker found in Trastuzumab emtansine (T-DM1), generally exhibit greater stability in plasma compared to their cleavable counterparts. This enhanced stability minimizes premature drug release, potentially leading to a wider therapeutic window. Cleavable linkers, on the other hand, are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, which can offer advantages in certain therapeutic contexts. The choice between a cleavable and non-cleavable linker is a nuanced decision that depends on the specific target, tumor biology, and the overall design of the ADC.
Quantitative Comparison of In Vivo Stability
The following table summarizes pharmacokinetic data from preclinical and clinical studies for ADCs utilizing DM1 with both non-cleavable and cleavable linkers. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and conditions.
| Antibody-Drug Conjugate (ADC) | Linker Type | Linker Chemistry | Animal Model/Species | Clearance Rate | Terminal Half-life | Reference |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | Thioether (MCC) | Human | 0.676 L/day | ~4 days | [1][2] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | Thioether (MCC) | Human | 11.0 ± 2.6 mL/day/kg | 3.8 ± 1.0 days | [3] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | Thioether (MCC) | Human | - | ~3.5 days | [4][5] |
| SAR3419 (Coltuximab ravtansine) | Cleavable | Disulfide (SPDB) | Human | 0.2 to 0.6 L/d/m² | 3 to 7 days | |
| Lorvotuzumab mertansine (IMGN901) | Cleavable | Disulfide (SPP) | Human | - | - | |
| Anti-CD22-SPP-DM1 | Cleavable | Disulfide (SPP) | Rat | Faster than MCC-DM1 | - | |
| Anti-HER2-SPP-DM1 | Cleavable | Disulfide (SPP) | Mouse | Faster than MCC-DM1 | - | |
| Anti-CD22-MCC-DM1 | Non-cleavable | Thioether (MCC) | Mouse | Slower than SPP-DM1 | - | |
| Anti-HER2-MCC-DM1 | Non-cleavable | Thioether (MCC) | Mouse | Slower than SPP-DM1 | - |
Mechanism of Action: DM1 Signaling Pathway
DM1 exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division. Upon internalization of the ADC and release of the DM1 payload, it binds to tubulin, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Stability Comparison
A systematic approach is required to compare the stability of ADCs with cleavable and non-cleavable DM1 linkers. The following workflow outlines the key experimental stages.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC stability. Below are generalized protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoprecipitation
-
LC-MS system
-
ELISA plate reader and reagents
Protocol:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma and a control buffer (e.g., PBS) in triplicate. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours). Immediately freeze the samples at -80°C to stop any further degradation.
-
Sample Preparation for LC-MS (Intact ADC):
-
Thaw the plasma samples.
-
Perform immunoprecipitation using Protein A or G beads to capture the ADC.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
-
Sample Preparation for LC-MS (Free Payload):
-
Thaw the plasma samples.
-
Perform protein precipitation (e.g., with acetonitrile) to separate the free payload from plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
ELISA for Total and Conjugated Antibody:
-
Total Antibody: Use a sandwich ELISA with an antigen-coated plate to capture all antibody species (conjugated and unconjugated). Detect with an anti-human IgG antibody.
-
Conjugated Antibody: Use a sandwich ELISA with an antigen-coated plate and an anti-DM1 antibody for detection. This will only measure ADCs with at least one DM1 molecule attached.
-
-
Data Analysis: Plot the average DAR, percentage of free payload, and concentrations of total and conjugated antibody over time to determine the stability profile of the ADC.
In Vivo Pharmacokinetic Study
Objective: To determine the in vivo stability, clearance, and half-life of an ADC in an animal model.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Animal model (e.g., mice, rats)
-
Equipment for intravenous administration and blood collection
-
LC-MS system and ELISA plate reader
Protocol:
-
Dosing: Administer a single intravenous dose of the ADC to a cohort of animals.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital) at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 7 days, 14 days).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of total antibody and conjugated antibody in the plasma samples using validated ELISA methods as described in the in vitro protocol.
-
Quantify the concentration of the ADC (conjugated payload) and any major metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
Conclusion
The stability of the linker is a critical attribute of a DM1-containing ADC that significantly impacts its pharmacokinetic properties and, consequently, its therapeutic index. Non-cleavable linkers generally offer superior plasma stability, which can translate to reduced off-target toxicity and a more predictable pharmacokinetic profile. However, cleavable linkers provide an alternative mechanism for payload release that may be advantageous for certain targets and tumor types. The comprehensive experimental workflow outlined in this guide provides a robust framework for the head-to-head comparison of different linker technologies, enabling the rational design and selection of more effective and safer antibody-drug conjugates.
References
- 1. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of trastuzumab-DM1, an HER2 antibody-drug conjugate, given every 3 weeks to patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of various maytansinoid-based antibody-drug conjugates (ADCs). Maytansinoids, potent microtubule-targeting agents, serve as the cytotoxic payload in a growing class of ADCs. Their mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide summarizes key cytotoxicity data, details common experimental protocols, and visualizes the underlying biological processes to aid in the evaluation and development of these targeted cancer therapeutics.
Executive Summary
Maytansinoid-based ADCs have demonstrated significant anti-tumor activity across a range of cancer cell lines. The most common maytansinoid derivatives used in ADCs are DM1 (mertansine) and DM4 (ravtansine). The efficacy of these ADCs is influenced by several factors, including the target antigen, the antibody used, the linker chemistry, and the inherent sensitivity of the cancer cells. This guide presents a compilation of in vitro cytotoxicity data (IC50 values) from various studies to provide a comparative overview of the potency of different maytansinoid-based ADCs. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity (IC50 values) of various maytansinoid-based ADCs against different cancer cell lines. These values represent the concentration of the ADC required to inhibit the growth of 50% of the cells. Lower IC50 values indicate higher potency.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Maytansinoid Payloads and ADCs
| Compound/ADC | Payload | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |
| Maytansine | - | - | A375 (Melanoma) | 0.05 | [1] |
| Maytansine | - | - | BJAB (B-cell Lymphoma) | 0.03 | [1] |
| Maytansine | - | - | COLO205 (Colon) | 0.08 | [1] |
| Maytansine | - | - | KB (Cervix) | 0.05 | [1] |
| Maytansine | - | - | MOLT-4 (T-cell Leukemia) | 0.09 | [1] |
| S-methyl DM1 | DM1 | - | A375 (Melanoma) | 0.1 | |
| S-methyl DM1 | DM1 | - | BJAB (B-cell Lymphoma) | 0.04 | |
| S-methyl DM1 | DM1 | - | COLO205 (Colon) | 0.2 | |
| S-methyl DM1 | DM1 | - | KB (Cervix) | 0.08 | |
| S-methyl DM1 | DM1 | - | MOLT-4 (T-cell Leukemia) | 0.05 | |
| S-methyl DM4 | DM4 | - | A375 (Melanoma) | 0.08 | |
| S-methyl DM4 | DM4 | - | BJAB (B-cell Lymphoma) | 0.03 | |
| S-methyl DM4 | DM4 | - | COLO205 (Colon) | 0.1 | |
| S-methyl DM4 | DM4 | - | KB (Cervix) | 0.05 | |
| S-methyl DM4 | DM4 | - | MOLT-4 (T-cell Leukemia) | 0.03 | |
| anti-EpCAM-SMCC-DM1 | DM1 | EpCAM | HCT-15 (Colon) | 1.0 | |
| anti-EpCAM-PEG4Mal-DM1 | DM1 | EpCAM | HCT-15 (Colon) | 0.2 | |
| anti-CanAg-SMCC-DM1 | DM1 | CanAg | COLO 205 (Colon) | 0.04 | |
| anti-CanAg-PEG4Mal-DM1 | DM1 | CanAg | COLO 205 (Colon) | 0.04 |
Note: The data presented is a compilation from different sources and should be used for general comparison. Direct, head-to-head studies under identical conditions are limited.
Experimental Protocols
The following section details a standard protocol for determining the in vitro cytotoxicity of maytansinoid-based ADCs using a colorimetric assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for ADC Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-targeting ADCs, Ramos for CD19-targeting ADCs)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Maytansinoid-based ADC of interest
-
Control antibody (unconjugated)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid-based ADC and the unconjugated control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
To better understand the processes involved in the cytotoxic action of maytansinoid-based ADCs, the following diagrams have been generated using Graphviz.
Signaling Pathway of Maytansinoid-Based ADC-Induced Cytotoxicity
Caption: Mechanism of action of maytansinoid-based ADCs.
Experimental Workflow for In Vitro Cytotoxicity Assay (MTT)
Caption: Workflow of an in vitro cytotoxicity assay using MTT.
Conclusion
Maytansinoid-based ADCs are a potent class of anti-cancer agents with demonstrated high cytotoxicity against various cancer cell lines in vitro. The choice of the maytansinoid payload (e.g., DM1 vs. DM4), linker technology, and target antigen all play crucial roles in the overall efficacy of the ADC. The data and protocols presented in this guide offer a foundational resource for researchers to compare the cytotoxic potential of different maytansinoid-based ADCs and to design and execute robust in vitro studies. The provided visualizations of the mechanism of action and experimental workflow aim to facilitate a deeper understanding of these complex and promising therapeutics. Further head-to-head comparative studies under standardized conditions will be invaluable for a more definitive ranking of the cytotoxic potency of different maytansinoid-based ADCs.
References
Safety Operating Guide
Proper Disposal of DM1-Peg4-dbco: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical reagents like DM1-Peg4-dbco are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, an antibody-drug conjugate (ADC) linker containing the potent cytotoxic agent DM1, a maytansinoid microtubule inhibitor. Due to the hazardous nature of the DM1 component, all waste generated from the handling of this compound must be treated as cytotoxic and chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. All personnel must wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloving with nitrile). |
| Body Protection | A dedicated lab coat, preferably disposable and impermeable. |
| Respiratory Protection | A fitted respirator (e.g., N95 or higher) may be required depending on the scale of work and institutional safety protocols. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or expired solid this compound in a dedicated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical and marked with "Cytotoxic Waste," "Hazardous Chemical Waste," and the full chemical name: "this compound."
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent (e.g., DMSO, DMF), collect the solution in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Cytotoxic Liquid Waste," "Hazardous Chemical Waste," the full chemical name, and the solvent used.
-
Do not mix with aqueous or other incompatible waste streams.
-
-
Contaminated Labware and PPE:
-
All materials that have come into direct contact with this compound are considered cytotoxic waste. This includes, but is not limited to:
-
Pipette tips
-
Tubes and vials
-
Weighing paper and boats
-
Gloves, disposable lab coats, and other PPE
-
-
Dispose of these items in a designated, puncture-resistant container with a lid, clearly labeled as "Cytotoxic Waste." Sharps, such as needles, must be placed in a designated cytotoxic sharps container.
-
2. Decontamination of Work Surfaces:
-
Prepare a decontamination solution as per your institution's guidelines for cytotoxic agents. A common solution is a high-pH solution (e.g., sodium hypochlorite), followed by a neutralizing agent and then a final rinse with water.
-
Thoroughly wipe down all surfaces and equipment that may have come into contact with the compound.
-
All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as cytotoxic solid waste.
3. Storage Pending Disposal:
-
Store all sealed and labeled cytotoxic waste containers in a designated, secure, and well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the cytotoxic waste.
-
Provide the disposal service with the full chemical name and any available safety information. The primary method of disposal for this type of waste is high-temperature incineration.
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available, the following information has been gathered from supplier websites.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | DBCO-PEG4-DM1, DM1-(PEG)4-DBCO |
| Appearance | Solid |
| Primary Hazard | Potent Cytotoxin (Maytansinoid) |
| Storage | Store at -20°C to -80°C, protect from light. |
| Solubility | Soluble in DMSO and DMF. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
Experimental Protocol Considerations
Disclaimer: This guide is intended for informational purposes and is based on general principles for handling cytotoxic and chemical waste. Always consult your institution's specific safety and disposal protocols, and refer to the manufacturer's safety data sheet for the most comprehensive information. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste management.
Personal protective equipment for handling DM1-Peg4-dbco
Essential Safety and Handling Guide for DM1-Peg4-dbco
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, an antibody-drug conjugate (ADC) linker payload. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
This compound is composed of two key components: DM1, a highly potent cytotoxic maytansinoid that inhibits microtubule assembly, and a DBCO-PEG4 linker, which can cause skin and eye irritation.[1][2][3][4][5] The combined nature of this compound necessitates stringent safety precautions.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent accidental exposure through skin and eye contact, inhalation, or ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended Personal Protective Equipment | Work Environment |
| Weighing and Aliquoting Powder | - Gloves: Double-gloving with nitrile or neoprene gloves. - Body Protection: Lab coat or disposable gown. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: Face mask or a respirator is necessary if not handled within a fume hood. | Chemical fume hood to prevent inhalation of dust particles. |
| Dissolving in Solvent | - Gloves: Nitrile or neoprene gloves. - Body Protection: Lab coat or disposable gown. - Eye Protection: Chemical splash goggles. | Chemical fume hood to minimize exposure to solvent vapors. |
| Performing Reactions | - Gloves: Nitrile or neoprene gloves. - Body Protection: Lab coat or disposable gown. - Eye Protection: Chemical splash goggles. | Well-ventilated laboratory area. Ensure reaction vessels are properly sealed or vented. |
| Handling Waste | - Gloves: Nitrile or neoprene gloves. - Body Protection: Lab coat or disposable gown. - Eye Protection: Chemical splash goggles. | Designated waste handling area. |
Standard Operating and Disposal Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container at -20°C for long-term stability.
-
Keep in a cool, dry, and well-ventilated area away from strong acids, alkalis, and oxidizing agents.
Preparation for Use:
-
Equilibration: Before opening, allow the vial to reach room temperature to prevent moisture condensation, as the compound may be sensitive to moisture.
-
Dissolution: It is recommended to dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF before diluting it into the final reaction buffer. The compound may not be readily soluble in aqueous buffers directly.
General Handling:
-
Avoid all personal contact, including the inhalation of dust, fumes, or vapors.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
Use in a well-ventilated area, preferably a chemical fume hood.
Waste Disposal:
-
All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, tubes), and unused product, must be treated as hazardous chemical waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not dispose of the compound down the drain or in regular trash.
-
Arrange for disposal through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.
Emergency Protocols
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.
-
Remove any contaminated clothing and wash it before reuse.
-
Seek medical attention if irritation develops or persists.
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate personal protective equipment (see table above).
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.
-
For large spills, alert emergency services and control personal contact by wearing appropriate protective clothing.
-
Decontaminate the spill area thoroughly.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ADC毒素-连接子偶联物 | MCE [medchemexpress.cn]
- 5. medkoo.com [medkoo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
